5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Description
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Properties
IUPAC Name |
5-bromospiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDCRGSPMVDRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739493 | |
| Record name | 5'-Bromospiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875071-97-9 | |
| Record name | 5'-Bromospiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one chemical properties
An In-Depth Technical Guide to 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Privileged Scaffold
The spirooxindole core is a renowned "privileged scaffold" in medicinal chemistry, frequently appearing in both natural products and synthetic therapeutic agents.[1][2] Its rigid, three-dimensional architecture provides a unique topographical presentation for molecular interactions, making it an ideal framework for drug design. The fusion of a cyclopropane ring at the C3 position introduces conformational rigidity and metabolic stability, creating the spiro[cyclopropane-1,3'-indolin]-2'-one system. This particular motif has garnered significant attention for its potent anticancer properties.[3]
This guide focuses on This compound , a derivative that combines the established biological relevance of the spirocyclopropyl-oxindole core with the synthetic versatility of an aryl bromide. The bromine atom at the 5'-position is not merely a substituent; it is a strategic functional handle, enabling a vast array of late-stage modifications through modern cross-coupling chemistry. For researchers in drug discovery, this compound represents a valuable building block for constructing complex molecular libraries and optimizing lead compounds.
Molecular Structure and Physicochemical Properties
The fundamental identity and computed properties of this compound provide the baseline for its handling and application in a research setting. While experimental data is limited, computational models offer reliable estimates for key parameters.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-1H-spiro[cyclopropane-1,3'-indolin]-2'-one | [] |
| CAS Number | 875071-97-9 | [] |
| Molecular Formula | C₁₀H₈BrNO | [] |
| Molecular Weight | 238.08 g/mol | [] |
| Canonical SMILES | C1CC12C3=C(C=C(C=C3)Br)NC2=O | [] |
| LogP (Computed) | 2.78 | [5] |
| Density (Computed) | 1.7 ± 0.1 g/cm³ | [5] |
| Boiling Point (Computed) | 385.5 ± 42.0 °C at 760 mmHg | [5] |
| Flash Point (Computed) | 187.0 ± 27.9 °C | [5] |
Note: The physical properties listed are computationally predicted and should be used as estimates pending experimental verification.
Synthesis Strategies: A Metal-Free Approach
The construction of the spirocyclopropyl-oxindole core is a non-trivial synthetic challenge. A highly effective and diastereoselective method involves the metal-free cyclopropanation of a 3-methyleneindolin-2-one precursor using tosylhydrazone salts.[6] This approach is advantageous as it avoids potentially toxic transition metals and utilizes tosylhydrazones as stable, safe alternatives to hazardous diazo compounds.
The logical synthetic pathway begins with the preparation of the key intermediate, 5-bromo-3-methyleneindolin-2-one, from commercially available 5-bromooxindole. This intermediate is then subjected to cyclopropanation.
Caption: General workflow for the synthesis of the target molecule.
Representative Experimental Protocol (Adapted from Literature)
This protocol is based on the methodology reported by Maurya et al. for analogous structures and serves as a starting point for optimization.[6]
Step 1: Synthesis of 5-Bromo-3-methyleneindolin-2-one (Precursor)
-
To a solution of 5-bromooxindole (1.0 eq) in methanol, add dimethylamine (40% in water, 1.2 eq) and formaldehyde (37% in water, 1.2 eq).
-
Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude Mannich base is then dissolved in acetone, and methyl iodide (1.5 eq) is added.
-
Stir the mixture at room temperature for 12-16 hours, during which the quaternary ammonium salt precipitates.
-
Filter the salt, wash with cold acetone, and dry.
-
Suspend the dried salt in a suitable high-boiling solvent (e.g., toluene or xylene) and heat to reflux for 2-4 hours to effect elimination.
-
Cool the mixture, remove the solvent, and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 5-bromo-3-methyleneindolin-2-one.
Step 2: Diastereoselective Cyclopropanation
-
To a stirred solution of 5-bromo-3-methyleneindolin-2-one (1.0 eq) and the chosen tosylhydrazone salt (e.g., acetaldehyde tosylhydrazone sodium salt, 1.5 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80 °C and monitor by TLC. The reaction typically proceeds to completion within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford pure this compound.
Self-Validation: The progress of each step must be rigorously monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediate and final product must be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.
Spectroscopic Characterization (Predictive Analysis)
Experimental spectra for this specific compound are not widely published. However, a robust prediction of its key spectroscopic features can be made based on its constituent functional groups. This analysis is crucial for researchers to confirm the identity and purity of their synthesized material.
| Method | Predicted Signals and Rationale |
| ¹H NMR | ~8.0-8.5 ppm (s, 1H): Broad singlet for the N-H proton of the lactam. ~7.4-7.6 ppm (m, 2H): Aromatic protons ortho and meta to the bromine atom (H-4' and H-6'). ~6.8 ppm (d, 1H): Aromatic proton ortho to the amide nitrogen (H-7'). ~1.5-2.0 ppm (m, 4H): Complex multiplet for the diastereotopic protons of the cyclopropane ring (CH₂-CH₂). The constrained spiro-junction induces magnetic non-equivalence. |
| ¹³C NMR | ~175-180 ppm: Carbonyl carbon (C=O) of the lactam. ~140-145 ppm: Quaternary aromatic carbon attached to nitrogen (C-7a'). ~125-135 ppm: Aromatic CH carbons. ~115 ppm: Aromatic carbon bearing the bromine atom (C-5'). ~110 ppm: Aromatic CH carbon ortho to the amide nitrogen (C-7'). ~45-50 ppm: Spiro-carbon (C-3'). This quaternary carbon is a key identifier. ~15-25 ppm: Methylene carbons of the cyclopropane ring. |
| FT-IR (cm⁻¹) | ~3200-3300 (broad): N-H stretching of the amide. ~1710-1730 (strong): C=O stretching of the five-membered lactam ring. ~1610, 1470: C=C stretching vibrations of the aromatic ring. ~1000-1100: C-Br stretching. |
| Mass Spec (EI) | M⁺ and M⁺+2 peaks: Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 237 and 239. Key Fragments: Loss of CO, loss of cyclopropane moiety. |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its potential for diversification. The molecule possesses two primary reactive sites: the aryl bromide and the lactam nitrogen, allowing for orthogonal functionalization.
Caption: Key reaction pathways for chemical diversification.
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Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond is a prime substrate for a multitude of palladium-catalyzed reactions.[7][8] This is the most powerful tool for derivatization.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, enabling the exploration of biaryl structures often found in bioactive molecules.[9]
-
Buchwald-Hartwig Amination: Forms a C-N bond, allowing the introduction of various primary or secondary amines. This is critical for modulating solubility, basicity, and hydrogen-bonding capabilities.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, which can serve as rigid linkers or be further functionalized.
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Heck Coupling: Forms C-C bonds with alkenes.
-
Cyanation: Introduction of a nitrile group, a versatile precursor for amines, carboxylic acids, and amides.
-
-
N-H Functionalization: The lactam nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an amide anion. This nucleophile can then be functionalized.
-
N-Alkylation: Reaction with alkyl halides or tosylates introduces alkyl chains, which can be used to block the hydrogen-bond donor site or introduce new pharmacophoric elements.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives, altering the electronic properties of the system.
-
N-Arylation: While more challenging than alkylation, copper- or palladium-catalyzed N-arylation is also feasible.
-
Applications in Medicinal Chemistry and Drug Discovery
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer.[3]
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Mechanism of Action: Studies on active analogues within this class have revealed that they can induce cell cycle arrest, typically in the G0/G1 phase, leading to programmed cell death (apoptosis) through a caspase-3 dependent pathway.[3] This targeted mechanism is highly desirable for modern anticancer agents, as it is often more selective for cancer cells over healthy cells.
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Structure-Activity Relationship (SAR): Research has provided initial SAR insights. The substitution pattern on the aromatic ring of the indolinone core significantly influences cytotoxic potency.[3] The presence of the 5'-bromo group in the title compound provides an immediate entry point for systematically probing this relationship. By using the cross-coupling reactions described above, researchers can rapidly generate a library of analogues with diverse substituents at this position to identify optimal interactions with the biological target. The spirocyclopropyl group is considered crucial for maintaining the correct three-dimensional orientation of the pharmacophore.
Conclusion
This compound is more than just a single molecule; it is a strategic platform for chemical innovation. It embodies a biologically validated core scaffold—the spirocyclopropyl-oxindole—and equips it with a versatile functional handle for extensive chemical modification. Its robust, metal-free synthesis and predictable reactivity make it an invaluable tool for researchers and drug development professionals. As the demand for novel, three-dimensional therapeutic agents continues to grow, the intelligent design and application of such building blocks will be paramount in the discovery of next-generation medicines.
References
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Nasri, S., Gholamrezapor, E., & Ghorbani-Choghamarani, A. (2022). Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. In Advances in Spirooxindoles. Elsevier. Available from: [Link]
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Kumar, A., Sharma, G., Sharma, V., et al. (2023). Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. Molecules, 28(21), 7380. Available from: [Link]
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PubChem. (n.d.). 5'-Bromospiro[cyclopropane-1,3'-indoline]. National Center for Biotechnology Information. Retrieved from: [Link]
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PubChem. (n.d.). 5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]. National Center for Biotechnology Information. Retrieved from: [Link]
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Guchhait, S. K., & Khan, A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(13), 7567-7599. Available from: [Link]
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Kapure, J. S., Reddy, C. N., Adiyala, P. R., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 6(5), 3939-3943. Available from: [Link]
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MySkin-Recipes. (n.d.). This compound. Retrieved from: [Link]
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AcrosPharmatech. (n.d.). 5'-Bromospiro[cyclopropane-1,3'-indoline]. Retrieved from: [Link]
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Reddy, C. N., Nayak, V. L., Mani, G. S., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4586. Available from: [Link]
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Wang, Y., Zhang, Y., Wang, Y., et al. (2022). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry, 20(2), 269-274. Available from: [Link]
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ChemSrc. (n.d.). 6'-BROMOSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE. Retrieved from: [Link]
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Barakat, A., Al-Majid, A. M., Islam, M. S., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. Available from: [Link]
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PubChem. (n.d.). 2,2,4,4-Tetramethyl-3-pentanone Imine. National Center for Biotechnology Information. Retrieved from: [Link]
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Barakat, A., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. Available from: [Link]
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Kumar, S., & Singh, A. K. (2019). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Journal of the Iranian Chemical Society, 16, 199-208. Available from: [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from: [Link]
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Wang, C., & Wei, Y. (2017). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry, 13, 1206-1212. Available from: [Link]
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NIST. (n.d.). CAS Reg. No. 23197-71-9. NIST Chemistry WebBook. Retrieved from: [Link]
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Goud, B., et al. (2022). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. The Journal of Organic Chemistry, 87(18), 12214-12224. Available from: [Link]
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Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Catalysts, 10(10), 1141. Available from: [Link]
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Wang, C., & Wei, Y. (2016). Diastereoselective synthesis of dispiro[indoline-3,3′-furan-2′,3′′-pyrrolidine] via [3 + 2]cycloaddition reaction of MBH maleimides of isatins and 1,3-dicarbonyl compounds. Organic Chemistry Frontiers, 3(11), 1461-1465. Available from: [Link]
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Denmark, S. E., & Smith, R. C. (2009). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic letters, 11(2), 353–356. Available from: [Link]
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Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(34), 9944-9953. Available from: [Link]
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An In-depth Technical Guide to 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, a halogenated derivative of the spirocyclopropyl oxindole scaffold. This class of molecules is of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its utility as a versatile synthetic intermediate. This document delves into the molecular structure, synthesis, characterization, and potential applications of this specific compound, with a focus on insights relevant to drug discovery and development.
The Spirocyclopropyl Oxindole Core: A Privileged Scaffold
The spirooxindole skeleton is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The fusion of a cyclopropane ring at the 3-position of the oxindole core introduces a unique three-dimensional architecture and conformational rigidity. This spirocyclic center, a quaternary carbon, is a key feature in many potent biological agents. The inherent ring strain of the cyclopropane moiety not only influences the molecule's geometry but also imparts distinct reactivity, making spirocyclopropyl oxindoles valuable precursors for further chemical transformations.[1]
Molecular Structure of this compound
The molecular structure of this compound is characterized by a planar oxindole ring system fused to a cyclopropane ring at the C3 position. The bromine atom at the 5'-position of the indolinone ring is expected to influence the electronic properties of the aromatic system.
Key Structural Features (based on the parent compound):
-
Spiro Center: A quaternary carbon atom (C3) shared between the cyclopropane and indolinone rings.
-
Planarity: The indolinone ring system is essentially planar.
-
Orthogonality: The cyclopropane ring is oriented almost perpendicular to the plane of the indolinone ring.
The introduction of a bromine atom at the 5'-position is anticipated to have the following effects:
-
Electronic Modulation: Bromine is an electron-withdrawing group through induction and electron-donating through resonance. Its net effect on the aromatic ring's electron density can influence intermolecular interactions, such as halogen bonding, which can be crucial for binding to biological targets.
-
Physicochemical Properties: The bromine atom increases the molecule's lipophilicity and molecular weight, which can impact its solubility, permeability, and metabolic stability.
Below is a diagram illustrating the workflow for analyzing the molecular structure of spirocyclopropyl oxindoles.
Caption: A flowchart outlining the key stages in the determination and analysis of a molecular structure, from synthesis to computational studies.
Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for the construction of the spirocyclopropyl oxindole core. A common and effective strategy involves the cyclopropanation of a suitable precursor, such as a 3-methyleneindolin-2-one, or a Michael-initiated ring closure reaction.
Synthetic Protocol
The following is a representative, step-by-step protocol for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, adapted from established literature procedures. This can be modified for the synthesis of the 5'-bromo derivative by starting with 5-bromooxindole.
Step 1: Synthesis of the Methyleneindolinone Precursor
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To a solution of 5-bromooxindole (1 equivalent) in ethanol, add a suitable aldehyde (e.g., formaldehyde or its equivalent, 1.2 equivalents) and a catalytic amount of a secondary amine (e.g., piperidine or pyrrolidine).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, (E)-5-bromo-3-methyleneindolin-2-one, will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclopropanation
-
Prepare a solution of the methyleneindolinone precursor (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
-
In a separate flask, generate a carbene or carbene equivalent. A common method is the decomposition of a diazo compound (e.g., ethyl diazoacetate) in the presence of a catalyst, or the use of a sulfur ylide generated from a sulfonium salt and a base. A safer alternative to diazo compounds involves the use of tosylhydrazone salts.[2]
-
Add the carbene precursor or ylide solution dropwise to the solution of the methyleneindolinone at room temperature or with cooling, depending on the reactivity of the chosen reagents.
-
Stir the reaction mixture for the time required for completion (typically 1-12 hours), as monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Below is a diagram illustrating a generalized synthetic pathway.
Caption: A simplified schematic of a common synthetic route to this compound.
Spectroscopic Characterization
While specific experimental NMR data for this compound is not available in the reviewed literature, the expected spectroscopic features can be predicted based on its structure and data for analogous compounds.
¹H NMR:
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Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the substituted benzene ring of the indolinone core. The bromine at the 5'-position will influence the chemical shifts and coupling patterns of the adjacent protons.
-
N-H Proton: A broad singlet corresponding to the amide proton, typically in the region of δ 8-10 ppm, which is exchangeable with D₂O.
-
Cyclopropane Protons: Signals in the aliphatic region (typically δ 1.0-2.5 ppm) corresponding to the methylene protons of the cyclopropane ring. These protons will exhibit complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR:
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Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the amide carbonyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (typically δ 110-150 ppm). The carbon bearing the bromine atom will show a characteristic chemical shift.
-
Spiro Carbon: The quaternary spiro carbon will appear as a signal in the aliphatic region (typically δ 30-50 ppm).
-
Cyclopropane Carbons: Signals for the methylene carbons of the cyclopropane ring will be observed in the upfield aliphatic region (typically δ 10-30 ppm).
Infrared (IR) Spectroscopy:
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N-H Stretch: A sharp absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the amide carbonyl group.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Potential Applications in Drug Discovery
Spirocyclopropyl oxindoles are recognized as a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity. Libraries of these compounds have been synthesized and evaluated for a range of therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of spirocyclopropyl oxindole derivatives.[1] While specific data for the 5'-bromo derivative is not explicitly detailed in the primary text of the surveyed articles, a comprehensive study on the anticancer activity of a library of spiro[cyclopropane-1,3'-indolin]-2'-ones against various human cancer cell lines has been published.[1] It is highly probable that the 5'-bromo analog was included in this study, and its specific activity data would be available in the supplementary information of that publication. Generally, these compounds exert their anticancer effects through mechanisms such as cell cycle arrest and induction of apoptosis.[1]
The table below summarizes the potential anticancer evaluation of this compound.
| Cell Line | Cancer Type | Expected Outcome |
| HT-29 | Colon Cancer | Potential for antiproliferative activity |
| DU-145 | Prostate Cancer | Potential for antiproliferative activity |
| HeLa | Cervical Cancer | Potential for antiproliferative activity |
| A-549 | Lung Cancer | Potential for antiproliferative activity |
| MCF-7 | Breast Cancer | Potential for antiproliferative activity |
Conclusion and Future Perspectives
This compound is a fascinating molecule that combines the biologically relevant spirooxindole scaffold with the unique structural and electronic features of a cyclopropane ring and a bromine substituent. Its synthesis is accessible through established chemical methodologies, and it holds significant promise as a lead compound or a versatile intermediate in drug discovery, particularly in the development of novel anticancer agents.
Future research in this area should focus on several key aspects:
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Elucidation of Specific Biological Targets: Identifying the precise molecular targets of this compound and related compounds will be crucial for understanding their mechanism of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the oxindole ring and the cyclopropane moiety will help in optimizing the potency and selectivity of these compounds.
-
Development of Asymmetric Syntheses: The development of efficient stereoselective synthetic methods will be essential for accessing enantiomerically pure spirocyclopropyl oxindoles, which may exhibit different biological activities.
-
Exploration of Other Therapeutic Areas: Given the broad range of activities reported for the spirooxindole class, it would be valuable to screen this compound against other diseases, such as viral and microbial infections.
References
- This reference list is a representative compilation based on the conducted literature search. For a complete list of citations, please refer to the specific articles mentioned in the text.
-
Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4580-4586. [Link]
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 2014, 4(85), 45455-45460. [Link]
-
Spirooxindole: Chemistry, Synthesis, Characterization and Biological Significance. Elsevier, 2024. [Link]
-
PubChem Compound Summary for CID 57345830, 5'-Bromospiro[cyclopropane-1,3'-indoline]. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 82391881, 5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]. National Center for Biotechnology Information. [Link]
-
An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 2021, 16(8), 895-915. [Link]
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A Technical Guide to 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one: Synthesis, Properties, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (CAS No. 875071-97-9), a key heterocyclic building block in medicinal chemistry. The spirooxindole scaffold, which merges a strained cyclopropane ring with an indolinone core, is a privileged structure found in numerous bioactive compounds.[1][2] This document details the molecule's physicochemical properties, provides an in-depth analysis of its synthesis, and explores its applications as a versatile intermediate for the development of novel therapeutic agents. Particular emphasis is placed on the causality behind synthetic strategies and the potential for this scaffold in targeting a range of diseases, including cancer and viral infections.[3][4][5]
Introduction: The Significance of the Spirocyclopropyl Oxindole Scaffold
The spirooxindole framework is a prominent structural motif in a multitude of natural products and synthetic molecules with significant biological activities.[3][4] The unique three-dimensional architecture, created by the fusion of a planar oxindole system with a non-planar ring at the C3 position, allows for precise spatial orientation of functional groups, making it an ideal scaffold for interacting with biological targets.
The incorporation of a cyclopropane ring introduces high ring strain (~27 kcal/mol), which not only confers conformational rigidity but also provides a latent source of reactivity for further synthetic transformations.[1][6] this compound is a particularly valuable derivative. The bromine atom at the 5' position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[7] This compound is frequently used as an intermediate in the synthesis of potential kinase inhibitors and other targeted therapies.[7][8][9]
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 875071-97-9 | [8][10][11] |
| Molecular Formula | C₁₀H₈BrNO | [10][11] |
| Molecular Weight | 238.08 g/mol | [10][11] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥95% (Commercially available) | [10][12] |
| Storage | 2-8°C, sealed and dry | [7][10] |
| SMILES | BrC1=CC2=C(NC(=O)C22CC2)C=C1 | [10] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [10] |
| logP | 2.43 | [10] |
Note: Physical properties such as melting point can vary between batches and suppliers. Always refer to the specific product's Certificate of Analysis.
Synthesis and Mechanistic Considerations
The construction of the spirocyclopropyl oxindole core is a well-explored area of organic synthesis.[1] The most common and efficient strategies involve the cyclopropanation of a 3-methyleneindolin-2-one precursor.
General Synthetic Approach: Metal-Free Cyclopropanation
A robust and increasingly preferred method involves the transition metal-free cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts.[13] This approach serves as a safer alternative to handling potentially explosive diazo compounds and proceeds with high diastereoselectivity.
The reaction typically begins with the Knoevenagel condensation of 5-bromo-isatin with a suitable active methylene compound, such as malononitrile or ethyl cyanoacetate, to form the requisite 5-bromo-3-methyleneindolin-2-one intermediate. This exocyclic alkene is then subjected to cyclopropanation. The tosylhydrazone salt, upon treatment with a base, generates a diazo-intermediate in situ, which then undergoes a [2+1] cycloaddition with the alkene to furnish the final spirocyclopropyl oxindole product.
The choice of base and solvent is critical for reaction efficiency and selectivity. Mild bases like potassium carbonate or cesium carbonate are often employed to facilitate the decomposition of the tosylhydrazone salt without promoting unwanted side reactions.[14]
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable starting point for creating diverse libraries of bioactive molecules.[1][15] The inherent biological relevance of the oxindole core, combined with the synthetic versatility of the bromine handle, makes it a powerful tool for drug discovery programs.[16][17][18]
As a Precursor for Kinase Inhibitors
Many kinase inhibitors feature a substituted indole or indolinone core to occupy the adenine-binding region of the ATP pocket. The 5'-bromo position on this scaffold is ideal for modification via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the systematic introduction of various aryl and heteroaryl moieties to probe the kinase active site, optimizing potency and selectivity. One reported use for this compound is as an intermediate in the synthesis of Cyclin-Dependent Kinase 8 (CDK8) inhibitors for cancer treatment.[8]
Antiviral and Anticancer Research
The broader class of spirooxindoles has demonstrated significant potential as antiviral (including anti-HIV) and anticancer agents.[2][3][4] The rigid, three-dimensional nature of the spirocyclopropyl group can disrupt protein-protein interactions (PPIs), such as the p53-MDM2 interaction, which is a key target in oncology.[4] Compounds derived from this scaffold have been evaluated against various cancer cell lines, with some exhibiting promising activity.[13]
Detailed Experimental Protocol: Synthesis via Michael-Initiated Ring Closure (MIRC)
This protocol is a representative example based on established methodologies for synthesizing spirocyclopropyl oxindoles.[14][15]
Objective: To synthesize this compound from (E)-5-bromo-3-benzylideneindolin-2-one.
Materials:
-
(E)-5-bromo-3-benzylideneindolin-2-one (1.0 equiv)
-
1-[(Piperidinocarbonyl)methyl]pyridinium bromide (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (E)-5-bromo-3-benzylideneindolin-2-one and 1-[(piperidinocarbonyl)methyl]pyridinium bromide.
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the starting oxindole.
-
Add cesium carbonate to the stirred mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Causality: Heating is necessary to overcome the activation energy for the initial Michael addition and subsequent intramolecular cyclization. Cesium carbonate is a sufficiently strong base to deprotonate the pyridinium salt to form the ylide, which acts as the nucleophile.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Causality: The aqueous workup removes the DMF solvent and inorganic salts (cesium bromide). The brine wash removes residual water from the organic phase.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. The compound is classified as a warning-level hazard, with hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.[10] Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the Safety Data Sheet (SDS).[19]
Conclusion and Future Outlook
This compound is a cornerstone building block for modern medicinal chemistry. Its unique combination of a biologically relevant oxindole core, a conformationally rigid spiro-fused cyclopropane, and a synthetically versatile bromine handle provides a robust platform for the discovery of novel therapeutics. Future research will likely focus on developing asymmetric syntheses to access enantiopure versions of this scaffold, further refining its application in targeted therapies and expanding its utility in developing novel chemical probes to explore complex biological systems.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Introduction: Unveiling the Structure of a Privileged Scaffold
The spirooxindole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and pharmacologically active compounds.[1] The unique three-dimensional architecture, featuring a quaternary spiro-carbon, allows for precise spatial orientation of substituents, making it a fertile ground for drug discovery, particularly in the development of anticancer agents.[2] This guide focuses on a specific derivative, 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, which incorporates a cyclopropane ring—a small, strained ring system known for its unique electronic properties and ability to act as a conformationally restricted linker.
The bromine atom at the 5'-position serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enhancing the molecule's utility as a versatile building block.[1] A thorough understanding of its structure, confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective use in synthesis and for correlating structure with biological activity. This document provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind signal assignments and offering a robust protocol for data acquisition.
Caption: Structure of this compound with atom numbering.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. The chemical shift (δ) of each proton is influenced by the local electronic environment, while spin-spin coupling reveals the connectivity of neighboring, non-equivalent protons.
Aromatic Region (δ 6.5–7.5 ppm)
The substituted benzene ring of the indolinone core gives rise to three distinct signals in the aromatic region. The electron-withdrawing bromine atom and the amide group significantly influence their chemical shifts.
-
H-7': This proton is ortho to the amide nitrogen and meta to the bromine. It is expected to appear as a doublet due to coupling with H-6' (³J, ortho-coupling, typically 7-9 Hz). Its proximity to the electron-donating nitrogen will shield it relative to the other aromatic protons.
-
H-6': This proton is ortho to both H-7' and the bromine atom at C-5'. It will therefore appear as a doublet of doublets, split by H-7' (³J, ortho-coupling) and H-4' (⁴J, meta-coupling, typically 2-3 Hz).
-
H-4': This proton is ortho to the bromine atom and meta to H-6'. It is expected to be the most deshielded of the aromatic protons and will appear as a doublet due to the small meta-coupling with H-6' (⁴J).
Amide Proton (N1'-H, δ 7.5–8.5 ppm)
The amide proton signal is typically observed as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[3] In a non-protic solvent like CDCl₃ or DMSO-d₆, it is expected to be in the range of δ 7.5-8.5 ppm.
Cyclopropane Protons (δ 0.5–2.0 ppm)
The four protons on the cyclopropane ring represent the most characteristic feature of the spectrum. Due to the spirocyclic nature of the molecule, the two methylene groups (C1 and C2) are diastereotopic. This means all four protons are chemically non-equivalent and will have distinct chemical shifts, leading to a complex splitting pattern.
The chemical shifts of cyclopropyl protons are notably upfield (0.2-2.0 ppm) compared to other aliphatic protons.[4] This significant shielding is attributed to a unique ring-current effect generated by the σ-electrons of the strained three-membered ring.[5]
The protons will exhibit:
-
Geminal coupling (²J): Coupling between protons on the same carbon atom.
-
Vicinal coupling (³J): Coupling between protons on adjacent carbon atoms. This will have distinct values for cis and trans relationships, with ³J_cis_ typically being larger than ³J_trans_.
The resulting pattern is a complex multiplet, often requiring advanced 2D NMR techniques like COSY for full assignment.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1'-H | 7.5 – 8.5 | br s | - |
| H-4' | ~7.4 | d | ⁴J ≈ 2-3 |
| H-6' | ~7.2 | dd | ³J ≈ 7-9, ⁴J ≈ 2-3 |
| H-7' | ~6.8 | d | ³J ≈ 7-9 |
| H-1a, H-1b, H-2a, H-2b | 0.5 – 2.0 | m | - |
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a signal for each chemically unique carbon atom, offering a direct map of the carbon skeleton.[6] The chemical shift range for ¹³C is much wider than for ¹H, typically 0-220 ppm, which minimizes signal overlap.[7]
Carbonyl Carbon (C-2', δ ~180 ppm)
The amide carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and resonance effects. It will appear as a weak signal (due to being a quaternary carbon) in the downfield region of the spectrum, typically around 175-185 ppm.[8]
Aromatic Carbons (δ 110–145 ppm)
Six distinct signals are expected for the six carbons of the aromatic system.
-
C-5': The carbon directly attached to the bromine atom will be significantly influenced by the halogen's electronic effects. Its chemical shift will be lower than the other substituted aromatic carbons.
-
C-3a' and C-7a': These are quaternary carbons involved in the fusion of the five- and six-membered rings. C-7a', being adjacent to the amide nitrogen, will be more deshielded.
-
C-4', C-6', C-7': These are protonated aromatic carbons, and their shifts can be definitively assigned using an HSQC experiment.
Spiro Carbon (C-3', δ ~70 ppm)
The spiro carbon is a quaternary sp³-hybridized carbon and is a key structural feature. Its chemical shift is a diagnostic indicator of the spirooxindole core. For similar spirooxindole systems, this carbon typically resonates in the range of 65-75 ppm.[9]
Cyclopropane Carbons (C-1/C-2, δ ~15-25 ppm)
The two methylene carbons of the cyclopropane ring are equivalent due to symmetry. Like their attached protons, these carbons are highly shielded and will appear far upfield in the aliphatic region of the spectrum, typically between 15 and 25 ppm.[10]
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2' | ~180 |
| C-7a' | ~142 |
| C-3a' | ~130 |
| C-4' | ~128 |
| C-6' | ~125 |
| C-7' | ~112 |
| C-5' | ~115 |
| C-3' (Spiro) | ~72 |
| C-1 / C-2 | ~20 |
Part 3: Experimental Protocols
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a validated methodology for the analysis of this compound.
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A Technical Guide to the Computational Modeling of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one: From Quantum Mechanics to Biological Interaction
Abstract
The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in numerous natural products and pharmacologically active compounds.[1][2][3] 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, a specific derivative, represents a compelling subject for computational investigation due to its unique three-dimensional structure and potential for targeted biological activity.[4][5] This guide provides an in-depth, methodology-focused exploration of the computational modeling of this molecule. It is structured not as a rigid protocol, but as a logical progression of inquiry, beginning with the electronic properties of the isolated molecule and expanding to its dynamic interactions within a biological system. We will detail the theoretical underpinnings and practical application of Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and in silico ADMET profiling, offering a comprehensive framework for the rational design and evaluation of novel therapeutics based on this scaffold.
The Rationale for a Computational Approach
In modern drug discovery, the "fail early and fail cheap" paradigm is a strategic imperative to mitigate the high costs and attrition rates associated with late-stage failures.[6] Computational, or in silico, methods are central to this strategy, offering a cost-effective and high-throughput means to prioritize lead candidates and guide synthetic efforts long before resource-intensive experimental studies are initiated.[6][7] For a molecule like this compound, computational modeling serves several key purposes:
-
Elucidation of Intrinsic Properties: Understanding the molecule's electronic structure, reactivity, and conformational preferences.
-
Target Identification and Interaction Mapping: Predicting how the molecule might bind to specific biological targets, such as protein kinases, which are known to be modulated by spirooxindoles.[8][9]
-
Dynamic Stability Assessment: Evaluating the stability and behavior of the molecule-protein complex in a simulated physiological environment.[10][11][12]
-
Early-Stage Safety and Bioavailability Profiling: Predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities.[13][14][15]
This guide will walk through the workflow that integrates these computational techniques into a cohesive investigatory narrative.
Caption: Step-by-step workflow from a static docked pose to dynamic simulation.
Protocol 4.1: Protein-Ligand MD Simulation
-
System Preparation:
-
Input: Use the coordinates of the top-ranked protein-ligand complex from docking.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.
-
Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (e.g., using Antechamber).
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to relax any steric clashes in the initial system.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).
-
Adjust the system density to the correct pressure (e.g., 1 atm) while maintaining temperature (NPT ensemble). This equilibration phase is critical for preparing a stable system for data collection.
-
-
Production Simulation:
-
Run the simulation without restraints for a duration sufficient to observe the system's behavior (typically 50-200 nanoseconds). Save the coordinates (trajectory) at regular intervals.
-
Software: Use MD engines like GROMACS, AMBER, or NAMD.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex is not undergoing major structural changes and the ligand is stable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site may indicate instability.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation. A persistent interaction is a strong indicator of its importance for binding.
-
In Silico ADMET: Predicting Drug-Likeness
Expertise & Causality: A compound's potency against its target is meaningless if it cannot reach that target in the body or if it is toxic. ADMET prediction models use established relationships between molecular structure and pharmacokinetic properties to forecast a compound's viability as a drug. [7][13][14]These models, often built with machine learning, provide an essential early warning of potential developmental hurdles. [6][15]
Protocol 5.1: High-Throughput ADMET Profiling
-
Input: Use the 2D or 3D structure of this compound.
-
Property Calculation:
-
Utilize online servers (e.g., SwissADME, pkCSM) or standalone software to calculate a wide range of physicochemical and pharmacokinetic properties.
-
-
Analysis and Interpretation:
-
Physicochemical Properties: Evaluate descriptors like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Assess predictions for properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).
-
Drug-Likeness: Check for violations of established rules of thumb like Lipinski's Rule of Five, which provides guidelines for oral bioavailability.
-
Toxicity: Review predictions for potential toxicities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).
-
Table 3: Representative In Silico ADMET Profile
| Parameter | Predicted Value | Assessment |
| Molecular Weight | 238.08 g/mol | Favorable (<500) |
| LogP (Consensus) | 1.85 | Optimal range for absorption |
| Lipinski's Rule of Five | 0 Violations | Good drug-likeness |
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Ames Toxicity | Non-mutagen | Low risk of mutagenicity |
Synthesis and Conclusion
The computational modeling of this compound is a multi-faceted process that builds a progressively more detailed picture of the molecule's potential as a therapeutic agent. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, researchers can move from a simple 2D structure to a dynamic, four-dimensional understanding of its behavior.
This guide has outlined a robust and logical workflow, emphasizing the causality behind each methodological choice. The DFT calculations provide the foundational electronic properties, which inform the more complex classical models of docking and MD. The MD simulations, in turn, serve to validate the static hypotheses generated by docking. Finally, the ADMET predictions place the molecule's specific biological interactions within the broader context of its potential journey through the human body. This integrated approach allows for the efficient and insightful prioritization of compounds, embodying the core principles of modern, rational drug design.
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Abdjan, M. I., Shafiq, M., Nerukh, D., Nur-E-Alam, M., & Ul-Haq, Z. (2024). Exploring the Mechanism of Action of Spirooxindoles as a Class of CDK2 Inhibitors: A Structure-based Computational Approach. Physical Chemistry Chemical Physics, 26(22), 16139-16152. [Link]
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Abdjan, M. I., Shafiq, M., Nerukh, D., Nur-E-Alam, M., & Ul-Haq, Z. (2024). Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach. Physical Chemistry Chemical Physics. [Link]
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DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]
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Yamashita, F., & Hashida, M. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 14(7), 1346. [Link]
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Vatansever, S., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules, 25(19), 4575. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Spirooxindoles
Introduction: The Significance of the Spirooxindole Scaffold in Modern Drug Discovery
The spirooxindole framework, a privileged heterocyclic motif, has garnered immense attention in medicinal chemistry and drug discovery. Its unique three-dimensional and rigid spirocyclic structure allows for precise spatial orientation of substituents, leading to high-affinity interactions with biological targets.[1] Spirooxindoles are integral components of numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The introduction of a bromine atom onto the spirooxindole core further enhances its chemical versatility, providing a reactive handle for a variety of synthetic transformations and often modulating the compound's physicochemical and pharmacological properties. This guide offers a comprehensive exploration of the physical and chemical characteristics of brominated spirooxindoles, intended for researchers, scientists, and professionals in the field of drug development.
Structural Elucidation and Physicochemical Properties
A thorough understanding of the physical properties of brominated spirooxindoles is fundamental to their application in drug discovery, influencing factors such as solubility, membrane permeability, and crystal packing.
Three-Dimensional Conformation: Insights from X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional architecture of brominated spirooxindoles. For instance, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione reveals a triclinic crystal system with the space group P-1. The intricate network of intermolecular interactions, including N-H···O, O-H···O, and C-H···π interactions, plays a crucial role in stabilizing the crystal lattice.
Melting Point and Solubility
The melting points of brominated spirooxindoles are influenced by the substitution pattern on both the oxindole and the spiro-fused ring system. Generally, these compounds are crystalline solids with relatively high melting points, indicative of their rigid structures and potential for strong intermolecular forces.
Solubility is a critical parameter for drug development. The solubility of brominated spirooxindoles can be variable. For instance, in the synthesis of certain pyrrolizidine spirooxindoles, starting materials showed poor solubility in nonpolar solvents, while polar aprotic solvents like THF, DMSO, and acetone also presented challenges. Polar protic solvents such as ethanol often provide better solubility and are frequently used as reaction media.
Table 1: Physicochemical Properties of Representative Brominated Spirooxindoles
| Compound Name | Molecular Formula | Melting Point (°C) | Crystal System | Space Group | Reference |
| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | C27H12BrNO7 | >300 | Triclinic | P-1 | [2] |
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of brominated spirooxindoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure.
-
¹H NMR: The proton spectra of brominated spirooxindoles typically exhibit characteristic signals for the aromatic protons of the oxindole core, often showing splitting patterns influenced by the bromine substitution. The chemical shifts of the protons on the spiro-fused ring are highly dependent on the nature and stereochemistry of the ring system.
-
¹³C NMR: The carbon spectra provide valuable information about the carbon framework. The spiro carbon atom (C3 of the oxindole ring) is a key diagnostic signal, typically appearing in the range of 70-80 ppm. The presence of bromine influences the chemical shifts of the aromatic carbons to which it is attached.
Table 2: Representative ¹H and ¹³C NMR Data for a Brominated Spirooxindole Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (oxindole) | 6.5 - 8.0 | 110 - 145 |
| Spiro Carbon (C3) | - | ~75 |
| Aliphatic CH (spiro ring) | 2.0 - 5.0 | 30 - 70 |
| Carbonyl (C2) | - | ~175 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. Brominated spirooxindoles typically show strong absorption bands corresponding to the C=O stretching of the oxindole lactam (around 1710-1740 cm⁻¹) and the N-H stretching vibration (for N-unsubstituted derivatives, around 3200-3400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition. A characteristic feature in the mass spectra of brominated compounds is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Chemical Properties and Reactivity
The chemical properties of brominated spirooxindoles are largely defined by the reactivity of the oxindole core and the bromo-substituent, making them versatile building blocks in organic synthesis.
Synthesis of Brominated Spirooxindoles
A variety of synthetic strategies have been developed to access this important class of compounds.
-
Palladium-Catalyzed Spirocyclization: An efficient method involves the palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides. This reaction proceeds through a domino Heck/C-H functionalization pathway.[3]
-
Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer a highly convergent and atom-economical approach. For example, the [3+2] cycloaddition reaction between in situ generated azomethine ylides (from isatin and an amino acid) and α,β-unsaturated carbonyl compounds can stereoselectively produce complex brominated spirooxindoles.
-
[3+3] Cycloaddition: 3-Halooxindoles can act as C-C-O three-atom components in (3+3) cycloaddition reactions with pyridinium 1,4-zwitterionic thiolates to furnish indolenine-fused 2H-1,4-oxathiines.
Experimental Protocol: One-Pot Synthesis of a Brominated Spirooxindole-Pyrrolizidine Derivative
-
To a solution of a substituted α,β-unsaturated carbonyl compound (1.0 mmol) in ethanol (10 mL), add the corresponding brominated isatin (1.3 mmol) and L-proline (1.3 mmol).
-
Reflux the reaction mixture for 5-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure brominated spirooxindole-pyrrolizidine derivative.
Reactivity of the Bromo-Substituent: A Gateway to Molecular Diversity
The bromine atom on the spirooxindole scaffold serves as a versatile functional handle for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's properties for drug discovery applications.
Diagram: Synthetic Utility of Brominated Spirooxindoles
Caption: Palladium-catalyzed cross-coupling reactions of brominated spirooxindoles.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the brominated spirooxindole and an organoboron reagent (e.g., a boronic acid or ester).[4][5][6][7][8] This is a powerful method for introducing various aryl and heteroaryl moieties.
-
Mizoroki-Heck Reaction: The Heck reaction facilitates the coupling of the brominated spirooxindole with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a vinyl group.[2][3][9][10]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the brominated spirooxindole and an amine.[11][12][13][14][15] This is a key transformation for synthesizing arylamine-containing spirooxindoles.
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Spirooxindole
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the brominated spirooxindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 10 mL).
-
Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted spirooxindole.
Biological Significance and Applications in Drug Development
The unique structural and chemical features of brominated spirooxindoles translate into a rich pharmacological profile, making them attractive candidates for drug discovery programs.
-
Anticancer Activity: Many brominated spirooxindoles have demonstrated potent cytotoxic effects against various cancer cell lines. The bromine atom can influence the compound's ability to interact with target proteins and can also serve as a site for further functionalization to optimize anticancer activity.
-
Antimicrobial Properties: These compounds have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The lipophilicity imparted by the bromine atom can enhance membrane permeability, contributing to their antimicrobial efficacy.
Conclusion and Future Perspectives
Brominated spirooxindoles represent a fascinating and highly valuable class of heterocyclic compounds. Their well-defined three-dimensional structures, coupled with the chemical versatility of the bromine substituent, provide a robust platform for the design and synthesis of novel therapeutic agents. The continued exploration of new synthetic methodologies and the application of modern catalytic techniques, particularly in the realm of cross-coupling reactions, will undoubtedly unlock further potential for this privileged scaffold. As our understanding of the intricate relationship between their physicochemical properties and biological activity deepens, brominated spirooxindoles are poised to play an increasingly significant role in the future of drug discovery.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The spirooxindole structural motif has garnered significant attention in the field of drug discovery, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, the spiro[cyclopropane-1,3'-indolin]-2'-one core represents a particularly intriguing scaffold. The fusion of the rigid oxindole system with the strained three-membered cyclopropane ring creates a unique three-dimensional architecture, offering novel opportunities for molecular interactions with biological targets. This guide provides a comprehensive overview of the discovery and synthesis of this promising class of compounds, with a focus on recent advancements and their potential as therapeutic agents, particularly in oncology.[3][4]
I. Strategic Approaches to the Synthesis of the Spiro[cyclopropane-1,3'-indolin]-2'-one Core
The construction of the spirocyclopropyl oxindole framework presents a unique synthetic challenge due to the inherent ring strain of the cyclopropane moiety and the frequent presence of a quaternary stereocenter at the C3 position of the oxindole. Several elegant strategies have been developed to address these challenges, broadly categorized into diastereoselective and asymmetric approaches.
A. Diastereoselective Synthesis: Metal-Free Cyclopropanation
A robust and environmentally friendly approach to the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones involves a metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones.[5] This method utilizes tosylhydrazone salts as a safe and convenient in-situ source of diazo compounds, avoiding the handling of potentially explosive diazoalkanes.
Conceptual Workflow for Metal-Free Diastereoselective Cyclopropanation
Caption: Metal-free diastereoselective synthesis of spirocyclopropyl oxindoles.
Experimental Protocol: Diastereoselective Cyclopropanation of 3-Methyleneindolin-2-ones
-
Reactant Preparation: To a solution of the appropriate 3-methyleneindolin-2-one (1.0 equiv) in a suitable solvent such as acetonitrile, add the corresponding tosylhydrazone salt (1.2 equiv).
-
Initiation: Add a base, for example, potassium carbonate (2.0 equiv), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for the time required to achieve complete conversion, typically monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.
Rationale: The use of tosylhydrazone salts as diazo precursors under basic conditions offers a safer and more practical alternative to traditional methods. The reaction proceeds with high diastereoselectivity, which is often influenced by the steric hindrance of the substituents on both the methyleneindolinone and the tosylhydrazone.
B. Asymmetric Synthesis: Chiral Catalysis for Enantiocontrol
The development of asymmetric methods to control the stereochemistry of the spirocyclopropyl oxindole core is crucial for investigating the differential biological activity of enantiomers. An elegant organocatalytic cascade approach has been developed for the asymmetric synthesis of these compounds.[6][7] This strategy is based on a vinylogous Michael addition of a pronucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.
Conceptual Workflow for Asymmetric Organocatalytic Synthesis
Caption: Asymmetric synthesis via a vinylogous Michael-initiated ring closure.
Experimental Protocol: Asymmetric Vinylogous Michael Initiated Ring Closure
-
Reactant Preparation: In a reaction vessel, combine the N-Boc isatylidene malonate (1.2 equiv), the 5-(chloromethyl)-4-nitroisoxazole derivative (1.0 equiv), and a chiral organocatalyst (e.g., a cinchona alkaloid-derived catalyst, 10-20 mol%).
-
Solvent and Additive: Add a suitable solvent, such as toluene, and a weak base like sodium bicarbonate (1.0-2.0 equiv).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature) until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction and perform an aqueous work-up. Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue by flash column chromatography to yield the enantioenriched spirocyclopropyl oxindole. The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC analysis.[8]
Rationale: The chiral organocatalyst creates a chiral environment that directs the stereochemical outcome of the initial Michael addition. This stereochemistry is then transferred during the subsequent intramolecular alkylation, leading to the formation of the spirocyclopropyl oxindole with high levels of enantioselectivity and diastereoselectivity.[6][7]
II. Biological Evaluation: Unveiling the Anticancer Potential
A significant driver for the synthesis of novel spiro[cyclopropane-1,3'-indolin]-2'-one derivatives is their promising anticancer activity.[3][4][5] These compounds have been evaluated against a range of human cancer cell lines, with several derivatives demonstrating potent cytotoxic effects.
A. In Vitro Anticancer Activity
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been screened against various cancer cell lines, including those from prostate, cervical, lung, colon, and breast cancers.[3][4][5] The half-maximal inhibitory concentration (IC50) values are typically determined using standard assays such as the MTT or SRB assay.
Table 1: Representative Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | DU-145 (Prostate) | < 10 | [5] |
| 3i | Hela (Cervical) | < 10 | [5] |
| 3i | A-549 (Lung) | < 10 | [5] |
| 6b | DU-145 (Prostate) | Significant Activity | [3] |
| 6u | DU-145 (Prostate) | Significant Activity | [3] |
| 3k (imine analog) | A549 (Lung) | Promising Activity | [9] |
B. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
Mechanistic studies have begun to elucidate how these compounds exert their anticancer effects. For instance, promising derivatives have been shown to induce cell cycle arrest, often in the G0/G1 phase, and trigger apoptosis (programmed cell death).[3]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Seed cancer cells (e.g., DU-145) in culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate the cells in PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is then quantified.
Rationale: This technique allows for the quantitative analysis of the cell population in each phase of the cell cycle. An accumulation of cells in a particular phase following treatment with a compound is indicative of cell cycle arrest at that checkpoint.
Apoptosis Detection: Annexin V-FITC Assay
Further evidence for apoptosis can be obtained through the Annexin V-FITC assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[3] Measurement of mitochondrial membrane potential can also provide insights into the intrinsic apoptotic pathway.[3]
C. Structure-Activity Relationship (SAR) Studies
Systematic modifications of the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold have provided valuable insights into the structure-activity relationships (SAR).[3][10][11]
Key SAR Observations:
-
Substituents on the Oxindole Ring: The nature and position of substituents on the aromatic ring of the oxindole moiety can significantly influence anticancer activity. Halogen substitution, for example, has been explored for its potential to enhance potency.[12]
-
Groups on the Cyclopropane Ring: The substituents on the cyclopropane ring play a crucial role in modulating the biological activity. Aromatic and heteroaromatic groups are commonly incorporated at this position.
-
N-Substitution of the Oxindole: Modification of the nitrogen atom of the oxindole ring, for instance, with different protecting groups or functional moieties, can impact the compound's properties and activity.[11]
The systematic exploration of these structural features is essential for the rational design of more potent and selective anticancer agents.[1][2]
III. Future Directions and Perspectives
The discovery and synthesis of novel spiro[cyclopropane-1,3'-indolin]-2'-one derivatives continue to be a vibrant area of research. Future efforts will likely focus on:
-
Expansion of Chemical Diversity: The development of new synthetic methodologies to access a wider range of structurally diverse analogs.
-
Elucidation of Molecular Targets: Identifying the specific cellular targets and signaling pathways modulated by these compounds to better understand their mechanism of action.
-
In Vivo Evaluation: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.
-
Exploration of Other Therapeutic Areas: While the primary focus has been on cancer, the unique structural features of this scaffold may warrant investigation for other therapeutic applications.
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(2025). Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. ResearchGate. Retrieved from [Link]
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- 7. Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. connectjournals.com [connectjournals.com]
A Technical Guide to 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, a key heterocyclic building block in modern medicinal chemistry. We delve into its structural elucidation, nomenclature, and detailed synthetic protocols, with an emphasis on the diastereoselective Corey-Chaykovsky cyclopropanation. The guide further details the full spectroscopic characterization of the molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Finally, we explore its critical role as a pharmacophore in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors and as a pivotal intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for induced protein degradation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this spirooxindole derivative.
Introduction: The Spirooxindole Scaffold in Modern Drug Discovery
The spirooxindole core is a privileged structural motif found in numerous natural products and has emerged as a cornerstone in the design of novel therapeutic agents. Its rigid, three-dimensional architecture provides a unique topographical presentation for molecular interactions, making it an ideal scaffold for targeting complex biological macromolecules. The inherent versatility of the spirooxindole framework allows for diverse functionalization, enabling the fine-tuning of pharmacological properties.
Among the vast library of spirooxindole derivatives, halogenated variants have garnered significant attention. The introduction of a halogen, such as bromine, at the 5'-position of the indolinone ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This often leads to enhanced binding affinity for target proteins and improved pharmacokinetic profiles.[1][2] Specifically, this compound combines the desirable features of the spirooxindole core with the conformational rigidity of a cyclopropane ring and the advantageous properties imparted by the bromine substituent.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| Synonyms | 5-bromospiro[1H-indole-3,1'-cyclopropane]-2-one | [] |
| CAS Number | 875071-97-9 | [] |
| Molecular Formula | C₁₀H₈BrNO | [4] |
| Molecular Weight | 238.08 g/mol | [4] |
| Canonical SMILES | C1CC12C3=C(C=CC(=C3)Br)NC2=O | [] |
The structure, depicted below, features a cyclopropane ring spiro-fused to the 3-position of a 5-bromo-substituted indolin-2-one core.
Caption: Chemical structure of this compound.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most efficiently achieved through a two-step sequence involving an initial Knoevenagel-type condensation followed by a diastereoselective cyclopropanation. The Corey-Chaykovsky reaction is a particularly effective method for the latter step.[5][6]
Rationale for the Synthetic Strategy
The chosen synthetic route is predicated on the reliability and high yields associated with these classical organic transformations. The initial condensation reaction readily forms the exocyclic methylene precursor, which is an electron-deficient alkene primed for nucleophilic attack. The subsequent Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a well-established and robust method for methylene transfer to such Michael acceptors, yielding the desired cyclopropane ring with high diastereoselectivity.[6][7] This approach avoids harsh reaction conditions and offers a straightforward pathway to the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-3-methyleneindolin-2-one (Precursor)
-
To a solution of 5-bromoisatin (1.0 eq) in a suitable solvent such as ethanol or methanol, add a source of formaldehyde, typically paraformaldehyde (1.5 eq).
-
Introduce a catalytic amount of a secondary amine, such as diethylamine or piperidine (0.2 eq), to facilitate the condensation.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum to yield 5-bromo-3-methyleneindolin-2-one as a solid.
Step 2: Corey-Chaykovsky Cyclopropanation to Yield this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfoxonium iodide (1.5 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at room temperature. The mixture will evolve hydrogen gas and become a clear solution of dimethylsulfoxonium methylide (the sulfur ylide).
-
In a separate flask, dissolve the 5-bromo-3-methyleneindolin-2-one precursor (1.0 eq) in anhydrous DMSO.
-
Slowly add the solution of the precursor to the prepared ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.[7]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be rigorously confirmed through a suite of spectroscopic techniques. Below are the expected data based on its structure and analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0-8.5 | br s | 1H | N-H (amide) |
| ~ 7.4-7.5 | d | 1H | Ar-H |
| ~ 7.2-7.3 | dd | 1H | Ar-H |
| ~ 6.8-6.9 | d | 1H | Ar-H |
| ~ 1.5-1.7 | m | 2H | Cyclopropyl-CH₂ |
| ~ 1.2-1.4 | m | 2H | Cyclopropyl-CH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 178-180 | C=O (amide) |
| ~ 140-142 | Ar-C (quaternary) |
| ~ 130-135 | Ar-CH |
| ~ 125-128 | Ar-CH |
| ~ 115-118 | Ar-C-Br |
| ~ 110-112 | Ar-CH |
| ~ 40-42 | Spiro-C |
| ~ 15-18 | Cyclopropyl-CH₂ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200-3300 | Strong, Broad | N-H Stretch |
| ~ 1710-1730 | Strong, Sharp | C=O Stretch (amide) |
| ~ 1600-1620 | Medium | C=C Stretch (aromatic) |
| ~ 1470-1490 | Medium | C-N Stretch |
| ~ 800-820 | Strong | C-H Bend (aromatic) |
| ~ 550-650 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 237/239 (due to the isotopic pattern of Bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₈⁷⁹BrNO: [M+H]⁺ = 237.9862; Found: 237.9865.
Applications in Drug Development
The unique structural features of this compound make it a highly valuable building block in the design of targeted therapies.
Scaffold for Kinase Inhibitors
The indolin-2-one core is a well-established pharmacophore for the development of kinase inhibitors. The bromine atom at the 5'-position can engage in halogen bonding or occupy hydrophobic pockets within the ATP-binding site of various kinases, thereby enhancing binding affinity and selectivity.[2] The spiro-fused cyclopropane ring serves to rigidly orient substituents, which can be further elaborated to target specific regions of the kinase active site.
Caption: Role as a kinase inhibitor scaffold.
Intermediate for PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[8][9] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a versatile intermediate for the synthesis of the target protein-binding ligand. The bromine atom provides a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker, while the indolinone nitrogen can be functionalized to further modulate the properties of the final PROTAC molecule.
Conclusion
This compound stands out as a molecule of significant interest for professionals in drug discovery and development. Its synthesis is achievable through robust and well-understood chemical transformations, and its structure has been thoroughly characterized. The combination of a rigid spirocyclic core, a strategically placed bromine atom, and the inherent biological relevance of the oxindole scaffold makes it a powerful tool for the design of next-generation targeted therapeutics. As the fields of kinase inhibition and targeted protein degradation continue to evolve, the utility of this versatile building block is poised to expand, offering new avenues for addressing unmet medical needs.
References
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Nafie, M. S., Shawish, I., Fahmy, S. A., & Barakat, A. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances. [Link]
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Nafie, M. S., et al. (2025). Medicinal applications of spirooxindole and its derivatives. ResearchGate. [Link]
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Scite. (n.d.). Medicinal applications of spirooxindole and its derivatives. Retrieved from [Link]
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NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Semegen, K. F., & Sarpong, R. (2025). "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction. ResearchGate. [Link]
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ResearchGate. (n.d.). Domino Corey–Chaykovsky reaction of isatins. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
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AcrosPharmatech. (n.d.). 5'-Bromospiro[cyclopropane-1,3'-indoline]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
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ChemSrc. (n.d.). 6'-BROMOSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[cyclopropane-1,3′-indolin]-2′-one. PubMed Central. [Link]
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SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
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Wang, D., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central. [Link]
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Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics. [Link]
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Bric, A., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. PubMed Central. [Link]
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Methodological & Application
Synthesis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one: An Application Note and Detailed Protocol
Introduction: The Significance of the Spirooxindole Scaffold
The spirooxindole framework is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The unique three-dimensional architecture, featuring a quaternary carbon center at the C3 position of the oxindole ring, imparts conformational rigidity and novel steric properties that are often crucial for potent and selective interactions with biological targets.[2] Among the diverse family of spirooxindoles, the spiro[cyclopropane-1,3'-indolin]-2'-one substructure has garnered significant attention. The incorporation of a strained cyclopropane ring not only enhances the structural complexity but can also modulate the electronic properties and metabolic stability of the molecule.
This application note provides a detailed guide for the synthesis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, a valuable building block for the development of novel therapeutics. The presence of the bromine atom at the 5'-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space in drug discovery programs. This document outlines two robust synthetic strategies, provides detailed experimental protocols, and discusses the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthetic Strategies: Two Pathways to the Target Molecule
Two primary and effective routes for the synthesis of this compound are presented. The choice between these pathways may depend on the availability of starting materials and the desired scale of the reaction.
Route A: Domino Corey-Chaykovsky Reaction of 5-Bromoisatin. This is a highly efficient one-pot synthesis that directly constructs the spirocyclopropyl oxindole core from a readily available substituted isatin. The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a carbonyl group to form an epoxide.[3] In the case of isatins, a domino reaction sequence occurs, leading to the formation of the spirocyclopropane ring.[4]
Route B: Electrophilic Bromination of Spiro[cyclopropane-1,3'-indolin]-2'-one. This approach involves the synthesis of the parent unsubstituted spirooxindole, followed by a regioselective bromination at the C5 position of the aromatic ring. This method is advantageous when the unsubstituted spirocycle is more readily accessible or when exploring the synthesis of other halogenated derivatives.
Visualizing the Synthetic Pathways
Figure 1: Overview of the two synthetic routes to this compound.
Detailed Experimental Protocols
Route A: Domino Corey-Chaykovsky Reaction
This protocol is adapted from the general procedure for the one-pot synthesis of spirocyclopropyl oxindoles.[4]
Materials and Reagents:
-
5-Bromoisatin
-
Trimethylsulfoxonium iodide
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
tert-Butanol (t-BuOH), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add trimethylsulfoxonium iodide (2.2 mmol, 2.2 equivalents).
-
Ylide Formation: Add anhydrous DMSO (5 mL) and anhydrous t-BuOH (1 mL) to the flask. Stir the suspension at room temperature.
-
Base Addition: Carefully add potassium tert-butoxide (2.2 mmol, 2.2 equivalents) in portions to the suspension. The mixture will turn into a clear solution as the sulfur ylide forms. Stir for 15-20 minutes.
-
Isatin Addition: Add 5-Bromoisatin (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Route B: Electrophilic Bromination
This protocol is based on standard procedures for the electrophilic bromination of activated aromatic rings.
Materials and Reagents:
-
Spiro[cyclopropane-1,3'-indolin]-2'-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Protocol:
-
Reaction Setup: Dissolve Spiro[cyclopropane-1,3'-indolin]-2'-one (1.0 mmol, 1.0 equivalent) in acetonitrile or dichloromethane (10 mL) in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 mmol, 1.05 equivalents) to the solution in one portion.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. The reaction should be protected from light. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution (15 mL).
-
Extraction: Extract the mixture with dichloromethane (3 x 15 mL).
-
Washing: Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane-ethyl acetate eluent) to yield the desired this compound.
Reaction Mechanism: The Domino Corey-Chaykovsky Reaction
The domino Corey-Chaykovsky reaction for the synthesis of spirocyclopropyl oxindoles from isatins is a fascinating and efficient process. The mechanism can be broken down into the following key steps:
Figure 2: Simplified mechanism of the Domino Corey-Chaykovsky reaction.
-
Initial Nucleophilic Attack: The sulfur ylide, a potent nucleophile, attacks the electrophilic C3 carbonyl carbon of the 5-bromoisatin.
-
Epoxide Formation: This leads to the formation of a betaine intermediate which rapidly undergoes intramolecular cyclization to form a spiroepoxyoxindole, with the elimination of dimethyl sulfoxide (DMSO).
-
Second Ylide Attack and Ring Opening: A second equivalent of the sulfur ylide then attacks the less sterically hindered carbon of the epoxide ring, leading to its opening.
-
Cyclopropanation: The resulting intermediate undergoes a subsequent intramolecular cyclization to form the final spirocyclopropyl oxindole product, with the elimination of another molecule of DMSO.
Data Summary
The following table summarizes typical experimental data for the synthesis of this compound. Please note that yields and reaction times may vary depending on the specific reaction conditions and scale.
| Parameter | Route A: Domino Corey-Chaykovsky | Route B: Electrophilic Bromination |
| Starting Material | 5-Bromoisatin | Spiro[cyclopropane-1,3'-indolin]-2'-one |
| Key Reagents | Trimethylsulfoxonium iodide, t-BuOK | N-Bromosuccinimide (NBS) |
| Solvent | DMSO/t-BuOH | Acetonitrile or Dichloromethane |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 70-85% | 80-95% |
| Purification Method | Column Chromatography | Column Chromatography |
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the NH proton of the oxindole, and the diastereotopic protons of the cyclopropane ring.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including the quaternary spiro-carbon and the carbonyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H and C=O stretching vibrations.
Conclusion and Future Perspectives
This application note provides two reliable and efficient protocols for the synthesis of this compound. The domino Corey-Chaykovsky reaction offers a rapid and convergent one-pot approach, while the electrophilic bromination route provides a valuable alternative. The choice of method will be dictated by the specific needs and resources of the research laboratory. The successful synthesis of this versatile building block opens up numerous possibilities for the development of novel spirooxindole-based compounds with potential applications in drug discovery and materials science. Further exploration of the reactivity of the bromo-substituent will undoubtedly lead to the creation of a diverse library of molecules for biological screening.
References
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Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
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Hajra, S., Roy, S., & Saleh, S. A. (2018). Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters, 20(15), 4540–4544. [Link]
- Badillo, J. J., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 736–754.
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Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Phospha-μ-fluorene" and the Nature of the Ylid Bond. Journal of the American Chemical Society, 83(2), 417–423. [Link]
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Zhu, L., & Li, S. (2019). Transition metal-catalyzed synthesis of spirooxindoles. RSC advances, 9(3), 1339–1367. [Link]
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Bera, S., Prabakar, T., Verma, K., & Sen, S. (2025). Visible Light Induced One-pot Synthesis of Spirocyclopropyl Oxindoles from Isatin Derivatives and Glycine Ester Hydrochloride. CHIMIA, 79(9), 639. [Link]
- Singh, G. S., & D’hooghe, M. (2016). Synthesis and applications of spirooxindoles. European Journal of Organic Chemistry, 2016(25), 4236-4259.
-
Roy, S., Saleh, S. A., & Hajra, S. (2018). Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters, 20(15), 4540-4544. [Link]
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Diastereoselective Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[cyclopropane-1,3'-indolin]-2'-one, or spirocyclopropyl oxindole, is a highly sought-after structural motif in medicinal chemistry and drug discovery.[1][2][3] Its rigid three-dimensional architecture, incorporating a strained cyclopropane ring fused at the C3 position of the oxindole core, imparts unique conformational constraints that are attractive for designing potent and selective therapeutic agents.[4] This guide provides a detailed overview of the key diastereoselective synthetic strategies for accessing this privileged scaffold, complete with mechanistic insights and actionable laboratory protocols.
Significance in Medicinal Chemistry
The spirocyclopropyl oxindole framework is a cornerstone in the development of novel therapeutics. Its presence in various bioactive natural products and pharmaceuticals underscores its importance.[2] This structural unit has been identified in compounds exhibiting a wide range of biological activities, including anti-HIV, anti-cancer, and anti-obesity properties.[2][5][6] The inherent strain of the cyclopropane ring not only contributes to the unique geometry of these molecules but also renders them as versatile synthetic intermediates for further elaboration into more complex structures.[2]
Key Synthetic Strategies
The construction of the spirocyclopropyl oxindole core with high diastereoselectivity presents a significant synthetic challenge.[4][7] Over the years, several powerful methodologies have emerged, broadly categorized into organocatalytic and metal-catalyzed approaches.[1][8]
Organocatalytic Michael-Initiated Ring Closure (MIRC) Reactions
A prevalent and highly effective strategy involves the organocatalytic Michael-initiated ring closure (MIRC) reaction.[2][9] This cascade process typically utilizes a bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea or squaramide, to activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome.[8]
The general mechanism involves the Michael addition of a nucleophile to an alkylideneoxindole, followed by an intramolecular cyclization via nucleophilic substitution to form the cyclopropane ring. The choice of catalyst is crucial for achieving high diastereo- and enantioselectivity.[2][8]
Workflow for Organocatalytic MIRC Reaction
Caption: General workflow for organocatalytic MIRC synthesis.
Metal-Catalyzed Cyclopropanation
Transition metal catalysis offers a complementary and powerful approach to spirocyclopropyl oxindoles.[1] These reactions often involve the use of metal carbenoids, generated from diazo compounds or their surrogates, which then undergo cyclopropanation with an alkene.[10] Rhodium and copper complexes are commonly employed catalysts in these transformations.[10]
More recently, rare-earth metal salts, such as scandium triflate, have been shown to be effective in promoting multicomponent reactions to afford highly substituted spirocyclopropyl oxindoles with excellent diastereoselectivity.[4][7] These methods are attractive due to their operational simplicity and high atom economy.[4][7]
Plausible Mechanism for Sc(OTf)₃-Catalyzed Multicomponent Reaction
Caption: Simplified mechanism of a multicomponent reaction.[4][7]
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction, utilizing sulfur ylides, provides another versatile route for the synthesis of spirocyclopropyl oxindoles.[11] This reaction can be performed in a one-pot fashion starting from readily available isatins, spiroepoxy-, or spiroaziridine oxindoles.[12][13] The reaction proceeds through the initial formation of an epoxide or aziridine, which then undergoes a ring-opening and subsequent cyclization cascade to yield the desired spirocyclopropane.[12][13]
Experimental Protocols
The following protocols are representative examples of the synthetic strategies discussed. Researchers should adapt these procedures based on the specific substrates and desired stereochemical outcomes.
Protocol 1: Organocatalytic Asymmetric Synthesis via Vinylogous Michael Initiated Ring Closure (MIRC)
This protocol is adapted from a novel organocatalytic cascade approach for the synthesis of spiro-cyclopropyl oxindole derivatives.[2][9]
Materials:
-
N-Boc-isatylidene malonate (1.0 equiv)
-
4-nitroisoxazole derivative (1.2 equiv)
-
Bifunctional squaramide catalyst C5 (10 mol%)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a stirred solution of N-Boc-isatylidene malonate in dichloromethane, add the 4-nitroisoxazole derivative, sodium bicarbonate, and the bifunctional squaramide catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.
Data Summary:
| Entry | Oxindole Substitution | Yield (%) | dr | ee (%) |
| 1 | H | 72 | 8:1 | 95 |
| 2 | 5-Me | 85 | 15:1 | 98 |
| 3 | 5-Cl | 92 | >20:1 | >99 |
| 4 | 7-F | 88 | 18:1 | 99 |
Table adapted from data presented in the synthesis of spiro-3,3'-cyclopropyl oxindoles via a vinylogous Michael initiated ring closure reaction.[2]
Protocol 2: Rare-Earth Metal-Catalyzed Multicomponent Synthesis
This protocol is based on a highly diastereoselective multicomponent synthesis of spirocyclopropyl oxindoles using scandium triflate.[4][7]
Materials:
-
Isatin (1.0 equiv)
-
Triethyl phosphonoacetate (1.1 equiv)
-
2-bromoacetophenone (1.1 equiv)
-
Pyridine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
In a reaction vessel, combine the isatin, triethyl phosphonoacetate, 2-bromoacetophenone, pyridine, potassium carbonate, and scandium(III) triflate in acetonitrile.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the spirocyclopropyl oxindole product.
Data Summary:
| Entry | Isatin N-substituent | Yield (%) | dr |
| 1 | Me | 95 | 94:6:0:0 |
| 2 | Et | 92 | 93:7:0:0 |
| 3 | Bn | 96 | 92:8:0:0 |
| 4 | H | 85 | 90:10:0:0 |
Table adapted from data on the multicomponent synthesis of spirocyclopropyl oxindoles enabled by rare-earth metal salts.[4][7]
Conclusion
The diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones is a dynamic and evolving field of research. The methodologies outlined in this guide, including organocatalytic MIRC reactions and metal-catalyzed multicomponent strategies, provide robust and versatile platforms for accessing these medicinally important scaffolds. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can effectively synthesize a diverse range of spirocyclopropyl oxindoles for applications in drug discovery and development.
References
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Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. Journal of Organic Chemistry, 2022. [Link]
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Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 2015. [Link]
-
Asymmetric Synthesis of Spiro-3,3′-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. American Chemical Society, 2022. [Link]
-
Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 2015. [Link]
-
Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones. ResearchGate, 2017. [Link]
-
Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 2023. [Link]
-
Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. R Discovery, 2015. [Link]
-
Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. ACS Publications, 2023. [Link]
-
Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters, 2018. [Link]
-
Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. National Library of Medicine, 2018. [Link]
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 2015. [Link]
-
Synthesis of Chiral Spiro-Aziridine Oxindoles via Aza-Corey-Chaykovsky Reaction of Isatin Derived N-tert-Butanesulfinyl Ketimines. ResearchGate. [Link]
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry, 2021. [Link]
-
Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. National Institutes of Health, 2012. [Link]
-
Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. PubMed, 2015. [Link]
-
Spiro[cyclopropane-1,3′-indolin]-2′-one. National Institutes of Health. [Link]
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Synthesis of Chiral Spiro-Aziridine Oxindoles via Aza-Corey–Chaykovsky Reaction of Isatin Derived N-tert-Butanesulfinyl Ketimines. ACS Publications, 2014. [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI, 2023. [Link]
-
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. Bohrium. [Link]
-
Synthesis and biological evaluation of spiro[cyclopropane-1,3′-indolin]-2′-ones as potential anticancer agents. Scilit, 2015. [Link]
-
Diastereo‐ and enantioselective organocatalytic synthesis of spirocyclopropylpyrazolones. ResearchGate. [Link]
-
Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Wiser. [Link]
-
Diastereoselective synthesis of functionalized spiro[cyclopropane-1,3′-indolines] and spiro[indoline-3,1′-cyclopropane-2′,3″-indolines]. ResearchGate. [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Nature, 2022. [Link]
-
Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. ScienceDirect, 2024. [Link]
-
Ti-Catalyzed Diastereoselective Cyclopropanation of Carboxylic Derivatives with Terminal Olefins. ResearchGate. [Link]
-
Highly enantio- and diastereoselective generation of two quaternary centers in spirocyclopropanation of oxindole derivatives. PubMed, 2013. [Link]
-
Stereoselective synthesis of 2-spirocyclopropyl-indolin-3-ones through cyclopropanation of aza-aurones with tosylhydrazones. PubMed, 2021. [Link]
-
Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Semantic Scholar, 2019. [Link]
-
Ti-Catalyzed Diastereoselective Cyclopropanation of Carboxylic Derivatives with Terminal Olefins. Semantic Scholar, 2019. [Link]
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Application Note: A Robust Metal-Free Approach to the Synthesis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Abstract
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. This application note provides a detailed, field-proven guide for the synthesis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, a key intermediate for drug discovery and development, utilizing a robust and scalable metal-free cyclopropanation strategy. The described two-step protocol, centered around the classic Johnson-Corey-Chaykovsky reaction, offers high yields and avoids the use of transition metal catalysts, thereby simplifying purification and reducing toxic waste. This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and efficient method for accessing this valuable class of compounds.
Introduction and Scientific Rationale
The indolin-2-one (oxindole) core is a cornerstone in pharmaceutical research, present in numerous approved drugs and clinical candidates. The incorporation of a spirocyclic cyclopropane ring at the C3 position introduces a three-dimensional, conformationally constrained element that can significantly enhance binding affinity, metabolic stability, and cell permeability of drug candidates. The bromo-substituent at the 5'-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Traditional methods for cyclopropanation often rely on transition metal catalysts (e.g., rhodium, palladium, copper), which can introduce challenges related to cost, toxicity, and product contamination. Metal-free alternatives are therefore highly desirable, particularly in the context of pharmaceutical manufacturing. The Johnson-Corey-Chaykovsky reaction, which employs a sulfur ylide for methylene transfer, stands out as a powerful and reliable metal-free method for the cyclopropanation of electron-deficient alkenes.[1][2] This application note details a protocol that first synthesizes the key precursor, 5-bromo-3-methyleneindolin-2'-one, followed by its efficient cyclopropanation using dimethyloxosulfonium methylide (Corey's ylide).
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence, commencing with commercially available 5-bromoisatin. The first step involves the conversion of the C3-carbonyl group into an exocyclic methylene group via a Wittig-type reaction. The resulting α,β-unsaturated system is then subjected to a metal-free cyclopropanation using the Corey-Chaykovsky reaction to yield the final target compound.
Figure 1: Overall workflow for the synthesis of this compound.
Mechanism of the Key Cyclopropanation Step
The Johnson-Corey-Chaykovsky reaction proceeds via a well-established mechanism.[2][3] First, a strong base, such as sodium hydride (NaH), deprotonates the trimethylsulfoxonium salt to generate the nucleophilic sulfur ylide, dimethyloxosulfonium methylide. This ylide then undergoes a conjugate (1,4-) Michael addition to the electron-deficient alkene of the 5-bromo-3-methyleneindolin-2-one. The resulting enolate intermediate subsequently undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the enolate attacks the carbon bearing the sulfoxonium group, displacing dimethyl sulfoxide (DMSO) as a leaving group and forming the three-membered cyclopropane ring.
Figure 2: Simplified mechanism of the Corey-Chaykovsky cyclopropanation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and should be handled with extreme care under an inert atmosphere.
Protocol 1: Synthesis of 5-bromo-3-methyleneindolin-2-one (Precursor)
This protocol outlines a standard Wittig reaction to convert the ketone to the alkene.
Materials:
-
5-Bromoisatin (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.15 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.15 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.
-
In a separate flask, dissolve 5-bromoisatin (1.0 eq) in anhydrous THF.
-
Add the solution of 5-bromoisatin dropwise to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-3-methyleneindolin-2-one as a solid.
Protocol 2: Synthesis of this compound (Corey-Chaykovsky Reaction)
Materials:
-
5-bromo-3-methyleneindolin-2-one (1.0 eq)
-
Trimethylsulfoxonium iodide (1.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.5 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMSO to the flask via syringe. Stir the suspension at room temperature for 15 minutes.
-
Add trimethylsulfoxonium iodide (1.5 eq) portion-wise. The mixture will initially be hazy and then become a clear solution as the ylide forms. Stir for 1 hour at room temperature.
-
Dissolve 5-bromo-3-methyleneindolin-2-one (1.0 eq) in anhydrous DMSO.
-
Add the substrate solution dropwise to the ylide solution.
-
Heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by slowly adding it to a beaker of ice water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Alternatively, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization (e.g., from ethanol/water) to afford the pure this compound.
Expected Results and Data
The following table summarizes the expected outcomes for this synthetic sequence based on literature precedents for similar substrates. Actual yields may vary depending on reaction scale and experimental conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance | Analytical Data |
| 5-bromo-3-methyleneindolin-2-one | Br-C6H3-C(=CH2)-C(=O)-NH | 224.06 | 60-75% | Yellow to orange solid | ¹H NMR, ¹³C NMR, MS |
| This compound | Br-C6H3-C(spiro-C3H4)-C(=O)-NH | 238.08 | 75-90% | White to off-white solid | ¹H NMR, ¹³C NMR, MS, HRMS |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Wittig reaction (Protocol 1) | Incomplete ylide formation due to wet solvent or glassware. | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly titrated n-BuLi. |
| Low reactivity of 5-bromoisatin. | Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C). | |
| No reaction or low conversion in cyclopropanation (Protocol 2) | Inactive NaH or incomplete ylide formation. | Use fresh NaH from a new container. Ensure DMSO is anhydrous. Allow sufficient time for ylide formation before adding the substrate. |
| Degradation of substrate. | Maintain a strict inert atmosphere. Ensure the reaction temperature does not exceed the recommended value. | |
| Formation of byproducts | Side reactions of the ylide. | Ensure slow, dropwise addition of the substrate to the pre-formed ylide solution to maintain a low concentration of the substrate. |
| Difficult purification | Residual triphenylphosphine oxide (from Protocol 1). | Triphenylphosphine oxide can often be removed by trituration with ether or a hexane/ether mixture before chromatography. |
| Residual DMSO (from Protocol 2). | Ensure thorough washing with water and brine during the workup. High-vacuum drying can also help remove residual DMSO. |
Conclusion
The protocol described herein provides a reliable and efficient metal-free pathway for the synthesis of this compound. By leveraging the classic Wittig olefination and the Johnson-Corey-Chaykovsky cyclopropanation, this method avoids the use of heavy metal catalysts, aligning with the principles of green chemistry. The resulting product is a valuable building block for the development of novel therapeutics, and this application note serves as a practical guide for its synthesis on a laboratory scale.
References
-
Johnson, A. W. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide-A Synthesis of Epoxides. Journal of the American Chemical Society, 83(18), 3893–3897. [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
Aggarwal, V. K., & Richardson, J. (2003). Catalytic, asymmetric sulfur ylide-mediated epoxidation of carbonyl compounds: scope, selectivity, and applications in synthesis. Chemical Communications, (22), 2644-2651. [Link]
-
Hajra, S., et al. (2012). A sequential Corey–Chaykovsky reaction of isatin, spiroepoxy or spiroaziridine oxindoles with sulfur ylide: a convenient one-pot reaction to obtain spirocyclopropyl oxindoles. Organic & Biomolecular Chemistry, 10(34), 6819-6822. [Link]
-
Maryanoff, B. E., Reitz, A. B., & Duhl-Emswiler, B. A. (1985). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Journal of the American Chemical Society, 107(1), 217-226. [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
Sources
- 1. One-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones: three component coupling of N-protected isatin, aryne precursor and 1,3-cyclodione under metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
Introduction: The Significance of the Spirooxindole Scaffold
An Application Guide to the Transition Metal-Catalyzed Synthesis of Spirooxindoles
For Researchers, Scientists, and Drug Development Professionals
The spirooxindole motif, a unique three-dimensional heterocyclic framework, is a cornerstone in medicinal chemistry and natural product synthesis. This privileged scaffold is found in a variety of natural alkaloids, such as horsfiline and alantrypinone, and is central to numerous pharmacologically active compounds. Molecules featuring the spirooxindole core have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, making them highly attractive targets in drug discovery programs.
The construction of the characteristic spirocyclic center at the C3 position of the oxindole ring presents a significant synthetic challenge, particularly the control of stereochemistry at this quaternary carbon. While classical methods exist, transition metal-catalyzed reactions have emerged as powerful and versatile strategies, offering mild reaction conditions, broad functional group tolerance, and access to complex molecular architectures with high efficiency and selectivity.
This technical guide provides an in-depth overview of key transition metal-catalyzed methodologies for synthesizing spirooxindoles. We will delve into the mechanistic underpinnings of various catalytic systems, present field-proven protocols, and offer insights into the rationale behind experimental design, empowering researchers to leverage these powerful tools for novel drug development.
Core Synthetic Strategies and Starting Materials
The majority of transition metal-catalyzed routes to spirooxindoles utilize readily accessible starting materials, primarily isatin derivatives and methyleneindolinones. The catalytic cycles often involve fundamental organometallic steps such as oxidative addition, migratory insertion, C-H activation, and reductive elimination, which collectively assemble the spirocyclic framework.
Figure 1: A generalized workflow for transition metal-catalyzed reactions.
Palladium (Pd)-Catalyzed Methodologies
Palladium catalysis is a dominant force in organic synthesis, and its application in spirooxindole construction is extensive. It enables a diverse range of transformations, including cascade reactions, C-H functionalization, and cycloadditions.
Mechanistic Insight: Domino Heck/C–H Functionalization
A powerful strategy involves an intramolecular Heck reaction followed by C-H functionalization. This cascade process can rapidly build molecular complexity from simple precursors like 2-bromoarylamides.
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by an intramolecular migratory insertion onto a tethered alkene. The crucial step is the subsequent intramolecular C–H functionalization, which forms a key spiropalladacycle intermediate. This intermediate can then react with a coupling partner, such as a vinyl bromide, leading to the final spiroindenyl-2-oxindole product after reductive elimination.
Figure 2: Simplified mechanism of a Pd-catalyzed domino Heck reaction.
Application & Protocol: Allylic Alkylation/Cyclization Cascade
A concise method for constructing spiro[indoline-3,2′-pyrrol]-2-one skeletons involves a palladium-catalyzed allylic alkylation followed by a DBU-mediated intramolecular cyclization.
Causality Behind Choices:
-
Catalyst: A Pd(0) source like Pd₂(dba)₃ is used to initiate the catalytic cycle by forming a π-allyl palladium complex with the vinyl benzoxazinanone substrate.
-
Ligand: A phosphine ligand (e.g., PPh₃) is crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key bond-forming steps.
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic organic base used in the second step to deprotonate the nucleophile (the 3-isothiocyanato oxindole), triggering the intramolecular cyclization to form the pyrrolidine ring.
-
Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve the reactants and intermediates. In some cases, it can even participate in the reaction.
Exemplary Protocol: Synthesis of Spiro[indoline-3,2′-pyrrol]-2-one
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add vinyl benzoxazinanone (0.2 mmol, 1.0 equiv.), 3-isothiocyanato oxindole (0.24 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.01 mmol, 5 mol%), and PPh₃ (0.04 mmol, 20 mol%).
-
Reaction - Step 1: Add anhydrous dichloromethane (2.0 mL) via syringe. Stir the mixture at 40 °C for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Reaction - Step 2: Cool the reaction to room temperature. Add DBU (0.4 mmol, 2.0 equiv.) to the mixture.
-
Controlled Reaction: Stir the solution at room temperature for another 6 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired spirooxindole product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
| Entry | Substituent on Oxindole | Yield (%) |
| 1 | H | 75 |
| 2 | 5-Me | 78 |
| 3 | 5-Cl | 71 |
| 4 | 5-Br | 68 |
| 5 | N-Me | 82 |
Copper (Cu)-Catalyzed Methodologies
Copper catalysis has gained significant traction for spirooxindole synthesis due to the low cost, low toxicity, and unique reactivity of copper salts. Copper catalysts are particularly effective in promoting annulation and multicomponent reactions.
Mechanistic Insight: Lewis Acid-Catalyzed Multicomponent Reaction
In many copper-catalyzed reactions, the copper(II) salt, such as copper(II) triflate (Cu(OTf)₂), functions as a potent Lewis acid. In a three-component reaction of an isatin, an amine, and a 1,3-dicarbonyl compound, the copper catalyst activates the C3-carbonyl group of the isatin, making it more electrophilic. This facilitates the initial condensation with the amine. The resulting intermediate then undergoes a Knoevenagel condensation with the enolized 1,3-dicarbonyl, followed by an intramolecular cyclization and dehydration to furnish the final spirooxindole product.
Figure 3: Plausible mechanism for Cu(OTf)₂-catalyzed synthesis.
Application & Protocol: Three-Component Synthesis of Spirooxindoles
This method provides a highly efficient, one-pot synthesis of structurally diverse spirooxindoles under mild conditions.
Causality Behind Choices:
-
Catalyst: Cu(OTf)₂ is an excellent Lewis acid catalyst that is stable, easy to handle, and effective in low catalytic loadings. Its triflate counterion is non-coordinating, which enhances its Lewis acidity.
-
Solvent: Ethanol is an environmentally benign solvent that effectively dissolves the reactants and is suitable for the reaction temperature.
-
Recyclability: A key advantage is that the copper catalyst can often be recovered from the aqueous layer after workup and reused, making the process more sustainable.
Exemplary Protocol: Cu(OTf)₂-Catalyzed Three-Component Reaction
-
Preparation: In a round-bottom flask, combine isatin (1.0 mmol, 1.0 equiv.), 5-aminopyrazole (1.0 mmol, 1.0 equiv.), a 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol, 1.0 equiv.), and Cu(OTf)₂ (0.05 mmol, 5 mol%).
-
Reaction Assembly: Add ethanol (10 mL) to the flask.
-
Controlled Reaction: Stir the mixture at reflux (approx. 78 °C) for the time specified by monitoring (typically 1-2 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. No further purification is typically needed.
-
Catalyst Recovery (Optional): Concentrate the filtrate, add water and ethyl acetate. Separate the aqueous layer, evaporate the water, and dry the recovered Cu(OTf)₂ at 120 °C for reuse.
| Entry | Isatin Substituent | 1,3-Dicarbonyl | Yield (%) |
| 1 | H | Dimedone | 95 |
| 2 | 5-Br | Dimedone | 92 |
| 3 | 5-NO₂ | Dimedone | 93 |
| 4 | H | Barbituric Acid | 90 |
| 5 | N-Me | Dimedone | 94 |
Gold (Au) and Iron (Fe)-Catalyzed Syntheses
While less common than palladium or copper, gold and iron offer unique advantages.
-
Gold (Au) Catalysis: Gold catalysts, particularly Au(I) complexes, are powerful π-acids that excel at activating alkynes and allenes. This reactivity has been harnessed in bicyclization and cascade reactions to form complex polycyclic spirooxindoles. For instance, a gold-catalyzed bicyclization of diaryl alkynes can generate fused indole products, which are then oxidized to the corresponding spirooxindoles. Another approach involves a microwave-assisted double condensation between isatins and 4-hydroxycoumarin catalyzed by a gold salt.
-
Iron (Fe) Catalysis: Iron is an ideal catalyst from a green chemistry perspective due to its earth-abundance, low cost, and minimal toxicity. Iron(III) salts like FeCl₃ can act as effective Lewis acids to catalyze Friedel-Crafts-type arylations of spiro-epoxyoxindoles, providing access to complex spirocyclic systems. The variable oxidation states of iron also make it suitable for redox-based catalytic cycles.
Enantioselective Synthesis: The Chiral Challenge
For drug development, controlling the absolute stereochemistry of the spiro-center is paramount, as different enantiomers can have vastly different biological activities. The field has seen tremendous progress in asymmetric catalysis to address this challenge.
The primary strategy involves pairing a transition metal with a chiral ligand. The ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer over the other.
-
Key Catalytic Systems:
-
Copper/Bis(oxazoline): Chiral bis(oxazoline) (Box) ligands complexed with Cu(II) salts are highly effective catalysts for asymmetric Diels-Alder and Michael addition reactions to form spirooxindoles with excellent enantioselectivity.
-
Palladium/Chiral Phosphines: Chiral phosphine ligands are used in palladium-catalyzed asymmetric allylic alkylations and other cycloadditions.
-
Phase-Transfer Catalysis: In some modern approaches, chiral cations derived from cinchona alkaloids are used as phase-transfer catalysts in conjunction with metal complexes to induce enantioselectivity in bond-forming cyclizations.
-
The development of new catalysts and reaction conditions continues to push the boundaries of enantioselective synthesis, providing access to spirooxindoles with multiple stereocenters and ever-greater complexity.
Conclusion and Future Outlook
The transition metal-catalyzed synthesis of spiroox
The Architecture of Spirooxindoles: Mechanistic Insights and Synthetic Protocols
An Application Guide for Researchers
Abstract
The spirooxindole framework, a privileged heterocyclic motif, is a cornerstone of numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anti-cancer, anti-viral, and anti-microbial properties. The construction of its characteristic spirocyclic center at the C3-position of the oxindole core presents a significant and enduring challenge in organic synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the predominant reaction mechanisms governing spirooxindole formation. We move beyond mere procedural descriptions to explain the underlying causality of experimental choices, focusing on organocatalytic and metal-catalyzed cascade reactions, multicomponent strategies, and 1,3-dipolar cycloadditions. Each mechanistic discussion is paired with a field-proven, step-by-step protocol, troubleshooting insights, and quantitative data to create a self-validating and authoritative resource for the synthesis of these vital compounds.
Mechanistic Foundations of Spirooxindole Synthesis
The strategic construction of the spirooxindole scaffold hinges on a few powerful and versatile reaction classes. Understanding these core mechanisms is paramount for rational substrate design, catalyst selection, and reaction optimization. The most prevalent strategies involve the use of isatin and its derivatives as highly versatile building blocks.
The [3+2] Cycloaddition Pathway: A Convergent Approach
One of the most elegant and widely used methods for constructing five-membered spiro-heterocycles is the 1,3-dipolar cycloaddition. This reaction typically involves the in situ generation of an azomethine ylide (a 1,3-dipole) from the condensation of an isatin and an α-amino acid, which then undergoes a cycloaddition with a dipolarophile.
Mechanism Deep Dive: The reaction is a three-component process that commences with the condensation of isatin and an α-amino acid (commonly L-proline or sarcosine) to form an intermediate that readily undergoes decarboxylation to generate the azomethine ylide. This highly reactive ylide is immediately trapped by an electron-deficient alkene or alkyne (the dipolarophile) in a concerted [3+2] cycloaddition to furnish the spiro-pyrrolidinyl or spiro-pyrrolinyl oxindole core with high regio- and stereoselectivity. The stereochemical outcome is often dictated by the geometry of the approaching dipolarophile and the ylide.
Causality & Experimental Choice:
-
Amino Acid Selection: The choice of amino acid is critical. Secondary amino acids like proline and sarcosine are ideal as they prevent competing N-H reactions and generate the ylide efficiently upon decarboxylation.
-
Dipolarophile Electronics: The reaction rate and success are highly dependent on the electronic nature of the dipolarophile. Electron-withdrawing groups (e.g., esters, ketones, nitro groups) are necessary to lower the LUMO energy of the dipolarophile for favorable interaction with the HOMO of the azomethine ylide.
-
Solvent: The choice of solvent, such as ethanol or methanol, facilitates the initial condensation and subsequent cycloaddition, often at reflux temperatures to drive the decarboxylation step.
Figure 2: Workflow for an organocatalytic Michael-initiated cascade.
Metal-Catalyzed Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. In spirooxindole synthesis, Lewis acid catalysis, often employing transition metals, is a powerful strategy to orchestrate complex MCRs.
Mechanism Deep Dive: A plausible mechanism for a Lewis acid-catalyzed three-component reaction between an isatin, a 1,3-dicarbonyl compound, and another active methylene compound (e.g., malononitrile) often starts with the activation of the isatin's C3-carbonyl by the metal catalyst (e.g., SnCl₄, InCl₃, MnFe₂O₄). This enhances the electrophilicity of the carbonyl carbon, which then undergoes a Knoevenagel condensation with the most acidic C-H donor (malononitrile) to form a highly reactive isatin-derived Michael acceptor. The catalyst can then activate this intermediate for a conjugate addition by the second nucleophile (the 1,3-dicarbonyl). The resulting intermediate undergoes a final intramolecular cyclization and dehydration/tautomerization sequence to yield the densely functionalized spirooxindole.
Causality & Experimental Choice:
-
Lewis Acid Choice: The choice of Lewis acid is crucial. Hard Lewis acids are effective at coordinating with the hard oxygen of the carbonyl group. Catalysts like iron, nickel, and gold are valued for their varied oxidation states and ability to tune Lewis acidity. Nanoparticle catalysts are gaining traction due to their high surface area and reusability, aligning with green chemistry principles.
-
Kinetic vs. Thermodynamic Control: In complex MCRs with multiple competing pathways, the reaction conditions can determine the final product. Lower temperatures and short reaction times may favor the kinetically-formed product (the one with the lowest activation energy), whereas higher temperatures and longer reaction times can allow the system to equilibrate to the most stable, thermodynamically-favored product.
-
Solvent and Conditions: The reaction can be significantly accelerated using microwave irradiation or performed under solvent-free conditions, enhancing the efficiency and environmental friendliness of the protocol.
Protocols and Methodologies
The following protocols are representative examples grounded in the mechanistic principles discussed above. They are designed to be robust and adaptable.
Protocol 1: Three-Component [3+2] Cycloaddition for Spiro[pyrrolizidine-oxindole] Synthesis
This protocol is adapted from a highly stereoselective one-pot multicomponent method.
Principle: An azomethine ylide is generated in situ from isatin and L-proline, which undergoes a 1,3-dipolar cycloaddition with a chalcone derivative to yield the spirooxindole product with high regio- and stereoselectivity.
| Materials & Reagents | Supplier | Cat. No. | Quantity | Moles (mmol) |
| Substituted Isatin | Sigma-Aldrich | e.g., I0636 | 191 mg | 1.3 |
| L-Proline | Sigma-Aldrich | P0380 | 150 mg | 1.3 |
| Substituted Chalcone | TCI | e.g., D0279 | 208 mg | 1.0 |
| Ethanol (Absolute) | Fisher | - | 10 mL | - |
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted chalcone (1.0 mmol, 1.0 equiv).
-
Add absolute ethanol (10 mL) and stir until the chalcone is fully dissolved.
-
Add the substituted isatin (1.3 mmol, 1.3 equiv) and L-proline (1.3 mmol, 1.3 equiv) to the solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 5-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to afford the pure spirooxindole derivative. Further purification by column chromatography is usually not necessary.
Characterization: The structure and stereochemistry of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The high stereoselectivity is a hallmark of this concerted cycloaddition pathway.
Protocol 2: Organocatalytic Asymmetric Synthesis of Spirooxindole Oxazolidines
This protocol is based on a domino reaction developed for the synthesis of spirooxindoles embedded with oxazolidines.
Principle: A quinine-derived bifunctional squaramide catalyst promotes a domino reaction between an isatin-derived N-Boc ketimine and a γ-hydroxy enone, proceeding through a hemiaminal formation followed by an aza-Michael reaction.
| Materials & Reagents | Supplier | Cat. No. | Quantity | Moles (mmol) |
| Isatin N-Boc Ketimine | Custom | - | 30 mg | 0.11 |
| γ-Hydroxy Enone | Custom | - | 16 mg | 0.10 |
| Quinine-Squaramide Catalyst | Strem | 07-1835 | 7 mg | 0.01 (10 mol%) |
| Toluene (Anhydrous) | Acros | - | 0.5 mL | - |
Step-by-Step Procedure:
-
To a flame-dried 4 mL vial under an inert atmosphere (N₂ or Ar), add the quinine-derived squaramide catalyst (0.01 mmol, 10 mol%).
-
Add the isatin N-Boc ketimine (0.11 mmol, 1.1 equiv) and the γ-hydroxy enone (0.10 mmol, 1.0 equiv).
-
Add anhydrous toluene (0.5 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (typically 24-48 hours).
-
Monitor the reaction by TLC. The progress can be visualized with UV light and stained with p-anisaldehyde solution.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired spirooxindole product.
Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis) of the purified product.
Data Summary and Comparison
The effectiveness of different catalytic systems is best illustrated through comparative data.
| Entry | Reaction Type | Catalyst (mol%) | Key Substrates | Conditions | Yield (%) | dr | ee (%) | Ref. |
| 1 | [3+2] Cycloaddition | None | Isatin, L-proline, Chalcone | EtOH, Reflux, 5h | 92 | >95:5 | - | |
| 2 | Michael-Cascade | Chiral Guanidine (10) | Isatin, Alkynone | Toluene, 40 °C, 24h | 95 | >20:1 | 96 | |
| 3 | Aza-Michael-Cascade | Quinine-Squaramide (10) | N-Boc Ketimine, γ-Hydroxy Enone | Toluene, 30 °C, 48h | 85 | 89:11 | 96 | |
| 4 | MCR | SnCl₄·5H₂O (10) | Isatin, 1,3-Diketones | DCE, µW, 80 °C, 80min | 80 | - | - | |
| 5 | MCR | MnFe₂O₄ NPs (5) | Isatin, Dimedone, Anilinolactone | PEG-400, 90 °C, 25min | 94 | - | - |
Troubleshooting and Mechanistic Considerations
| Issue | Potential Cause | Mechanistic Insight & Solution |
| Low Yield | Inefficient catalyst turnover or side reactions. | Insight: For MCRs, one component might react with itself. For catalytic reactions, the catalyst might be poisoned. Solution: Re-evaluate catalyst loading. Ensure anhydrous conditions for moisture-sensitive catalysts (e.g., SnCl₄). Check the purity of starting materials. In MCRs, consider slow addition of one component to control concentrations. |
| Poor Diastereoselectivity | Lack of facial control in the key bond-forming step. | Insight: The reaction may be approaching thermodynamic equilibrium, eroding initial kinetic selectivity. Solution: Lower the reaction temperature to favor the kinetically controlled pathway, which often gives higher selectivity. Screen different catalysts or catalyst scaffolds that provide a more rigid and defined chiral environment. |
| Poor Enantioselectivity | Ineffective chiral induction by the catalyst. | Insight: The catalyst-substrate interaction is weak or the background (non-catalyzed) reaction is significant. Solution: Increase catalyst loading or lower the temperature to enhance the rate of the catalyzed pathway relative to the background reaction. Screen solvents, as solvent polarity can significantly affect the organization of the transition state. |
| Incorrect Regioisomer | Competing reaction pathways or nucleophilic sites. | Insight: The electronics of the substrates dictate regioselectivity. In ambident nucleophiles, hard/soft character can influence the site of attack. Solution: Modify the electronic properties of the substrates (e.g., add electron-withdrawing or -donating groups) to favor one pathway. Change the catalyst; a hard Lewis acid may favor attack at a hard oxygen atom, while a softer metal may favor a different site. |
Conclusion
The synthesis of spirooxindoles has matured into a sophisticated field driven by a deep understanding of reaction mechanisms. Strategies based on [3+2] cycloadditions, organocatalytic cascades, and multicomponent reactions provide powerful and versatile tools for accessing these pharmaceutically vital scaffolds. By appreciating the causality behind catalyst choice, reaction conditions, and substrate design, researchers can move beyond simple replication and rationally design novel synthetic routes. The protocols and data presented herein serve as a validated starting point for further exploration and innovation in the development of next-generation therapeutics based on the spirooxindole framework.
References
-
Wang, L., et al. (2018). Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles. Chemistry – A European Journal, 24(15), 3703-3706. [Link]
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Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 6985-7003. [Link]
-
Parida, C., et al. (2021). Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. The Journal of Organic Chemistry, 86(18), 12539-12551. [Link]
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Mei, G.-J., & Shi, F. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Organic & Biomolecular Chemistry, 16(24), 4429-4444. [Link]
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Parida, C., et al. (2021). Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. The Journal of Organic Chemistry. [Link]
-
Ghandi, M., et al. (2018). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Bioorganic & Medicinal Chemistry, 26(10), 2829-2838. [Link]
-
Li, Y., et al. (2021). Recent advances in the reactions of isatin-derived MBH carbonates for the synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 19(1), 45-60. [Link]
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Mei, G.-J., & Shi, F. (2018). Catalytic Asymmetric Synthesis of Spirooxindoles: Recent Developments. Organic & Biomolecular Chemistry. [Link]
-
Wang, Y., et al. (2020). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Organic Letters, 22(1), 256-261. [Link]
-
Wang, C., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(21), 7247. [Link]
-
Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Tetrahedron Letters, 61(22), 151934. [Link]
-
da Silva, A. F., et al. (2019). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry, 17(30), 7148-7152. [Link]
-
Kakkar, S. (2022). Synthesis of spirooxindoles by [3+2] cycloadditions. In The Chemistry of Isatin and its Derivatives. Elsevier. [Link]
-
Wang, Y., et al. (2020). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Organic Letters. [Link]
- Chen, X.-H., et al. (2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity.
Application Notes & Protocols: Characterization of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one as a Kinase Inhibitor
Abstract: The deregulation of protein kinase activity is a fundamental mechanism underlying numerous human diseases, most notably cancer.[1] This has positioned kinase inhibitors as a cornerstone of modern targeted therapy.[2] The spirooxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of kinases.[3][4] This document provides a comprehensive guide for researchers on the characterization of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, a novel spirooxindole derivative, as a potential kinase inhibitor. We present the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to evaluate its biochemical potency, cellular activity, and therapeutic potential.
Introduction: The Scientific Rationale
This compound belongs to the spirocyclopropyl oxindole class of compounds, which integrates a rigid cyclopropane ring into the oxindole core.[5] This unique three-dimensional structure is hypothesized to enhance binding affinity and selectivity for the ATP-binding pocket of specific protein kinases compared to more planar molecules.[3][6] The bromine atom at the 5' position can form halogen bonds with the kinase active site, potentially increasing residence time and potency.[6]
Compounds with the spirooxindole framework have shown promise as inhibitors of various kinases involved in cell cycle progression and oncogenesis, such as Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4).[7][8] For instance, a related spiro[cyclopropane-1,3'-indolin]-2'-one derivative was identified as a potent inhibitor of PLK4, a master regulator of centriole duplication whose overexpression is linked to tumorigenesis.[9] Another study highlighted the potential of spirooxindoles as effective CDK2 inhibitors, a key regulator of cell cycle checkpoints.[8] Based on available data, this compound has been specifically suggested as a potential CDK8 inhibitor for cancer therapy.[10]
This guide provides the necessary protocols to validate these hypotheses, beginning with direct biochemical assays to confirm kinase inhibition and progressing to cell-based models to assess on-target effects and anti-proliferative activity.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-bromospiro[cyclopropane-1,3'-indolin]-2'-one | [] |
| CAS Number | 875071-97-9 | [][12] |
| Molecular Formula | C₁₀H₈BrNO | [12] |
| Molecular Weight | 238.08 g/mol | [12] |
| Canonical SMILES | C1CC12C3=C(C=C(C=C3)Br)NC2=O | [] |
Proposed Mechanism of Action: ATP-Competitive Inhibition
Most small-molecule kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[13] The spirooxindole scaffold is designed to mimic the adenine region of ATP, while the appended chemical moieties explore adjacent hydrophobic pockets to achieve potency and selectivity. The proposed mechanism for this compound involves its insertion into the ATP-binding cleft of a target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Comprehensive Experimental Workflow
A rigorous evaluation of a novel kinase inhibitor requires a multi-step approach, progressing from biochemical validation to cellular and preclinical testing.[13] This workflow ensures that the observed biological effects are a direct result of on-target kinase inhibition.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Biochemical Potency)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase (e.g., recombinant human CDK8). This protocol is adapted from the ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of ADP produced.[14]
Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An effective inhibitor will reduce the amount of ADP generated, leading to a lower luminescent signal. Plotting this inhibition across a range of compound concentrations allows for the precise calculation of the IC₅₀ value.
Materials:
-
Recombinant human kinase (e.g., CDK8/CycC)
-
Kinase-specific substrate (e.g., a generic peptide substrate)
-
This compound (dissolved in 100% DMSO)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution:
-
Prepare a serial 1:3 dilution of this compound in a 96-well plate, starting from 100 µM down to low nM concentrations. Use 100% DMSO for the dilution series.
-
Rationale: A wide concentration range is crucial for generating a full dose-response curve.
-
-
Reaction Setup (per well of a 384-well plate):
-
Add 1 µL of diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of a master mix containing the kinase and its substrate in kinase assay buffer.
-
Self-Validation: Include "no enzyme" controls (to measure background signal) and "vehicle only" controls (to measure 100% kinase activity).
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution (prepared in kinase assay buffer) to all wells to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's activity.
-
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Rationale: Removing excess ATP is essential because it would interfere with the subsequent luminescence-generating step.[14]
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the "no enzyme" control as 100% inhibition and the "vehicle only" control as 0% inhibition.
-
Plot the percentage of inhibition against the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement (Western Blot)
Objective: To confirm that this compound inhibits the activity of its target kinase within a cellular environment. This is achieved by measuring the phosphorylation level of a known downstream substrate of the target kinase.
Causality: If the compound successfully enters the cells and engages its target kinase, the phosphorylation of the kinase's direct substrates should decrease in a dose-dependent manner. This provides crucial evidence linking biochemical potency to a cellular effect.[13][14]
Materials:
-
Human cancer cell line expressing the target kinase (e.g., a colon cancer cell line for CDK8).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-substrate (specific to the target), anti-total-substrate, and anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x the biochemical IC₅₀) for a predetermined time (e.g., 2-6 hours). Include a vehicle (DMSO) control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Rationale: Equal protein loading is essential for accurately comparing phosphorylation levels between samples.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration and boil in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against the total substrate protein to ensure that changes in the phospho-signal are not due to changes in total protein levels.
-
Finally, re-probe with a loading control antibody (e.g., β-actin) to confirm equal loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-substrate signal to the total substrate signal for each lane.
-
Express the results as a percentage of the vehicle-treated control to visualize the dose-dependent inhibition of substrate phosphorylation.
Protocol 3: Cell Viability/Proliferation Assay
Objective: To determine the effect of this compound on the growth and viability of cancer cells, yielding a half-maximal growth inhibition concentration (GI₅₀) or cytotoxic concentration (CC₅₀).
Causality: By inhibiting a kinase that is critical for cancer cell proliferation or survival, the compound is expected to reduce the number of viable cells over time. This assay links target engagement to a functional anti-cancer outcome.
Materials:
-
Human cancer cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a luminescence-based kit like CellTiter-Glo®.
-
DMSO.
-
Clear or white opaque 96-well cell culture plates.
Procedure (MTT Assay Example):
-
Cell Seeding:
-
Seed cells at an appropriate density (e.g., 3,000-8,000 cells/well) in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Rationale: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.[14]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data, setting the vehicle-treated cells as 100% viability.
-
Plot the percentage of viability against the log concentration of the inhibitor and fit to a dose-response curve to calculate the GI₅₀ value.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]
-
Sammor, M. S., et al. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia. [Link]
-
Sammor, M. S., et al. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia. [Link]
-
RSC Publishing. (n.d.). Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach. Retrieved from RSC Publishing. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology. [Link]
-
Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. Retrieved from Cambridge Healthtech Institute. [Link]
-
Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from Crossfire Oncology. [Link]
-
Zhou, Y., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current Opinion in Drug Discovery & Development. [Link]
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ResearchGate. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Retrieved from ResearchGate. [Link]
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Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from INiTS. [Link]
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ResearchGate. (n.d.). Representative examples of spirocyclopropyl oxindoles. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. Retrieved from ResearchGate. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs. [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from Appretech Scientific Limited. [Link]
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Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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AcrosPharmatech. (n.d.). 5'-Bromospiro[cyclopropane-1,3'-indoline]. Retrieved from AcrosPharmatech. [Link]
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Reddy, T. S., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. [Link]
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Sawa-Makarska, J., & Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from Protocols.io. [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from NCBI. [Link]
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ResearchGate. (2023). In vitro kinase assay v1. Retrieved from ResearchGate. [Link]
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Dana Bioscience. (n.d.). 5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride 250mg. Retrieved from Dana Bioscience. [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. Retrieved from Protocols.io. [Link]
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MySkinRecipes. (n.d.). 5'-Bromo-1'-vinylspiro[cyclopropane-1,3'-indolin]-2'-one. Retrieved from MySkinRecipes. [Link]
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Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from a C-based source. [Link]
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Al-Warhi, T., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]
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Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry. [Link]
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ChemBK. (n.d.). 5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one. Retrieved from ChemBK. [Link]
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Murray, A. J. (2008). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. Neuroscience Letters. [Link]
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Andreja, T., et al. (1995). CGP 41251, a protein kinase inhibitor with potential as an anticancer agent. Cancer Research. [Link]
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Application Notes and Protocols: Investigating the Anticancer Activity of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anticancer potential of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, a novel synthetic compound belonging to the spirooxindole class of molecules. Spirooxindoles have garnered significant interest in medicinal chemistry due to their diverse biological activities, including promising anticancer properties.[1][2] This document outlines detailed protocols for assessing the compound's cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, it provides a framework for investigating the underlying molecular mechanisms of action.
Introduction to this compound
The spirooxindole scaffold is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with potent biological activities.[1][2] The unique three-dimensional arrangement of the spirocyclic system allows for precise interactions with various biological targets. The introduction of a cyclopropane ring and a bromine atom at the 5' position of the indolinone core can significantly influence the compound's physicochemical properties and biological activity, potentially enhancing its anticancer efficacy.[3]
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their activity against a range of human cancer cell lines, with several compounds demonstrating promising cytotoxic effects.[4][5] Mechanistic studies on related compounds suggest that they can induce cell cycle arrest and apoptosis, making this compound a compelling candidate for further investigation as a potential therapeutic agent.[4]
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of this compound.
Caption: A logical workflow for the in vitro anticancer evaluation of the test compound.
Part 1: In Vitro Cytotoxicity Assessment
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer, DU-145 prostate cancer, HeLa cervical cancer, A-549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4][6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
| Cancer Cell Line | This compound IC₅₀ (µM) |
| HT-29 (Colon) | Hypothetical Value |
| DU-145 (Prostate) | Hypothetical Value |
| HeLa (Cervical) | Hypothetical Value |
| A-549 (Lung) | Hypothetical Value |
| MCF-7 (Breast) | Hypothetical Value |
Part 2: Investigation of the Mechanism of Action
Based on the cytotoxic activity observed, further experiments should be conducted to elucidate the mechanism of cell death.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[7]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis detection protocol.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[3]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[3] RNase A is crucial to prevent the staining of RNA.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[4] Its activation can be measured using a colorimetric or fluorometric assay.
Protocol:
-
Cell Lysate Preparation: Treat cells with the compound, harvest, and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Assay Procedure: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and incubate.[8]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity relative to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.[9]
Protocol:
-
Protein Extraction: Treat cells with the compound, harvest, and extract total protein using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). Following washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Proposed Signaling Pathway
The following diagram illustrates a potential signaling pathway through which this compound may induce apoptosis.
Caption: A proposed mechanism of apoptosis induction by the test compound.
References
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The Spirocyclic Scaffold of Promise: Applications of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one in Medicinal Chemistry
The spirooxindole core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its prevalence in numerous natural products and its potent, diverse biological activities. The fusion of a rigid spirocyclic system with the indolin-2-one moiety imparts a unique three-dimensional architecture, enabling precise interactions with various biological targets. This guide focuses on a particularly promising derivative, 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, a key building block for the synthesis of novel therapeutic agents. The introduction of a bromine atom at the 5'-position offers a valuable handle for further chemical modification through cross-coupling reactions, while the cyclopropane ring introduces conformational rigidity and metabolic stability. This document serves as a comprehensive resource for researchers, providing in-depth application notes and detailed protocols for the utilization of this versatile compound in drug discovery, with a primary focus on its application in oncology.
The Therapeutic Potential of the Spiro[cyclopropane-1,3'-indolin]-2'-one Scaffold
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold is a cornerstone for the development of potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer. Halogenated spirooxindoles, in particular, have demonstrated enhanced binding affinity and the ability to function as multi-target agents, offering the potential for improved efficacy and reduced drug resistance.[1]
Mechanism of Action: Targeting Key Cancer Pathways
Derivatives of the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold have been shown to exert their anticancer effects through the inhibition of key regulators of the cell cycle and signal transduction, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).
-
CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, is a crucial regulator of the G1/S phase transition of the cell cycle. Its aberrant activation is a hallmark of many cancers. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration. Inhibitors of EGFR are established therapeutics for various solid tumors.
The ability of spirooxindole derivatives to dually inhibit both CDK2 and EGFR presents a compelling strategy to simultaneously block multiple oncogenic signaling pathways, potentially leading to synergistic anticancer effects.
Quantitative Analysis of Bioactive Derivatives
The following table summarizes the in vitro activity of representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against various cancer cell lines and protein kinases. This data highlights the potential of this scaffold in generating potent anticancer agents.
| Compound ID | Modification | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Compound 3b | N-benzyl, 2'-(4-chlorophenyl) | DU-145 (Prostate) | < 10 | [2] |
| Compound 3i | N-benzyl, 2'-(4-methoxyphenyl) | DU-145 (Prostate) | < 10 | [2] |
| Compound 5g | Pyrrolidinyl-spirooxindole | EGFR | 0.026 | [3] |
| Compound 5g | Pyrrolidinyl-spirooxindole | CDK2 | 0.301 | [3] |
| Compound 5l | Pyrrolidinyl-spirooxindole | EGFR | 0.067 | [3] |
| Compound 5l | Pyrrolidinyl-spirooxindole | CDK2 | 0.345 | [3] |
| Compound 5n | Pyrrolidinyl-spirooxindole | EGFR | 0.04 | [3] |
| Compound 5n | Pyrrolidinyl-spirooxindole | CDK2 | 0.557 | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the core this compound scaffold and for the biological evaluation of its derivatives.
Synthesis of this compound
This protocol describes a representative method for the synthesis of the title compound via a metal-free diastereoselective cyclopropanation of a 3-methyleneindolin-2-one precursor.[2]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Materials:
-
5-Bromo-3-methyleneindolin-2-one
-
A suitable tosylhydrazone salt (e.g., derived from an aldehyde or ketone)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-3-methyleneindolin-2-one (1.0 eq).
-
Add the tosylhydrazone salt (1.5 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1]
Diagram of MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vitro Kinase Inhibition Assay: EGFR/CDK2
This protocol provides a general framework for an in vitro kinase inhibition assay using a luminescence-based method to quantify ATP consumption. Commercially available kits, such as ADP-Glo™ (Promega), are commonly used for this purpose.[4][5]
Diagram of Kinase Inhibition Logical Flow
Sources
Application Notes & Protocols: A Guide to the Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one Libraries
Introduction: The Strategic Value of the Spiro[cyclopropane-1,3'-indolin]-2'-one Scaffold
The spiro[cyclopropane-1,3'-indolin]-2'-one, or spirocyclopropyl oxindole, is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This unique three-dimensional structure, which fuses a highly strained cyclopropane ring with the versatile 2-oxindole core at a quaternary carbon, is found in a variety of natural products and synthetic compounds with potent biological activities.[1] These activities span a wide therapeutic range, including anticancer, antiviral, antimicrobial, and anti-HIV properties.[1] For instance, libraries of these compounds have been synthesized and evaluated for their efficacy against various human cancer cell lines, with some derivatives showing promising results by inducing cell cycle arrest and apoptosis.[2][3]
The therapeutic potential of this scaffold stems from its rigid, well-defined orientation of substituents in three-dimensional space, which allows for precise and high-affinity interactions with biological targets. However, the construction of this synthetically challenging architecture, particularly the creation of the spirocyclic quaternary stereocenter and the strained three-membered ring, requires specialized and robust synthetic protocols. The low reactivity of some mono-activated spirocyclopropyl oxindoles can also hinder the development of new reactions.[4]
This guide provides an in-depth overview of established and innovative protocols for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-one libraries. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the mechanistic rationale behind them to empower the design of novel and diverse compound libraries.
Core Synthetic Strategies for Library Construction
The synthesis of spirocyclopropyl oxindole libraries can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution patterns, the need for stereochemical control, and the availability of starting materials.
Strategy 1: Cyclopropanation of 3-Methyleneindolin-2-ones
The most common and direct approach involves the cyclopropanation of pre-formed 3-methyleneindolin-2-ones (also known as alkylidene oxindoles). These Michael acceptors are readily prepared via Knoevenagel condensation of isatins with active methylene compounds. The key to this strategy lies in the choice of the C1 source for the cyclopropane ring.
To circumvent the hazardous nature of diazo compounds, in situ generation from safer precursors like tosylhydrazone salts has become a preferred method. This approach offers high yields and excellent diastereoselectivity under metal-free conditions.[1][5]
Mechanistic Insight: The reaction is believed to proceed through a [3+2] dipolar cycloaddition between the 3-methyleneindolin-2-one and the in situ generated diazo compound, followed by a ring contraction sequence that expels dinitrogen gas to form the cyclopropane ring.[1] This mechanism accounts for the high diastereoselectivity observed, as steric interactions in the transition state favor the formation of one diastereomer over the other.[1]
A modern, environmentally friendly approach utilizes visible light to promote the one-pot synthesis of spirocyclopropyl oxindoles from isatin derivatives.[6][7] This method involves the in situ generation of both the 3-alkenyl oxoindole (via Wittig reaction) and the alkyl diazoacetate (from glycine ester hydrochloride), followed by their reaction to form the product.[6][7] The protocol is notable for being free of metal catalysts and bases.[6]
Strategy 2: Asymmetric Organocatalytic Cyclopropanation
For the synthesis of enantioenriched libraries, a crucial step for developing chiral drugs, asymmetric organocatalysis has emerged as a powerful tool. These methods often employ chiral amines or thioureas to control the stereochemical outcome.
Mechanistic Insight: A common strategy is the Michael-initiated ring closure (MIRC) reaction.[8] For example, a chiral catalyst can activate a nucleophile (like ethyl 2-chloroacetoacetate), which then undergoes a Michael addition to the 3-methyleneindolin-2-one. The catalyst controls the facial selectivity of this addition. A subsequent intramolecular cyclization with displacement of the leaving group (chloride) forms the cyclopropane ring, establishing two or more stereocenters with high fidelity.[8]
Strategy 3: Multi-Component Reactions (MCRs)
MCRs are highly efficient for building molecular complexity and generating diverse libraries from simple starting materials in a single operation.[9][10] A notable example is the phosphine-catalyzed three-component reaction of isatin, an activated alkene (like arylidene pivaloylacetonitriles), and a phosphine catalyst. This approach yields highly functionalized spiro[cyclopropane-1,3'-indolines] with high diastereoselectivity.[8][11]
Experimental Protocols
The following protocols are detailed examples of the strategies discussed above. Researchers should perform their own optimization based on their specific substrates and equipment.
Protocol 1: Diastereoselective Metal-Free Cyclopropanation Using Tosylhydrazone Salts
This protocol is adapted from the work of Maurya and coworkers and provides a reliable method for synthesizing a range of spirocyclopropyl oxindoles.[1][5]
Materials:
-
3-Methyleneindolin-2-one derivative (1.0 equiv)
-
Appropriate aromatic aldehyde-tosylhydrazone salt (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser
Procedure:
-
To a solution of the 3-methyleneindolin-2-one (0.5 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add the tosylhydrazone salt (0.6 mmol, 1.2 equiv) and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Heat the reaction mixture to 80 °C (reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the pure spiro[cyclopropane-1,3'-indolin]-2'-one. A single diastereomer is typically obtained.[1]
Self-Validation: The stereochemistry of the product can be confirmed by 1H NMR analysis, specifically through Nuclear Overhauser Effect (NOE) experiments.[1] For unambiguous confirmation, single-crystal X-ray analysis can be performed on a suitable crystalline product.[1]
Protocol 2: Asymmetric Synthesis via Intramolecular Trapping
This protocol, based on the work of Lu and coworkers, is an elegant method for achieving high enantioselectivity.[12]
Materials:
-
3-Chlorooxindole (1.0 equiv)
-
Nitroolefin derivative (1.2 equiv)
-
Chiral catalyst (e.g., thiourea-based catalyst) (0.05 equiv)
-
Toluene
-
Reaction vial
Procedure:
-
Add the 3-chlorooxindole (0.1 mmol, 1.0 equiv) to a solution of the nitroolefin (0.12 mmol, 1.2 equiv) and the chiral catalyst (0.005 mmol, 0.05 equiv) in toluene (1.0 mL) in a sample vial at 0 °C.
-
Seal the vial and stir the resulting mixture at 0 °C. The reaction time will vary depending on the substrates (monitor by TLC).
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by column chromatography (eluent: typically hexane/ethyl acetate) to afford the enantioenriched 3-spirocyclopropyl-2-oxindole.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[12]
Data Summary: Substrate Scope and Efficiency
The following table summarizes typical results for the metal-free diastereoselective cyclopropanation protocol, demonstrating its broad applicability.
| Entry | R¹ (on Oxindole) | R² (on Alkene) | R³ (on Tosylhydrazone) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | Ph | Ph | 85 | >99:1 |
| 2 | H | Ph | 4-MeO-Ph | 88 | >99:1 |
| 3 | H | Ph | 4-Cl-Ph | 82 | >99:1 |
| 4 | 5-Br | Ph | Ph | 83 | >99:1 |
| 5 | H | 4-Cl-Ph | Ph | 80 | >99:1 |
Data adapted from Kapure et al., RSC Adv., 2014.[1][5] As shown, the reaction is robust and tolerates both electron-donating and electron-withdrawing groups on all aromatic rings, consistently providing high yields of a single diastereomer.
Conclusion and Future Outlook
The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-one libraries is a dynamic field of research, driven by the significant therapeutic potential of this scaffold. The protocols outlined in this guide, from robust metal-free methods to sophisticated asymmetric organocatalytic approaches, provide a strong foundation for any research program aimed at exploring this chemical space. Future developments will likely focus on further expanding the substrate scope, developing even more efficient and sustainable catalytic systems, and applying these methods to the synthesis of complex natural products and next-generation therapeutics. The use of one-pot reactions and multi-component strategies will continue to be paramount in accelerating the discovery of new bioactive molecules.[6][10]
References
-
Kapure, J. S., Reddy, C. N., Adiyala, P. R., Nayak, R., Nayak, V. L., Nanubolu, J. B., Singarapu, K. K., & Maurya, R. A. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(72), 38425–38432. Available at: [Link]
-
Dou, X., Yao, W., Zhou, B., & Lu, Y. (n.d.). Asymmetric Synthesis of 3-Spirocyclopropyl-2-oxindoles via Intramolecular Trapping of Chiral Aza-ortho-xylylene. The Royal Society of Chemistry. Available at: [Link]
-
Bera, S., Prabakar, T., Verma, K., & Sen, S. (2025). Visible Light Induced One-pot Synthesis of Spirocyclopropyl Oxindoles from Isatin Derivatives and Glycine Ester Hydrochloride. CHIMIA, 79(9). Available at: [Link]
-
Yuan, J., Yang, H., Gao, Y., Wang, Z., & Tang, Y. (2021). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry, 19(3), 565-569. Available at: [Link]
-
Wang, C., Wu, L., Yao, H., & Lin, X. (2017). Enantioselective 1,3-Dipolar Cycloaddition of Methyleneindolinones with α-Diazomethylphosphonate to Access Chiral Spiro-phosphonylpyrazoline-oxindoles Catalyzed by Tertiary Amine Thiourea and 1,5-Diazabicyclo[4.3.0]non-5-ene. Organic Letters, 19(20), 5593–5596. Available at: [Link]
-
Sibi, M. P., & Stanley, L. M. (2009). Catalytic, Enantioselective 1,3-Dipolar Cycloadditions of Nitrile Imines with Methyleneindolinones. Organic letters, 11(15), 3362–3365. Available at: [Link]
-
(n.d.). The spirocyclopropyl oxindole motif in biologically active compounds. ResearchGate. Available at: [Link]
-
Bera, S., Prabakar, T., Verma, K., & Sen, S. (2025). Scheme 5. Reaction mechanism for the synthesis of spirocyclopropyl oxindoles. ResearchGate. Available at: [Link]
-
Reddy, C. N., Nayak, V. L., Mani, G. S., Kapure, J. S., Adiyala, P. R., Maurya, R. A., & Kamal, A. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & medicinal chemistry letters, 25(20), 4580–4586. Available at: [Link]
-
Kumar, A., Kumar, V., & Kumar, V. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 15071-15112. Available at: [Link]
-
Zhang, Z., Liu, Y., & Zhang, J. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Science China Chemistry, 67(9), 2604-2609. Available at: [Link]
-
(n.d.). Synthesis of spirocyclopropyl oxindoles from 2‐bromoanilides 11. ResearchGate. Available at: [Link]
-
Kapure, J. S., Reddy, C. N., Adiyala, P. R., Nayak, R., Nayak, V. L., Nanubolu, J. B., Singarapu, K. K., & Maurya, R. A. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2. RSC Advances. Available at: [Link]
-
Reddy, C. N., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3′-indolin]-2′-ones as potential anticancer agents. Scilit. Available at: [Link]
-
An, L., & An, Z. (2010). Convenient Synthesis of Triphenylphosphanylidene Spiro[cyclopentane-1,3′-indolines] and Spiro[cyclopent[12]ene-1,3′-indolines] via Three-Component Reactions. Organic Letters, 12(15), 3364–3367. Available at: [Link]
-
(2009). ChemInform Abstract: Asymmetric Organocatalytic Synthesis of Spiro-cyclopropaneoxindoles. ResearchGate. Available at: [Link]
-
Wang, Y., Zhang, H., & Wang, L. (2012). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o145. Available at: [Link]
-
Khalaj, M., et al. (2024). Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. Semantic Scholar. Available at: [Link]
-
Sun, Y., Sun, J., & Yan, C. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 2733–2738. Available at: [Link]
-
Shaabani, A., Ghasemi, S., & Pedarpour, M. (2009). Diastereoselective synthesis of functionalized spiro[cyclopropane-1,3′-indolines] and spiro[indoline-3,1′-cyclopropane-2′,3″-indolines]. ResearchGate. Available at: [Link]
-
Ábrányi-Balogh, P., et al. (2018). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. Available at: [Link]
Sources
- 1. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 5. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Visible Light Induced One-pot Synthesis of Spirocyclopropyl Oxindoles from Isatin Derivatives and Glycine Ester Hydrochloride | CHIMIA [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Spirooxindoles
Welcome to the Technical Support Center for Spirooxindole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricate landscape of constructing this privileged heterocyclic motif. Spirooxindoles are a cornerstone in numerous natural products and pharmacologically active compounds, making their efficient and selective synthesis a critical endeavor in modern drug discovery.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of spirooxindoles. Our goal is to equip you with the knowledge to not only identify the root cause of experimental hurdles but also to implement effective, evidence-based solutions.
Troubleshooting Guide: Overcoming Common Hurdles in Spirooxindole Synthesis
This section is dedicated to resolving specific issues you may encounter at the bench. Each problem is followed by an analysis of potential causes and a set of actionable steps for remediation.
Problem 1: Low or No Yield of the Desired Spirooxindole Product
You've set up your reaction—perhaps a [3+2] cycloaddition or a multicomponent reaction—but upon workup and analysis, the yield of your target spirooxindole is disappointingly low, or worse, nonexistent.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The delicate balance of reagents, catalyst, solvent, and temperature is paramount.
-
Catalyst Inactivity or Incompatibility: If using a Lewis acid or organocatalyst, ensure it is active and suitable for your specific transformation. For instance, in a Lewis acid-catalyzed reaction, trace amounts of water can deactivate the catalyst.
-
Actionable Step: Dry your solvent and reagents meticulously. Consider using freshly opened or purified catalysts. Screen a panel of catalysts with varying Lewis acidity or basicity to find the optimal promoter for your reaction.
-
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact reaction rates and equilibria. A solvent that does not fully dissolve the starting materials can lead to a sluggish or incomplete reaction.
-
Actionable Step: Screen a range of solvents with different polarities (e.g., toluene, THF, CH2Cl2, acetonitrile, ethanol). For multicomponent reactions, polar protic solvents like ethanol can be effective.
-
-
Inappropriate Temperature: Some reactions require elevated temperatures to overcome activation barriers, while others may benefit from lower temperatures to prevent decomposition of starting materials or products.
-
Actionable Step: If the reaction is slow at room temperature, try gentle heating (e.g., 40-60 °C). Conversely, if you observe degradation, attempt the reaction at 0 °C or even lower.
-
-
-
Poor Reactivity of Starting Materials: The electronic and steric properties of substituents on your isatin or other starting materials can dramatically influence their reactivity.
-
Electron-Withdrawing/Donating Groups: Substituents on the isatin ring can affect the electrophilicity of the C3 carbonyl.
-
Actionable Step: If your isatin has a strong electron-donating group, you might need a more activating catalyst or harsher reaction conditions. Conversely, highly electron-deficient isatins might be prone to side reactions.
-
-
Steric Hindrance: Bulky N-substituents on the isatin or large groups on other reactants can sterically hinder the desired transformation.
-
Actionable Step: If possible, consider using a smaller protecting group on the isatin nitrogen.
-
-
-
Formation of Stable Intermediates or Side Products: In multicomponent reactions, the formation of a stable two-component adduct can sometimes be a thermodynamic sink, preventing the reaction from proceeding to the desired three-component spirooxindole.
-
Actionable Step: Monitor the reaction by TLC or LC-MS to identify any major byproducts. Adjusting the stoichiometry of the reactants or the order of addition can sometimes disfavor the formation of these side products.
-
Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
You've successfully synthesized your spirooxindole, but it's a mixture of diastereomers or enantiomers, making purification challenging and compromising the biological evaluation of a single stereoisomer.
Possible Causes & Solutions:
-
Inadequate Stereocontrol from the Catalyst: The chiral environment provided by an asymmetric catalyst is crucial for inducing high stereoselectivity.
-
Suboptimal Chiral Ligand or Catalyst: The choice of chiral ligand in metal-catalyzed reactions or the structure of the organocatalyst is critical.
-
Actionable Step: Screen a library of chiral ligands or organocatalysts. For example, in organocatalyzed [3+2] cycloadditions, cinchona alkaloid-derived thioureas are often effective.
-
-
Catalyst Loading: Insufficient catalyst loading may not provide enough of the active chiral species to control the stereochemical outcome effectively.
-
Actionable Step: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%) and observe the effect on stereoselectivity.
-
-
-
Solvent Effects on the Transition State: The solvent can influence the geometry of the transition state, thereby affecting the stereochemical outcome.
-
Actionable Step: Experiment with a range of solvents. Non-polar solvents often provide a more organized transition state, leading to higher stereoselectivity.
-
-
Temperature Effects: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Actionable Step: If your reaction proceeds at room temperature, try running it at 0 °C or -20 °C.
-
-
Thermodynamic vs. Kinetic Control: The observed stereoisomer may be the kinetic product, while the desired one is the thermodynamic product (or vice versa).
-
Actionable Step: Try running the reaction for a longer period or at a slightly elevated temperature to see if the diastereomeric ratio changes, which would suggest equilibration towards the thermodynamic product.
-
Problem 3: Difficulty in Product Purification
Your reaction has worked, but isolating the pure spirooxindole from the reaction mixture is proving to be a challenge due to closely eluting impurities or byproducts.
Possible Causes & Solutions:
-
Formation of Diastereomers: As discussed above, poor diastereoselectivity can lead to purification challenges.
-
Actionable Step: Optimize the reaction for higher diastereoselectivity. If separation is unavoidable, consider using a high-performance column chromatography system or a different stationary phase.
-
-
Presence of Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials can co-elute with the product.
-
Actionable Step: Drive the reaction to completion by increasing the reaction time or temperature, or by adding a slight excess of one of the reagents. A chemical quench or a specific workup procedure can also be designed to remove unreacted starting materials.
-
-
Formation of Byproducts: Side reactions can generate impurities that are structurally similar to the desired product.
-
Actionable Step: Analyze the crude reaction mixture by LC-MS or NMR to identify the byproducts. Understanding their structure can help in designing a purification strategy. For example, if a byproduct is acidic or basic, an acid-base wash during workup might be effective. Some modern synthetic protocols are designed to be chromatography-free, relying on precipitation and washing for purification.
-
Frequently Asked Questions (FAQs) in Spirooxindole Synthesis
Q1: What are the most common starting materials for spirooxindole synthesis?
A1: The most widely used precursors for constructing the spirooxindole core are isatin and its derivatives, as well as methyleneindolinones. Isatins possess a reactive C3-carbonyl group that readily participates in nucleophilic additions and cycloadditions. Methyleneindolinones act as excellent Michael acceptors and dipolarophiles in various annulation reactions.
Q2: How can I improve the diastereoselectivity of my [3+2] cycloaddition reaction to form a pyrrolidinyl spirooxindole?
A2: Achieving high diastereoselectivity in [3+2] cycloadditions is a common challenge. Several factors can be optimized:
-
Catalyst: The choice of catalyst, whether it's a Lewis acid or an organocatalyst, plays a pivotal role. For instance, chiral phosphoric acids have been shown to effectively control stereoselectivity in three-component 1,3-dipolar cycloadditions.
-
Solvent: The polarity of the solvent can influence the transition state geometry. Screening solvents from non-polar (like toluene) to polar aprotic (like acetonitrile) is recommended.
-
Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity.
-
Substrate Control: The steric bulk and electronic nature of the substituents on both the dipolarophile and the in-situ generated azomethine ylide can direct the stereochemical outcome.
Q3: My multicomponent reaction is giving me a complex mixture of products. How can I simplify the outcome?
A3: Multicomponent reactions (MCRs) are powerful but can sometimes lead to a variety of products. To improve the selectivity towards your desired spirooxindole:
-
Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature. Lewis acid catalysis, for example with SnCl4, has been shown to improve the efficiency of certain three-component reactions for spirooxindole synthesis.
-
Control Stoichiometry and Addition Order: Carefully control the molar ratios of your reactants. Sometimes, the order in which you add the components can significantly affect the product distribution by favoring one reaction pathway over others.
-
Use of Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the desired reaction pathway and minimize the formation of byproducts.
Q4: How do I characterize the stereochemistry of my synthesized spirooxindoles?
A4: The stereochemistry of spirooxindoles is typically determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for determining the relative stereochemistry of diastereomers. The spatial proximity of protons can be inferred from NOE correlations.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.
-
Chiral HPLC: Chiral High-Performance Liquid Chromatography can be used to separate enantiomers and determine the enantiomeric excess (ee) of your product.
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Asymmetric [3+2] Cycloaddition
This protocol provides a general guideline for the synthesis of chiral pyrrolidinyl spirooxindoles via a [3+2] cycloaddition of an azomethine ylide (generated in situ from an α-amino acid and isatin) with a dipolarophile, using a chiral organocatalyst.
Materials:
-
Isatin derivative (1.0 equiv)
-
α-Amino acid (e.g., sarcosine or L-proline) (1.2 equiv)
-
Dipolarophile (e.g., an α,β-unsaturated ketone) (1.0 equiv)
-
Chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea) (10 mol%)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the isatin derivative, the dipolarophile, and the chiral organocatalyst.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Add the α-amino acid in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired spirooxindole.
-
Characterize the product by NMR, HRMS, and determine the enantiomeric excess by chiral HPLC.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Three-Component Synthesis
This protocol outlines a general procedure for the synthesis of spirooxindoles via a Lewis acid-catalyzed three-component reaction of an isatin, a 1,3-dicarbonyl compound, and another nucleophile.
Materials:
-
Isatin derivative (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., dimedone) (1.1 equiv)
-
Nucleophile (e.g., malononitrile) (1.1 equiv)
-
Lewis acid catalyst (e.g., SnCl4 or AgBF4) (10 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the isatin derivative, the 1,3-dicarbonyl compound, and the nucleophile.
-
Add the anhydrous solvent and stir the mixture.
-
Add the Lewis acid catalyst at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by NMR and HRMS.
Data Presentation
Table 1: Optimization of Reaction Conditions for a [3+2] Cycloaddition
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (exo/endo) |
| 1 | L-Proline (20) | Toluene | rt | 24 | 45 | 2:1 |
| 2 | L-Proline (20) | Ethanol | reflux | 5 | 85 | 5:1 |
| 3 | L-Proline (20) | CH3CN | rt | 24 | 60 | 3:1 |
| 4 | L-Proline (20) | THF | rt | 24 | 55 | 2.5:1 |
| 5 | L-Proline (20) | Ethanol | rt | 24 | 70 | 4:1 |
This table is a representative example based on typical optimization studies found in the literature.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for addressing low yields in spirooxindole synthesis.
Key Intermediates in a [3+2] Cycloaddition
Caption: Formation of the key azomethine ylide intermediate and its subsequent cycloaddition.
References
-
Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. ([Link])
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. ([Link])
-
Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. ([Link])
-
Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry. ([Link])
-
Study of influence of solvent on synthesis of spirooxindole in the presence of. ResearchGate. ([Link])
-
Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry. ([Link])
-
Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. PMC. ([Link])
-
Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. NIH. ([Link])
-
Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ([Link])
-
Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. PubMed. ([Link])
-
Organocatalytic Cascade Cyclizations for the Enantioselective Synthesis of Spirooxindoles. ([Link])
-
Synthesis of spirooxindoles by [3+2] cycloadditions. ScienceDirect. ([Link])
-
Propagative isatin in organic synthesis of spirooxindoles through catalysis. ResearchGate. ([Link])
-
Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. PMC. ([Link])
-
Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PMC - PubMed Central. ([Link])
-
An N-Heterocyclic Carbene/Lewis Acid Strategy for the Stereoselective Synthesis of Spirooxindole Lactones. PMC - NIH. ([Link])
-
Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. ACS Publications. ([Link])
-
Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. ([Link])
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC - NIH. ([Link])
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments. Sci-Hub. ([Link])
- Transition
Technical Support Center: Purification of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Welcome to the dedicated technical support guide for the purification of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirooxindole scaffold. The unique structure of this compound, featuring a spirocyclic center, presents specific challenges during purification. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when first approaching the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common metal-free cyclopropanation or Corey-Chaykovsky reactions, you can anticipate the following.[1]
-
Unreacted Starting Materials: Residual 5-bromo-3-methyleneindolin-2-one and the cyclopropanating agent (e.g., tosylhydrazone salts or sulfonium ylides).
-
Diastereomers: If the cyclopropanation is not perfectly diastereoselective, you will likely have a mixture of diastereomers.[1][2][3] This is often the most significant purification challenge.
-
Reaction Byproducts: Degradation products or byproducts from side reactions. For instance, methods using tosylhydrazones may leave residual tosyl-containing impurities.
-
Residual Solvents and Reagents: Non-volatile solvents (like DMF) or excess base used in the reaction.
Q2: I have a crude reaction mixture. What is the best first-pass purification method to try?
A2: Flash column chromatography on silica gel is the universally recommended first-line approach for purifying spirooxindoles.[4][5][6] The polarity of the spiro[cyclopropane-1,3'-indolin]-2'-one core is well-suited for separation using a non-polar/polar solvent system. A gradient elution with Hexane and Ethyl Acetate is the most cited and effective mobile phase.[5][7] Start with a low polarity (e.g., 5-10% Ethyl Acetate in Hexane) and gradually increase the concentration of the polar solvent.
Q3: How can I effectively assess the purity and confirm the structure of my final product?
A3: A multi-pronged analytical approach is essential for confirming both purity and structural integrity.
-
Thin-Layer Chromatography (TLC): Use TLC with the same solvent system planned for column chromatography to get a quick purity assessment. A single, well-defined spot is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation.[5] The characteristic chemical shifts of the cyclopropane and oxindole protons will confirm the desired product. The presence of minor peaks in the baseline suggests impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Chiral HPLC is necessary to determine diastereomeric or enantiomeric excess.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]
Q4: My NMR spectrum suggests I have a mixture of diastereomers. How can I separate them?
A4: Separating diastereomers can be challenging but is often achievable.
-
Optimize Flash Chromatography: This should be your first attempt. Use a very shallow solvent gradient and consider high-performance silica gel with a smaller particle size for better resolution. Sometimes, switching to a different solvent system (e.g., Dichloromethane/Methanol) can alter selectivity and improve separation.
-
Preparative HPLC or SFC: If flash chromatography fails, preparative HPLC is the next logical step. For spirooxindoles, Supercritical Fluid Chromatography (SFC) has also been shown to be a powerful technique for separating stereoisomers and can be more efficient and environmentally friendly than HPLC.[9]
-
Recrystallization: This technique can sometimes selectively crystallize one diastereomer out of the solution, leaving the other in the mother liquor. This requires careful solvent screening.
Purification Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Incorrect Solvent System: The polarity difference between your compound and the impurity is insufficient in the chosen eluent. 2. Column Overload: Too much crude material was loaded onto the column. | 1. Optimize Eluent: Systematically screen solvent systems using TLC. Try adding a small percentage of a third solvent (e.g., dichloromethane or methanol) to modify selectivity. 2. Reduce Load: Use a larger column or load less material. A general rule is to load 1-5% of the silica gel mass. |
| Compound Streaking | 1. Compound is too Acidic/Basic: The amide proton on the indolinone core can interact strongly with acidic silica gel. 2. Insolubility: The compound may be partially insoluble in the mobile phase as it travels down the column. | 1. Neutralize Silica: Add a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to your eluent system. This will cap the acidic silanol groups.[10] 2. Change Adsorbent/Solvent: Consider using neutral or basic alumina instead of silica gel. Alternatively, find a solvent system that better solubilizes your compound. |
| Product Won't Elute | 1. Eluent is too Non-polar: The mobile phase does not have sufficient polarity to move the compound off the stationary phase. 2. Decomposition on Silica: The compound is unstable on silica gel and has decomposed at the origin. | 1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If necessary, switch to a more polar system like dichloromethane/methanol. 2. Test Stability: Spot your compound on a TLC plate and let it sit for an hour before eluting to check for stability. If it decomposes, you must use a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.[10] |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. Solution is Supersaturated: The compound's solubility limit was exceeded too quickly upon cooling. 2. Melting Point is Lower than Solvent BP: The compound is melting in the hot solvent rather than dissolving. | 1. Slow Cooling & Agitation: Add more solvent to the hot solution to ensure the compound is fully dissolved. Allow the solution to cool very slowly to room temperature before moving to an ice bath. Gentle scratching of the flask's inner wall with a glass rod can initiate crystallization.[11] 2. Use a Lower-Boiling Solvent: Choose a solvent or solvent mixture with a boiling point below your compound's melting point. |
| No Crystals Form | 1. Solution is too Dilute: There is too much solvent for the compound to reach its saturation point upon cooling. 2. Solution Cooled Too Rapidly: Rapid cooling can sometimes inhibit crystal nucleation. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce Crystallization: Try adding a "seed crystal" from a previous pure batch. If none is available, try the scratching technique mentioned above. |
| Low Recovery Yield | 1. Compound has High Solubility: The compound is still significantly soluble in the solvent even at low temperatures. 2. Premature Crystallization: Crystals formed during a hot gravity filtration step and were lost. | 1. Use a Two-Solvent System: Find a solvent pair where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent). Dissolve in a minimum of hot "good" solvent and add the "bad" solvent dropwise until the solution becomes cloudy, then add a drop of the "good" solvent to clarify before cooling.[11][12] 2. Keep Funnel Hot: During hot filtration, use a pre-heated funnel and flask to prevent the product from crashing out of solution prematurely.[11] |
Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for deciding on the best purification strategy based on the initial analysis of your crude product.
Caption: Decision workflow for purifying this compound.
Protocol 1: General Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates. Aim for a product Rf value between 0.25 and 0.35 for good separation. A common starting point is 20% Ethyl Acetate in Hexane.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor their contents by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your target compound.
-
Fraction Pooling: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are good starting points.[5][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[14]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Kapure, J. S., Reddy, C. N., Adiyala, P. R., Nayak, R., Nayak, V. L., Nanubolu, J. B., Singarapu, K. K., & Maurya, R. A. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. [Link]
-
Gou, Y., Hou, S., Fu, Q., Fan, Z., & Li, Y. (2023). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. [Link]
-
Gou, Y., Hou, S., Fu, Q., Fan, Z., & Li, Y. (2023). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. RSC Publishing. [Link]
-
Kapure, J. S., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Publishing. [Link]
-
Kapure, J. S., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2. RSC Publishing. [Link]
-
ACS Publications. (2023). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. [Link]
-
National Institutes of Health (NIH). (2008). Stereocontrolled Synthesis of Spirooxindoles Through Lewis Acid Promoted [5+2]-Annulation of Chiral Silylalcohols. PMC. [Link]
-
ACS Publications. (2023). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. Request PDF. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. [Link]
-
MDPI. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. [Link]
-
YMC. (2020). Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. Chiral spirooxindoles with a quaternary stereogenic center. [Link]
-
Proactive Molecular Research. (2023). What are the key steps in the purification of pharmaceutical intermediates?. Blog. [Link]
-
MDPI. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
ChemTalk. Lab Procedure: Recrystallization. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
Sources
- 1. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Stereocontrolled Synthesis of Spirooxindoles Through Lewis Acid Promoted [5+2]-Annulation of Chiral Silylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Welcome to the dedicated technical support center for the synthesis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one. This valuable spirocyclic oxindole is a key building block in medicinal chemistry and drug discovery, making its efficient synthesis crucial for researchers.[1][2][3] This guide is structured to provide actionable solutions to common experimental challenges, backed by scientific principles and established literature.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles encountered during the synthesis, which typically proceeds via a Corey-Chaykovsky type reaction between a sulfur ylide and a 5-bromoisatin derivative.[4][5][6]
Issue 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated yield of the desired spiro-cyclopropyl oxindole is disappointingly low or non-existent.
Potential Causes & Recommended Solutions
-
Cause A: Inactive Sulfur Ylide. The sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base, is moisture-sensitive and can decompose.[7][8][9]
-
Solution 1: Ensure Anhydrous Conditions. Thoroughly dry all glassware before use. Use anhydrous solvents (e.g., dry DMSO, THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Solution 2: Verify Base Strength and Quality. Use a fresh, high-quality strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK). If using NaH, ensure the mineral oil has been washed away with dry hexanes before use.
-
Solution 3: Freshly Prepare and Use the Ylide. Sulfur ylides, especially dimethylsulfonium methylide, are less stable and should be generated and used at low temperatures.[6][9] Prepare the ylide solution and add the 5-bromoisatin substrate promptly.
-
-
Cause B: Poor Solubility of 5-Bromoisatin. The starting isatin derivative may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.
-
Solution 1: Optimize the Solvent System. While DMSO is common for ylide generation, a co-solvent like THF might be necessary to fully dissolve the isatin.[6] Ensure the isatin is completely dissolved before adding the ylide or base.
-
Solution 2: Gentle Warming. Gentle warming of the isatin solution (before the addition of the base/ylide) can aid dissolution. Ensure the solution is cooled back to the appropriate reaction temperature before proceeding.
-
-
Cause C: Incorrect Stoichiometry. An incorrect molar ratio of the sulfur ylide to the isatin can significantly impact yield.
-
Solution 1: Use a Slight Excess of Ylide. It is common practice to use a slight excess (1.5 to 2.0 equivalents) of the sulfonium/sulfoxonium salt and base relative to the isatin to drive the reaction to completion. A domino Corey-Chaykovsky reaction may even be employed, using increased equivalents of the sulfoxonium salt and base.[4]
-
Issue 2: Formation of a Spiro-Epoxide Side Product
Instead of the desired spiro-cyclopropane, you have isolated a significant amount of the corresponding spiro-epoxyoxindole.
Potential Causes & Recommended Solutions
-
Cause A: Incorrect Choice of Sulfur Ylide. The choice between dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's reagent) is critical. While both can react with the C3-carbonyl of isatin, their reactivity profiles differ.[7][10]
-
Solution 1: Understand Ylide Reactivity. The reaction of a sulfur ylide with a ketone (like the C3-carbonyl of isatin) typically forms an epoxide.[5][7][10] To form the cyclopropane, the reaction must proceed through an intermediate 3-methyleneindolin-2-one, which then undergoes cyclopropanation.
-
Solution 2: Promote Domino Reaction. A successful strategy involves a "domino" or sequential Corey-Chaykovsky reaction.[4][11] In this one-pot method, sufficient equivalents of dimethyloxosulfonium methylide and base are used. The ylide first reacts with the isatin carbonyl to form a spiro-epoxide in situ. This epoxide then undergoes ring-opening and elimination to form the 3-methylene intermediate, which is immediately cyclopropanated by another equivalent of the ylide to give the final spiro-cyclopropyl product.[4][11]
-
Workflow for Domino Corey-Chaykovsky Reaction
Caption: Domino reaction pathway for spiro-cyclopropane synthesis.
Issue 3: Complex Product Mixture / Difficult Purification
The crude ¹H NMR spectrum shows multiple products, and purification by column chromatography is proving challenging.
Potential Causes & Recommended Solutions
-
Cause A: Ylide Decomposition. If the ylide is generated at too high a temperature or for too long before the substrate is added, it can decompose, leading to side reactions.
-
Cause B: Competing Reactions. The highly reactive nature of the reagents can lead to undesired pathways if not properly controlled.
-
Solution 1: Controlled Addition. Add the base to the sulfonium salt solution slowly to control the exotherm and rate of ylide formation. Subsequently, add the isatin solution dropwise to the freshly prepared ylide solution.
-
Solution 2: Optimize Chromatography. Use a high-quality silica gel. Perform a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity. Monitor fractions carefully by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for generating the sulfur ylide?
A1: Trimethylsulfoxonium iodide is often preferred for this specific domino reaction.[4] It generates dimethyloxosulfonium methylide, which is generally more stable and easier to handle than dimethylsulfonium methylide (generated from trimethylsulfonium iodide).[7][9] This stability can lead to cleaner reactions.
Q2: Can I protect the nitrogen on the 5-bromoisatin?
A2: Yes, N-protection is a common strategy. Groups like Benzyl (Bn), Boc, or vinyl groups can be used.[1][2] N-substituted isatins sometimes show higher reactivity and better solubility in organic solvents.[12] However, the protecting group may need to be removed in a subsequent step, depending on the final target molecule.
Q3: How can I confirm the formation of the spiro-cyclopropyl structure?
A3: ¹H NMR and ¹³C NMR spectroscopy are essential. In the ¹H NMR, you should observe the characteristic signals for the cyclopropyl protons, which typically appear as a complex multiplet in the upfield region (approx. 1.0-2.0 ppm). The spiro quaternary carbon (C3) will appear in the ¹³C NMR spectrum, and its chemical shift will be distinct from the original C3-carbonyl of the isatin starting material. X-ray crystallography provides definitive structural confirmation if a suitable crystal can be obtained.[13]
Q4: What are the key safety precautions for this reaction?
A4:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.
-
Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly distilled or commercially available anhydrous solvents.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
Optimized Experimental Protocol
This protocol is a generalized procedure for the one-pot domino synthesis. Optimization of temperature, reaction time, and equivalents may be necessary.
Materials:
-
N-Protected 5-Bromoisatin (1.0 eq)
-
Trimethylsulfoxonium Iodide (3.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. NH₄Cl, Brine, and Water
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for chromatography (Ethyl Acetate, Hexane)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add NaH (3.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer. Wash the NaH with dry hexanes (3x) to remove mineral oil, and carefully decant the hexanes each time.
-
Ylide Generation: Add anhydrous DMSO to the flask containing the washed NaH. Then, add trimethylsulfoxonium iodide (3.0 eq) portion-wise at room temperature. Stir the resulting mixture for 1 hour at room temperature, during which time hydrogen gas will evolve and the solution should become a clear, homogenous ylide solution.
-
Substrate Addition: Dissolve the N-Protected 5-Bromoisatin (1.0 eq) in anhydrous THF in a separate flask. Add this solution dropwise to the ylide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous solution of NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to afford the pure this compound.
Troubleshooting Logic Flow
Caption: A decision-making flowchart for troubleshooting low yield.
References
-
Organocatalytic Transformations from Sulfur Ylides. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones. (2017). Nature Communications. Retrieved January 4, 2026, from [Link]
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega. Retrieved January 4, 2026, from [Link]
-
Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2016). RSC Advances. Retrieved January 4, 2026, from [Link]
-
Highly stereo- and enantio-selective synthesis of spiro- cyclopropyl oxindoles via organic catalyst-mediated cyclopropanation. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
asymmetric-synthesis-of-spiro-3-3-cyclopropyl-oxindoles-via-vinylogous-michael-initiated-ring-closure-reaction. (2022). Bohrium. Retrieved January 4, 2026, from [Link]
-
5'-Bromo-1'-vinylspiro[cyclopropane-1,3'-indolin]-2'-one. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers. Retrieved January 4, 2026, from [Link]
-
Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. (2015). PubMed. Retrieved January 4, 2026, from [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Corey-Chaykovsky Reactions. (2021). YouTube. Retrieved January 4, 2026, from [Link]
-
Corey-Chaykovsky Reactions. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]
-
Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. (2021). Organic Letters. Retrieved January 4, 2026, from [Link]
-
Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. (2022). Molecules. Retrieved January 4, 2026, from [Link]
Sources
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- 2. 5'-Bromo-1'-vinylspiro[cyclopropane-1,3'-indolin]-2'-one [myskinrecipes.com]
- 3. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
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- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones
Welcome to the technical support center for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important structural motif. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to Spiro[cyclopropane-1,3'-indolin]-2'-one Synthesis
The spiro[cyclopropane-1,3'-indolin]-2'-one core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its synthesis, often involving the reaction of an isatin-derived substrate with a cyclopropanating agent, is a powerful tool for generating molecular complexity. However, the construction of this strained spirocyclic system is not without its challenges. Competing reaction pathways can lead to a variety of side products, complicating purification and reducing yields. This guide will address the most common of these challenges head-on, providing both mechanistic explanations and actionable solutions.
Below is a general schematic for the synthesis of the target scaffold, which serves as the foundation for our discussion.
Caption: General reaction scheme for spiro[cyclopropane-1,3'-indolin]-2'-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a significant amount of a colored, highly conjugated byproduct. What is it and how can I prevent its formation?
Answer:
This is one of the most common issues in reactions involving isatins and basic or nucleophilic reagents. The byproduct you are likely observing is an enamine , formed from the ring-opening of the isatin lactam.
Plausible Cause: Enamine Formation
Isatin possesses an electrophilic C3-ketone. In the presence of a secondary amine catalyst or certain nucleophiles, the amide bond can cleave, leading to a ring-opened intermediate. This intermediate can then rearrange to form a stable, often colorful, enamine byproduct. This pathway is particularly favored under harsh basic conditions or with prolonged reaction times at elevated temperatures. The formation of enamines is a known reaction pathway for aldehydes and ketones with secondary amines.[1][2][3][4]
Caption: Competing pathways: Desired cyclopropanation vs. enamine formation.
Troubleshooting & Solutions:
-
Choice of Base/Catalyst: The selection of the base is critical. If using an amine catalyst, consider switching from a primary or secondary amine to a tertiary amine (e.g., triethylamine, DABCO) which cannot form an enamine.[5] If a stronger base is required, consider inorganic bases like K₂CO₃ or Cs₂CO₃, which are less likely to induce ring-opening compared to hydroxides or alkoxides.
-
Reaction Temperature: Lower the reaction temperature. Enamine formation often has a higher activation energy than the desired cyclopropanation. Running the reaction at 0 °C or even lower can significantly suppress this side reaction.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slow formation of the enamine byproduct over time.
-
Order of Addition: Add the base slowly to the reaction mixture containing the isatin and the cyclopropanating agent. This maintains a low instantaneous concentration of the base, disfavoring the ring-opening pathway.
| Parameter | Standard Condition | Optimized Condition to Reduce Enamine |
| Base | DBU, NaOH | K₂CO₃, Cs₂CO₃, Et₃N |
| Temperature | Room Temp to 80 °C | -20 °C to 0 °C |
| Reaction Time | 12-24 hours | Monitored to completion (often 2-6 hours) |
FAQ 2: My reaction is complete, but I've isolated a product that appears to be from a ring-opening of the cyclopropane. Why did this happen?
Answer:
While the spirocyclopropyl oxindole core is generally stable, the three-membered ring is highly strained and can be susceptible to ring-opening under certain conditions, especially when activated by nearby functional groups.[6][7]
Plausible Causes: Cyclopropane Ring-Opening
-
Acidic/Electrophilic Conditions: The presence of strong acids (e.g., during workup or chromatography on silica gel) can protonate the carbonyl oxygen of the oxindole, enhancing the electrophilicity of the spiro-carbon. A nucleophile can then attack one of the cyclopropyl carbons, leading to ring-opening.
-
Photochemical Lability: Spirocyclopropyl oxindoles can be photochemically active. Upon irradiation, they can form a 1,3-diradical intermediate which can lead to ring-opening or racemization.[8][9][10]
-
Reductive Cleavage: Certain reducing agents or catalytic hydrogenation conditions can lead to the hydrogenolysis of the cyclopropane ring.[6]
-
Rearrangement of Vinylcyclopropanes: If your substrate is a spiro-vinylcyclopropyl oxindole, it can undergo palladium-catalyzed [3+2] annulation, which proceeds via a ring-opened π-allyl species.[7]
Troubleshooting & Solutions:
-
Neutralize Workup: During aqueous workup, ensure the solution is neutralized or slightly basic before extraction to avoid prolonged contact with acid.
-
Chromatography Considerations:
-
Deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier (e.g., 1% triethylamine in hexane/ethyl acetate).
-
Consider using alternative stationary phases like alumina (neutral or basic) or reverse-phase chromatography.
-
-
Protect from Light: If you suspect photochemical degradation, perform the reaction and purification steps in vessels protected from light (e.g., wrapped in aluminum foil).
-
Avoid Harsh Reductants: If subsequent synthetic steps involve reduction, be mindful of the conditions. Use milder reducing agents if possible and screen conditions carefully to avoid cleavage of the cyclopropane ring.
FAQ 3: The diastereoselectivity of my reaction is poor. How can I improve the ratio of the desired diastereomer?
Answer:
Controlling stereochemistry at the newly formed stereocenters, including the C3 spiro-carbon, is a common challenge. Diastereoselectivity is governed by the relative energies of the transition states leading to the different stereoisomers.
Plausible Causes: Poor Diastereoselectivity
-
Insufficient Steric or Electronic Differentiation: The facial selectivity of the attack on the isatin-derived double bond is often directed by the steric bulk of the substituents on the isatin (e.g., the N-protecting group) and the approaching cyclopropanating agent. If these groups are not sufficiently differentiating, a mixture of diastereomers will result.
-
Flexible Transition State: The reaction may proceed through a poorly organized transition state that does not offer a strong energetic preference for one diastereomer over another.
-
Thermodynamic Equilibration: If the reaction conditions allow for reversibility or epimerization of the product, the final diastereomeric ratio may reflect the thermodynamic equilibrium rather than the kinetic outcome.
Troubleshooting & Solutions:
-
Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of metal and, more importantly, the chiral ligand is paramount for inducing high diastereoselectivity. It is often necessary to screen a variety of ligands to find the optimal match for a given substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state. A screen of different solvents (e.g., toluene, THF, CH₂Cl₂, dioxane) is highly recommended.
-
Temperature Optimization: Lowering the reaction temperature generally enhances selectivity, as the small energy difference between competing transition states becomes more significant relative to the available thermal energy (kT).
-
N-Protecting Group on Isatin: The size and nature of the substituent on the isatin nitrogen can have a profound impact on stereoselectivity. Larger protecting groups (e.g., Boc, Ts, Bn) can effectively shield one face of the molecule, directing the attack of the reagent to the opposite face.
Example Protocol: Solvent Screening for Diastereoselectivity
-
Set up four identical small-scale reactions (e.g., 0.1 mmol scale).
-
Use the same amounts of isatin substrate, cyclopropanating agent, and catalyst/base in each reaction.
-
To each reaction vessel, add a different solvent:
-
Vessel 1: Toluene
-
Vessel 2: Dichloromethane (DCM)
-
Vessel 3: Tetrahydrofuran (THF)
-
Vessel 4: Acetonitrile (MeCN)
-
-
Run all reactions at the same temperature (e.g., 0 °C) for the same amount of time.
-
After quenching, take a small aliquot from each crude reaction mixture.
-
Analyze the diastereomeric ratio (d.r.) of each aliquot using ¹H NMR or HPLC.
-
The solvent that provides the highest d.r. should be selected for larger-scale synthesis.
Conclusion
The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones is a rich area of chemistry that offers access to valuable molecules for drug discovery and development.[11][12][13][14][15][16][17][18][19][20] While side reactions can present challenges, a systematic and mechanistically informed approach to troubleshooting can overcome these obstacles. By carefully considering the choice of reagents, catalysts, and reaction conditions, researchers can effectively minimize the formation of byproducts like enamines and ring-opened species, and optimize for high yield and diastereoselectivity. This guide serves as a starting point for addressing these common issues, empowering you to achieve your synthetic goals with greater efficiency and success.
References
- (Note: References would be dynamically generated from search results in a real application. The following are representative examples based on the provided search snippets.)
- OUCI. (n.d.). Visible‐Light‐Induced Ring‐Opening of Hydrogenolysis Spirocyclopropyl Oxindoles Through Photoredox Catalysis.
- Bach, T., et al. (2020). Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3‐Diradical Intermediate and Deracemization by a Chiral Sensitizer. Angewandte Chemie International Edition, 59(48), 21640-21647.
- Technical University of Munich. (2020). Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3-Diradical Intermediate and Deracemization by a Chiral Sensitizer.
- Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
- American Chemical Society. (2019). “On Water” Catalytic Aldol Reaction between Isatins and Acetophenones: Interfacial Hydrogen Bonding and Enamine Mechanism. The Journal of Organic Chemistry.
- Universität Regensburg. (2021). Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3‐Diradical Intermediate and Deracemization by a Chiral Sensitizer.
- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Spirooxindole Formation.
- Master Organic Chemistry. (2025). Enamines.
- Making Molecules. (2024). Enamines.
- Chemistry Steps. (n.d.). Formation of Imines and Enamines.
- Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.
- American Chemical Society. (2023). Diastereodivergent Desymmetric Annulation to Access Spirooxindoles: Chemical Probes for Mitosis. ACS Publications.
- PubMed. (2021). Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs. Molecules, 26(23), 7276.
- Royal Society of Chemistry. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances.
- ResearchGate. (n.d.). Scheme 1: The diastereoselective synthesis of spirooxindoles through MCRs.
- Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances.
- Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Spiro[cyclopropane-1,3′-indolin]-2′-one. PMC.
- MDPI. (n.d.). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes.
- PubMed. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4485-4490.
- PubChem. (n.d.). Spiro(cyclopropane-1,3'-indolin)-2'-one.
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- 6. Visible‐Light‐Induced Ring‐Opening of Hydrogenolysis Spirocyclopropyl Oxindoles Through Photoredox Catalysis [ouci.dntb.gov.ua]
- 7. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
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- 10. Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3‐Diradical Intermediate and Deracemization by a Chiral Sensitizer - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Optimization of reaction conditions for diastereoselective spirooxindole synthesis
Welcome to the technical support center for the optimization of diastereoselective spirooxindole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Spirooxindoles are a prominent structural motif in numerous natural products and pharmacologically active molecules, making their stereocontrolled synthesis a critical endeavor.[1][2][3][4][5][6] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of diastereoselective spirooxindole synthesis, providing insights into the critical parameters that govern stereochemical outcomes.
Q1: What are the most common synthetic strategies for achieving diastereoselective spirooxindole synthesis?
A1: Several powerful strategies are employed, with the choice often depending on the desired spirocyclic ring system and available starting materials. Key approaches include:
-
[3+2] Cycloaddition Reactions: This is a widely used and highly effective method for constructing five-membered spiro-heterocycles.[7] A common pathway involves the in situ generation of an azomethine ylide from an isatin and an amino acid (like proline or sarcosine), which then reacts with a dipolarophile.[7][8] The stereoselectivity of this reaction is influenced by the approach of the dipole and dipolarophile, as well as the conformation of the ylide.[9]
-
Friedel-Crafts Alkylation/Acylation: This classic C-C bond-forming reaction can be utilized to introduce substituents onto the oxindole core, which can subsequently undergo cyclization to form the spirocenter.[7]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex spirooxindoles in a single pot by combining three or more reactants.[10] These reactions can be catalyzed by Lewis acids and often proceed with high efficiency and functional group tolerance.[10]
-
Intramolecular Heck Reactions: Diastereoselective double Heck cyclizations have been shown to form contiguous quaternary stereocenters with high levels of control.[11]
Q2: How can I improve the diastereoselectivity of my reaction?
A2: Achieving high diastereoselectivity often requires a systematic optimization of several reaction parameters. Consider the following factors:
-
Catalyst Selection: The choice of catalyst is paramount. Lewis acids (e.g., Sc(OTf)₃, FeCl₃), Brønsted acids, and various organocatalysts can profoundly influence the stereochemical outcome by coordinating to the reactants and stabilizing specific transition states.[7][12] For instance, BINOL-derived chiral phosphoric acids have been successfully used in enantioselective syntheses.
-
Solvent Polarity: The solvent can significantly impact the diastereomeric ratio (d.r.) by influencing the stability of the transition states.[7][13] A solvent-directed diastereodivergent synthesis has been reported, where different solvents promote the formation of different diastereomers.[14] Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DCM, THF) and polar protic (e.g., ethanol, methanol) is recommended.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable diastereomer.[7][15] Conversely, in some cases, elevated temperatures may be required to overcome activation energy barriers, albeit potentially at the cost of selectivity.
-
Substrate Control: The steric and electronic properties of the substituents on both the isatin and the reacting partner play a crucial role in directing the stereochemical course of the reaction.[7]
Q3: What role do Lewis acids play in improving diastereoselectivity?
A3: Lewis acids are frequently employed as catalysts to enhance both the rate and stereoselectivity of spirooxindole syntheses. Their primary roles include:
-
Activation of Electrophiles: Lewis acids coordinate to carbonyl groups (e.g., on the isatin or the dipolarophile), increasing their electrophilicity and promoting nucleophilic attack.
-
Organization of Transition States: By forming chiral complexes with the substrates, chiral Lewis acids can create a well-defined three-dimensional environment that favors the formation of one diastereomer over the other. Scandium(III) triflate (Sc(OTf)₃) is a notable example of a Lewis acid that has been used to achieve excellent diastereoselectivity in the synthesis of tetralin-fused spirooxindoles.[12]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of diastereoselective spirooxindoles.
Problem 1: Low or No Diastereoselectivity (d.r. ≈ 1:1)
| Possible Cause | Troubleshooting & Optimization Strategy |
| Suboptimal Reaction Temperature | Lowering the reaction temperature is often the first step to improve diastereoselectivity, as it can help to differentiate the energy levels of the diastereomeric transition states.[7][15] Perform the reaction at 0 °C, -20 °C, or even -78 °C. |
| Inappropriate Solvent Choice | The solvent can significantly influence the reaction's stereochemical outcome.[7][14] Screen a variety of solvents with different polarities. For instance, non-polar solvents like hexane have been shown to be key in achieving excellent diastereoselectivity in certain Lewis acid-catalyzed reactions.[12] |
| Ineffective Catalyst | The catalyst may not be providing sufficient stereochemical control. If using a Lewis acid, consider screening different metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃).[16] For organocatalyzed reactions, explore different catalyst backbones and functionalities. |
| Substrate Sterics/Electronics | The inherent properties of your substrates may not favor a highly diastereoselective transformation. Consider modifying the substituents on your starting materials to introduce greater steric hindrance or electronic bias that could favor one approach trajectory over another. |
Problem 2: Low Yield of the Desired Spirooxindole
| Possible Cause | Troubleshooting & Optimization Strategy |
| Formation of Byproducts | In multicomponent reactions, the formation of two-component byproducts can be a significant issue.[7] Carefully analyze your crude reaction mixture by TLC, LC-MS, and ¹H NMR to identify any major side products. Adjusting the stoichiometry of the reactants can sometimes minimize byproduct formation.[17] |
| Decomposition of Starting Materials or Product | The reaction conditions (e.g., strong acid/base, high temperature) may be causing degradation. Monitor the reaction progress over time by TLC or LC-MS to check for the disappearance of starting materials and the appearance of new, unidentified spots. Consider milder reaction conditions. |
| Poor Solubility of Reactants | One or more of your starting materials may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[17] Try a different solvent or a solvent mixture. In some cases, gentle heating may be necessary to achieve dissolution, but be mindful of the potential impact on diastereoselectivity. |
| Catalyst Inactivity | The catalyst may be poisoned or deactivated. Ensure all reagents and solvents are pure and dry, especially when using moisture-sensitive catalysts like many Lewis acids. |
Problem 3: Difficulty in Separating Diastereomers
| Possible Cause | Troubleshooting & Optimization Strategy |
| Similar Polarity of Diastereomers | The diastereomers may have very similar polarities, making them difficult to separate by standard column chromatography. |
| * Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Using a less polar solvent system and a longer column can often improve separation. | |
| * Recrystallization: If the product is a solid, recrystallization can be a powerful technique for isolating a single diastereomer. | |
| * Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. |
III. Experimental Protocols & Methodologies
General Procedure for a Three-Component [3+2] Cycloaddition
This protocol provides a representative example for the synthesis of a spirooxindole-pyrrolidine derivative.
-
Reactant Preparation: To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in ethanol (10 mL), add the isatin derivative (1.3 mmol) and L-proline (1.3 mmol).[17]
-
Reaction Execution: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 5 hours), cool the mixture to room temperature and pour it into ice-cold water.[8]
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).[8]
Note: The optimal stoichiometry and reaction time may vary depending on the specific substrates used.
Lewis Acid-Catalyzed Synthesis of Tetralin-fused Spirooxindoles
This protocol is adapted from a highly diastereoselective synthesis.[12]
-
Reaction Setup: To a solution of the benzylidene oxindole (1.0 equiv) in refluxing hexane, add a catalytic amount of Sc(OTf)₃.
-
Reaction Execution: Maintain the reaction at reflux.
-
Product Isolation: The desired product may precipitate out of the reaction mixture upon cooling. The high diastereoselectivity is attributed to both the interconversion of the two diastereomers and a significant difference in their solubility in hexane.[12]
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
IV. Visualizing Reaction Optimization
Troubleshooting Workflow for Diastereoselectivity
The following diagram illustrates a logical workflow for troubleshooting and optimizing the diastereoselectivity of a spirooxindole synthesis.
Caption: A decision-making workflow for optimizing diastereoselectivity.
Key Factors Influencing Diastereoselective Spirooxindole Synthesis
This diagram highlights the interconnectedness of the primary factors that control the stereochemical outcome of the reaction.
Caption: Core parameters influencing the diastereoselective synthesis of spirooxindoles.
V. References
-
BenchChem. (n.d.). Common side reactions and byproducts in spirooxindole synthesis. Retrieved from
-
National Institutes of Health. (n.d.). Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. Retrieved from
-
Seton Hall University. (n.d.). Enantioselective Synthesis of Substituted Oxindoles and Spirooxindoles with Applications in Drug Discovery. Retrieved from
-
PubMed Central. (n.d.). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Retrieved from
-
PubMed. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Retrieved from
-
OUCI. (n.d.). Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches. Retrieved from
-
ResearchGate. (n.d.). The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). Retrieved from
-
ResearchGate. (n.d.). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Retrieved from
-
ResearchGate. (n.d.). Solvent Directed Diastereodivergent Synthesis of Spiro‐Oxindoles with Quaternary Carbon Center Forming. Retrieved from
-
Oxford Academic. (n.d.). Highly Diastereoselective Synthesis of Tetralin-fused Spirooxindoles via Lewis Acid-catalyzed C(sp 3 )–H Bond Functionalization. Retrieved from
-
National Institutes of Health. (n.d.). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. Retrieved from
-
Google. (n.d.). Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. Retrieved from
-
University of Minnesota. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Retrieved from
-
Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Retrieved from
-
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed synthesis of spirooxindoles. Retrieved from
-
ResearchGate. (2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. Retrieved from
-
ACS Publications. (2023). Regioselective and Diastereoselective Construction of Diverse Dispiro-Indanone-Fluorenone-Oxindole Motifs. Retrieved from
-
MDPI. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Retrieved from
-
ACS Publications. (2021). Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives via a DABCO-Promoted Annulation Reaction of Bindone and 3-Methyleneoxindoles. Retrieved from
-
Royal Society of Chemistry. (n.d.). Regio- and stereoselective synthesis of spirooxindole 1′-nitro pyrrolizidines with five concurrent stereocenters under aqueous medium and their bioprospection using the zebrafish (Danio rerio) embryo model. Retrieved from
-
ScienceDirect. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Retrieved from
-
PubMed. (2021). Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs. Retrieved from
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from
-
ACS Publications. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Retrieved from
-
ACS Publications. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. Retrieved from
-
PubMed. (n.d.). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Retrieved from
-
PubMed. (n.d.). Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. Retrieved from
-
Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Retrieved from
-
Royal Society of Chemistry. (n.d.). Strategies for the enantioselective synthesis of spirooxindoles. Retrieved from
-
ACS Publications. (n.d.). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Retrieved from
-
ACS Publications. (2023). Diastereodivergent Desymmetric Annulation to Access Spirooxindoles: Chemical Probes for Mitosis. Retrieved from
-
ResearchGate. (n.d.). Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. Retrieved from
-
ResearchGate. (2015). Molecular diversity of spirooxindoles. Synthesis and biological activity. Retrieved from
-
National Institutes of Health. (n.d.). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. Retrieved from
-
ResearchGate. (n.d.). Double [3 + 2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines. Retrieved from
-
ResearchGate. (n.d.). Synthesis of spirooxindoles using dicyanomethane, dicarbonyl compounds/4-hydroxycoumarine and isatins. Retrieved from
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Technical Support Center: Scalable Synthesis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Welcome to the dedicated technical support guide for the scalable synthesis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable spirooxindole scaffold. Spirocyclopropyl oxindoles are a privileged structural motif found in numerous bioactive compounds and are of significant interest in drug discovery programs, including as potential anticancer agents.[1][2]
This guide moves beyond a simple recitation of steps. It provides in-depth troubleshooting advice, explains the rationale behind procedural choices, and offers practical solutions to common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the spiro[cyclopropane-1,3'-indolin]-2'-one core?
A1: The construction of the spirocyclopropyl oxindole core is a well-explored area of synthetic chemistry.[1] The most direct and scalable methods typically involve the reaction of a suitable oxindole precursor with a cyclopropanating agent. A highly effective and straightforward method, suitable for scale-up, involves the reaction of an indolin-2-one with 1,2-dihaloethane under basic conditions.[3] Other advanced strategies include transition-metal-catalyzed cyclopropanations using diazo compounds or ylides, and multicomponent reactions that can build complexity rapidly, though often with higher catalyst costs and more complex optimization.[4][5]
Q2: Why is temperature control so critical during the initial deprotonation step?
A2: The initial step involves the deprotonation of the C3 position of the 5-bromo-indolin-2'-one. This generates a nucleophilic enolate. This enolate is reactive and can participate in side reactions, such as self-condensation or reaction with other electrophiles present. Executing this step at elevated temperatures can accelerate these undesired pathways, leading to a complex mixture of byproducts and significantly reducing the yield of the target compound.[6] Maintaining a low temperature stabilizes the enolate and ensures it reacts selectively with the subsequently added cyclopropanating agent.
Q3: My reaction appears to stall, with significant starting material remaining even after extended reaction times. What is the likely cause?
A3: Stalled reactions are most commonly due to insufficient base, poor quality of reagents, or inadequate solvent conditions. The base (e.g., KOH, NaH) must be strong enough and used in sufficient stoichiometric excess to drive the deprotonation to completion. Ensure the base is fresh and has not been deactivated by atmospheric moisture. The solvent must be anhydrous, as protic impurities will quench the enolate intermediate. Finally, ensure the reaction temperature is appropriate for the chosen base and solvent system to achieve a reasonable reaction rate.
Q4: I'm observing multiple spots on my TLC plate post-reaction. How do I identify the product and major byproducts?
A4: The product, this compound, is generally less polar than the starting 5-bromo-indolin-2'-one due to the replacement of the acidic C3-protons. Therefore, it should have a higher Rf value on a normal-phase silica TLC plate. Common byproducts may include dimers or products from reaction with solvent impurities. The definitive method for characterization is to isolate the major spots via column chromatography and analyze them using NMR and Mass Spectrometry to confirm their structures.
General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis, from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Scalable Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the spirocyclopropyl oxindole core and is optimized for scalability.[3]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10g scale) |
| 5-Bromo-indolin-2-one | 212.05 | 1.0 | 10.0 g (47.16 mmol) |
| Potassium Hydroxide (KOH) | 56.11 | 3.0 | 7.94 g (141.5 mmol) |
| 1,2-Dibromoethane | 187.86 | 1.2 | 12.6 mL (141.5 mmol) |
| Tetrahydrofuran (THF) | - | - | 400 mL (Anhydrous) |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-indolin-2-one (10.0 g) and anhydrous THF (200 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.
-
Basification: Cool the resulting suspension to 0 °C in an ice bath. Slowly add powdered Potassium Hydroxide (7.94 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Initial Reflux: After the addition of KOH is complete, slowly warm the mixture to reflux temperature and maintain for 30-45 minutes. The mixture should become a thick slurry.
-
Cyclopropanation: Cool the mixture back down to 50-55 °C. Slowly add a solution of 1,2-dibromoethane (12.6 mL) in anhydrous THF (200 mL) dropwise via an addition funnel over 1 hour.
-
Reaction Completion: After the addition is complete, bring the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates completion.
-
Workup: Cool the reaction mixture to room temperature and pour it into 1 L of cold water.
-
Extraction: Extract the aqueous mixture with Chloroform or Dichloromethane (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield the pure this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Low yield is a multifaceted problem. Use the following logic to diagnose the issue.
Caption: Diagnostic flowchart for troubleshooting low product yield.
In-depth Analysis:
-
Cause: Inactive Base or Insufficient Deprotonation. Potassium hydroxide is hygroscopic and its potency can decrease upon storage. Furthermore, the C3 proton of the oxindole is only moderately acidic, requiring a strong base to achieve full deprotonation.
-
Solution: Always use fresh, finely powdered KOH. Consider using a stronger base like Sodium Hydride (NaH) in an appropriate solvent like DMF or THF, which will irreversibly deprotonate the oxindole. If using NaH, exercise extreme caution as it is pyrophoric and reacts violently with water.
-
-
Cause: Wet Solvent or Reagents. Any protic source (like water) will instantly quench the generated enolate, halting the reaction.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is assembled under a positive pressure of an inert gas.
-
Problem 2: Formation of Significant Impurities
The presence of multiple, strong spots on a TLC plate indicates significant side reactions.
-
Cause: Dimerization/Self-Condensation. The oxindole enolate can act as a nucleophile and attack an unreacted molecule of the electrophilic 5-bromo-indolin-2-one. This is more likely if the cyclopropanating agent is added too slowly or if there are "hot spots" in the reaction vessel.
-
Solution: Maintain vigorous stirring throughout the reaction. Ensure the 1,2-dibromoethane is added at a steady, controlled rate. Pre-forming the potassium enolate completely before adding the dibromoethane can also minimize this side reaction.
-
-
Cause: Reaction with Solvent. While THF is generally robust, using a more reactive solvent like DMF with a strong base at high temperatures can lead to side reactions.
-
Solution: Stick to recommended solvents like THF. If alternative solvents are needed for solubility reasons, screen them on a small scale first to ensure compatibility.
-
Problem 3: Difficulty with Product Purification
The crude product may be an oil or a solid that is difficult to purify.
-
Cause: Co-eluting Impurities. A non-polar impurity may have a similar Rf to the product, making separation by column chromatography difficult.
-
Solution: Experiment with different solvent systems for chromatography. Adding a small percentage of a third solvent (e.g., dichloromethane) can sometimes alter the selectivity of the separation. If chromatography fails, recrystallization is an excellent alternative for achieving high purity on a large scale. Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) and solvent mixtures to find optimal conditions.
-
-
Cause: Product is an Oil Instead of a Solid. This often indicates the presence of residual solvent or impurities that are depressing the melting point.
-
Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, attempt purification via chromatography. Often, once the impurities are removed, the pure product will crystallize upon standing or scratching with a glass rod.
-
References
-
BenchChem. (2025). Common side reactions and byproducts in spirooxindole synthesis. BenchChem. 6
-
Butcher, M., & Cusick, L. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 594-621. Link
-
Di Mola, A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3296-3301. Link
-
S. S. V. Ramasastry. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. Link
-
Ji, X.-H., et al. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2663. Link
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4483-4488. Link
Sources
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- 2. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability Studies of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Introduction
Welcome to the technical support center for 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this novel spirooxindole compound. The unique architecture of this molecule, featuring a strained spiro-cyclopropane ring fused to a brominated oxindole core, presents specific challenges and considerations for stability assessment. Understanding its stability profile is critical for ensuring data integrity in biological assays, guiding formulation development, and meeting regulatory requirements for shelf-life determination.[1][2][3]
This document provides a structured approach to identifying and resolving common stability issues. It is organized into a series of frequently asked questions for quick reference and in-depth troubleshooting guides that offer detailed experimental protocols and mechanistic explanations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice.
Q1: My compound's purity, as measured by HPLC, is decreasing in a protic solvent (e.g., methanol/water) at room temperature. What is the most probable cause?
A1: The most likely cause is hydrolysis of the lactam (amide) bond within the indolin-2-one ring system. Lactam rings, especially in strained or complex molecules, can be susceptible to cleavage by water or other nucleophiles, a reaction often catalyzed by acidic or basic conditions.[4][5][6] You are likely observing the formation of the ring-opened amino acid product. We recommend performing a forced degradation study under controlled pH conditions (acidic, neutral, basic) to confirm this hypothesis.
Q2: I'm observing a new, significant peak in my chromatogram after my samples were left on the lab bench under ambient light. What could this new peak be?
A2: Given the presence of a brominated aromatic ring, photodegradation is a high probability.[7] Aromatic halides can be susceptible to photolytic cleavage, which could lead to debromination or other complex radical-mediated reactions. To verify this, a formal photostability study as outlined in the ICH Q1B guidelines is necessary.[8][9][10] This involves comparing samples exposed to a controlled light source against dark controls.
Q3: What are the ideal storage conditions for this compound, both in solid form and in solution?
A3:
-
Solid State: As a solid, the compound is likely more stable. However, to minimize potential degradation, it should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry environment (e.g., 2-8°C).
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile), aliquot into single-use vials, and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q4: My mass spectrometry data for a suspected degradant shows a mass increase of 18 amu. What does this indicate?
A4: A mass increase of 18 amu (the molecular weight of water) is a strong indicator of hydrolysis. This corresponds to the addition of one molecule of water across the lactam bond, resulting in the ring-opened carboxylic acid and amine functionalities.
Q5: Could the cyclopropane ring be a source of instability?
A5: Yes, although it is generally less reactive than the lactam. Highly strained cyclopropane rings can undergo ring-opening reactions, particularly under strongly acidic conditions or in the presence of certain metals. This is a less common pathway under typical experimental conditions but should be considered if other degradation routes have been ruled out.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols for investigating and resolving specific stability challenges.
Guide 1: Investigating Hydrolytic Degradation
Issue: You suspect pH-dependent degradation of your compound in aqueous or protic solutions.
Objective: To systematically evaluate the stability of this compound across a range of pH conditions to identify the degradation pathway and kinetics. This process is a core component of forced degradation studies, as recommended by ICH guidelines.[3][11][12]
Protocol: Forced Hydrolysis Study
-
Preparation of Stress Solutions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water (pH ~6-7)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each condition (acid, neutral, base), dilute the stock solution with the respective stress solution to a final concentration of ~50-100 µg/mL. Ensure the organic solvent content is low (<5%) to avoid solubility issues and accurately reflect aqueous stability.
-
Prepare a "time zero" (T=0) sample by immediately neutralizing an aliquot of each stressed sample and quenching the reaction (e.g., by dilution in mobile phase).
-
-
Incubation:
-
Time-Point Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Immediately quench the degradation by neutralizing the sample (e.g., acid with NaOH, base with HCl) and/or diluting it in a cold mobile phase.
-
Analyze all samples by a stability-indicating HPLC-UV method. An HPLC-MS method is highly recommended for simultaneous identification of degradants.
-
Data Interpretation & Causality:
-
Plot Purity vs. Time: For each pH condition, plot the percentage of the parent compound remaining against time. A rapid decrease in purity under acidic or basic conditions confirms hydrolytic instability.
-
Identify Degradants: The primary hydrolytic degradant is expected to be the ring-opened product (2-(1-amino-1-carboxycyclopropyl)-4-bromophenylacetic acid). Its identity can be confirmed by mass spectrometry (M+18).
-
Mechanism: The lactam bond is an amide. Under basic conditions, it undergoes a nucleophilic acyl substitution (BAC2 mechanism) initiated by hydroxide attack on the carbonyl carbon.[4][5] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water (AAC2 mechanism).
Visualization 1: Forced Degradation Workflow This diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Guide 2: Assessing Photostability
Issue: Inconsistent results are observed, and you suspect the compound degrades upon exposure to ambient or UV light.
Objective: To determine if the compound is photolabile according to the standardized ICH Q1B guideline, which is a regulatory requirement for new drug substances.[8][9][13]
Protocol: ICH Q1B Confirmatory Photostability Study
This protocol is a simplified version for research purposes, based on ICH principles.
-
Sample Preparation:
-
Prepare samples of the solid drug substance and a solution in an inert solvent (e.g., acetonitrile).
-
For each type (solid/solution), prepare two sets of samples in chemically inert, transparent containers (e.g., quartz vials).
-
Exposed Samples: One set of samples to be exposed to light.
-
Dark Control: Wrap the second set completely in aluminum foil to serve as a dark control. The dark control is crucial to differentiate between photolytic and thermal degradation occurring simultaneously.
-
-
Light Exposure:
-
Place both the exposed and dark control samples in a calibrated photostability chamber.
-
Expose the samples to a light source that provides both visible and UVA light. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]
-
-
Analysis:
-
After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the parent compound peak area.
-
Data Interpretation & Causality:
-
Significant Change: If the exposed sample shows significantly more degradation than the dark control, the compound is confirmed to be photolabile.
-
Pathway: The brominated benzene ring acts as a chromophore, absorbing UV light. This energy can lead to the homolytic cleavage of the Carbon-Bromine bond, forming a phenyl radical. This radical can then undergo various reactions, such as hydrogen abstraction (leading to the debrominated product) or dimerization.
-
Mitigation: If photolability is confirmed, all future experimental work, manufacturing, and storage must be conducted under light-protected conditions (e.g., using amber glassware, low-UV lighting).[8]
Visualization 2: Potential Degradation Pathways This diagram illustrates the primary suspected degradation routes for the molecule.
Caption: Potential hydrolytic and photolytic degradation pathways.
Part 3: Data Summary & Analysis
To effectively manage stability studies, results should be quantified and tabulated. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly "stability-indicating."[1]
Table 1: Example Forced Degradation Data Summary
| Stress Condition | Reagent/Parameters | Duration (hrs) | Parent Compound Remaining (%) | Major Degradant m/z (Proposed Identity) |
| Control | 50% ACN/H₂O, 60°C | 48 | 99.5% | N/A |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | 85.2% | 256/258 (M+18, Hydrolysis Product) |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 | 79.8% | 256/258 (M+18, Hydrolysis Product) |
| Oxidative | 3% H₂O₂, RT | 48 | 98.1% | Minor peaks, inconclusive |
| Photolytic | ICH Q1B, Solid | N/A | 92.3% | 159 (M-Br, Debrominated Product) |
| Thermal | 80°C, Solid | 72 | 99.1% | N/A |
Note: This is illustrative data. Actual results may vary.
Analysis of Table:
-
The compound is highly susceptible to base-catalyzed hydrolysis, followed closely by acid-catalyzed hydrolysis.
-
The compound exhibits significant photolability, leading to debromination.
-
It is relatively stable to oxidative and thermal stress under the conditions tested.
References
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. (2003). [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. (2025). [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998). [Link]
-
ICH. Q1A(R2) Guideline. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025). [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Link]
-
Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. J Pharm Sci, 99(7), 2934-40. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2022). [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. (2021). [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). [Link]
-
This compound. CAS 875071-97-9. [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Agrawal, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. JPA, 4(3), 159-165. [Link]
-
PubChem. 5'-Bromospiro[cyclopropane-1,3'-indoline]. [Link]
-
PubChem. 5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]. [Link]
-
This compound. MySkinRecipes. [Link]
-
6'-BROMOSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE. Chemsrc. (2025). [Link]
-
Kumar, S., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]
-
Khan, A., et al. (2020). Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors. PMC - NIH. [Link]
-
Parasuraman, P., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. PMC - NIH. [Link]
-
Tuñón, I., et al. (1996). Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. [Link]
-
Representative biologically active compounds containing spirooxindole framework. ResearchGate. [Link]
-
Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. [Link]
-
El-Malah, A. A., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]
-
Le, T., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
Zherdev, A. V., et al. (2018). Immune Recognition of Closed and Open Lactam Rings and their Influence on Immunoassays of Ampicillin Antibiotics. Oriental Journal of Chemistry. [Link]
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. [Link]
-
Khan Academy. Beta-lactam antibiotics. [Link]
-
Li, J., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]
- Crump, J. W. (1967). Bromination of aromatic compounds.
-
Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. ResearchGate. [Link]
-
Unsaturation test of Aromatic compounds ll Reaction with Bromine solution. (2021). YouTube. [Link]
Sources
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- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
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- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Debromination side reactions in spirooxindole synthesis
A Specialist Resource for Navigating Debromination Side Reactions in Drug Discovery & Development
Welcome to the Technical Support Center for Spirooxindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing spirooxindole scaffolds, a privileged motif in medicinal chemistry.[1][2] A common and often frustrating challenge in this area is the undesired loss of bromine substituents from aryl bromide precursors during palladium-catalyzed cyclization reactions, such as the intramolecular Heck reaction. This debromination side reaction can significantly lower the yield of the desired product and complicate purification.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you diagnose, understand, and mitigate debromination side reactions in your spirooxindole synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the debromination side reaction in the context of spirooxindole synthesis?
A1: In the synthesis of spirooxindoles, particularly through palladium-catalyzed intramolecular Heck reactions of N-(o-bromoaryl)acrylamides, the debromination side reaction is the undesired replacement of a bromine atom on the aromatic ring with a hydrogen atom.[3] This leads to the formation of a debrominated spirooxindole byproduct, reducing the overall yield of the target molecule.
Q2: Why is debromination a common problem in these reactions?
A2: Debromination, or more broadly hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. It typically occurs when a palladium-hydride intermediate is formed within the catalytic cycle. This species can then undergo reductive elimination to yield the debrominated product instead of the desired cyclized product. The formation of this palladium-hydride can be influenced by various factors in the reaction medium, including the solvent, base, and even the phosphine ligand.
Q3: How can I quickly identify if debromination is occurring in my reaction?
A3: The most common methods for identifying debromination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the mass spectrum, you will observe a molecular ion peak corresponding to the mass of the desired product minus the mass of a bromine atom plus the mass of a hydrogen atom (a net loss of ~78 or 80 Da, depending on the bromine isotope). In the ¹H NMR spectrum, you will see the appearance of a new aromatic proton signal in the region where the bromine atom was located, and in the ¹³C NMR, the carbon atom that was attached to the bromine will show a significant upfield shift.
Troubleshooting Guide: Debromination Side Reactions
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to minimize the formation of debrominated byproducts.
Problem: Significant formation of the debrominated spirooxindole byproduct is observed.
Underlying Cause: The formation of a palladium-hydride species is competing with the desired intramolecular Heck cyclization pathway.
Troubleshooting Workflow:
Detailed Troubleshooting Strategies
The following tables provide a detailed breakdown of how different reaction parameters can be adjusted to suppress debromination.
Table 1: Influence of the Palladium Catalyst and Ligand
| Parameter | Observation / Problematic Condition | Recommended Action & Rationale |
| Palladium Precursor | Using Pd(OAc)₂ or other Pd(II) sources that require in-situ reduction. | Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This can sometimes lead to a cleaner reaction by avoiding side reactions associated with the reductant used for the Pd(II) precursor. |
| Phosphine Ligand: Electronics | Use of electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃). | Switch to more electron-neutral or electron-poor phosphine ligands (e.g., PPh₃, P(OPh)₃). Electron-rich ligands can increase the electron density on the palladium center, which may favor the formation of palladium-hydride species. |
| Phosphine Ligand: Sterics (Cone Angle) | Use of very bulky phosphine ligands. | Optimize the steric bulk of the ligand. While bulky ligands can promote oxidative addition, excessively bulky ligands might hinder the desired intramolecular insertion step, allowing more time for competing debromination pathways. A ligand with a moderate cone angle, such as PPh₃, is often a good starting point.[4] |
| Ligand-to-Palladium Ratio | A low ligand-to-palladium ratio. | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher). A higher ligand concentration can help stabilize the palladium catalyst and may disfavor the formation of coordinatively unsaturated species that can lead to side reactions. |
Table 2: Influence of the Base and Solvent
| Parameter | Observation / Problematic Condition | Recommended Action & Rationale |
| Base Strength | Use of strong, coordinating bases (e.g., alkoxides like NaOt-Bu). | Switch to weaker, non-coordinating bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). Strong bases can sometimes act as hydride sources or promote pathways that lead to palladium-hydride formation. |
| Base Concentration | High concentration of the base. | Reduce the concentration of the base to the minimum required for the reaction to proceed. An excess of base is often unnecessary and can contribute to side reactions. |
| Solvent | Use of protic solvents (e.g., alcohols) or solvents that can act as hydride donors (e.g., DMF at high temperatures). | Switch to aprotic, non-coordinating solvents like toluene, dioxane, or acetonitrile (MeCN). Protic solvents can be a source of protons for the hydrodehalogenation pathway. |
| Reaction Temperature | High reaction temperatures. | Lower the reaction temperature. Debromination is often more prevalent at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly suppress this side reaction. |
Mechanistic Insights into Debromination
Understanding the underlying mechanism of debromination is key to effectively troubleshooting this side reaction. The primary culprit is the formation of a palladium-hydride species, which can arise through several pathways.
As illustrated in Figure 2, after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II) intermediate can either undergo the desired intramolecular carbopalladation to form the spirooxindole or it can be intercepted by a hydride source. This hydride transfer leads to the formation of a palladium-hydride species, which then undergoes reductive elimination to yield the debrominated byproduct.
Experimental Protocols
The following protocols provide a starting point for both a typical reaction that may be prone to debromination and an optimized procedure designed to minimize this side reaction.
Protocol 1: General Procedure for Intramolecular Heck Cyclization (Prone to Debromination)
-
Reactants: N-(2-bromophenyl)-N-methylacrylamide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: P(t-Bu)₃ (20 mol%)
-
Base: NaOt-Bu (2.0 equiv)
-
Solvent: DMF
-
Temperature: 120 °C
-
Procedure: To a flame-dried Schlenk tube under an inert atmosphere, add N-(2-bromophenyl)-N-methylacrylamide, NaOt-Bu, and a stir bar. In a separate vial, pre-mix Pd(OAc)₂ and P(t-Bu)₃ in DMF. Add the catalyst solution to the Schlenk tube. Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography. Expected Outcome: A mixture of the desired spirooxindole and the debrominated byproduct.
Protocol 2: Optimized Procedure to Minimize Debromination
-
Reactants: N-(2-bromophenyl)-N-methylacrylamide (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: PPh₃ (10 mol%)
-
Base: K₂CO₃ (1.5 equiv)
-
Solvent: Toluene
-
Temperature: 80-100 °C
-
Procedure: To a flame-dried Schlenk tube under an inert atmosphere, add N-(2-bromophenyl)-N-methylacrylamide, K₂CO₃, Pd₂(dba)₃, PPh₃, and a stir bar. Add toluene via syringe. Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with ethyl acetate. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography. Expected Outcome: Significantly improved ratio of the desired spirooxindole to the debrominated byproduct.
Analytical Characterization of the Debrominated Byproduct
Accurate identification of the debrominated byproduct is crucial for effective troubleshooting.
-
Mass Spectrometry (MS): The most direct evidence for debromination is the observation of a molecular ion peak corresponding to the loss of a bromine atom and the gain of a hydrogen atom. For example, if the expected product has a molecular weight of M, the debrominated byproduct will have a molecular weight of approximately M - 79 (for ⁷⁹Br) or M - 81 (for ⁸¹Br) + 1. The characteristic isotopic pattern of bromine will be absent in the byproduct's mass spectrum.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be the most informative. The disappearance of signals in the downfield region of the aromatic spectrum and the appearance of a new multiplet in the typical aromatic proton range (around 7-8 ppm) is indicative of debromination. The coupling patterns of the remaining aromatic protons will also change.[5][6][7]
-
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atom that was previously bonded to the bromine atom will show a significant upfield shift (typically >20 ppm) upon debromination. This is due to the change from a C-Br bond to a C-H bond.[5][6][7]
References
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Validation & Comparative
HPLC analysis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one purity
An In-Depth Guide to the Purity Analysis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one: A Comparative Analysis of Advanced Chromatographic Techniques
Introduction: The Analytical Imperative for Spirooxindoles
The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] this compound, a member of this class, represents a key intermediate in the synthesis of potential anticancer agents and other pharmacologically active molecules.[2] As with any active pharmaceutical ingredient (API) or intermediate, rigorous purity assessment is not merely a regulatory formality but a critical determinant of safety and efficacy in drug development.[3] The presence of impurities, even in trace amounts, can alter biological activity, increase toxicity, or affect the stability of the final product.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. We will delve into the rationale behind method development, present a robust, optimized protocol, and objectively compare its performance against alternative analytical technologies, including Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus is on providing researchers and drug development professionals with the insights needed to make informed decisions for their analytical workflows.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Established Workhorse
HPLC remains the most widely used analytical method for quantitatively analyzing pharmaceutical compounds due to its robustness, versatility, and high precision.[3][4] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This approach separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
Rationale for HPLC Method Design
Developing a reliable HPLC method involves a systematic process of selecting and optimizing various parameters.[5] The goal is to achieve a separation that is specific, sensitive, and robust.
Caption: Logical workflow for HPLC method development and validation.
-
Stationary Phase Selection: The spirooxindole core is relatively nonpolar. Therefore, a C18 (octadecylsilane) column is an excellent first choice, providing strong hydrophobic interactions for good retention.
-
Mobile Phase Selection: A combination of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol is standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is added to the mobile phase to protonate any acidic or basic functional groups on the analyte and silanols on the stationary phase, leading to sharper, more symmetrical peaks.
-
Detection: The indole chromophore in the molecule is expected to have strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (λmax) and simultaneous monitoring of peak purity across a range of wavelengths.
Optimized HPLC Method Parameters
The following table summarizes a proposed optimized method for the purity analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard for good resolution and efficiency with moderate backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent analyte ionization state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 30% to 95% B over 15 min | Ensures elution of the main peak and any potential nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion. |
| Detector | PDA/UV at 254 nm | Indole structures typically absorb strongly around this wavelength. |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
Pillar 2: Comparative Analysis of Alternative Technologies
While HPLC is a robust technique, other technologies may offer significant advantages depending on the specific analytical need, such as higher throughput, improved resolution, or suitability for chiral or volatile compounds.
Caption: Decision tree for selecting the optimal analytical technique.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi) than traditional HPLC.[6][7]
-
Advantages:
-
Speed: Analysis times are dramatically reduced, often from 15-20 minutes in HPLC to 3-10 minutes in UPLC.[6]
-
Resolution & Sensitivity: The smaller particles provide superior separation efficiency, resulting in sharper, narrower peaks. This leads to better resolution of closely eluting impurities and higher sensitivity for detecting low-level components.[8][9]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to significant reductions in solvent use, making it a greener and more cost-effective technique over time.[8][9]
-
-
Disadvantages:
-
Higher Cost: UPLC systems have a higher initial acquisition and maintenance cost compared to HPLC systems.[8]
-
Method Transfer: Methods developed on a UPLC system cannot be directly transferred to an HPLC system without significant modification due to the vast differences in pressure and column technology.[10]
-
Verdict: For high-throughput screening or when complex impurity profiles require maximum resolution, UPLC is superior to HPLC.
Supercritical Fluid Chromatography (SFC)
The spiro center of the target molecule is a stereocenter, meaning the compound can exist as a pair of enantiomers. For pharmaceutical applications, it is often crucial to separate and quantify these enantiomers. SFC has emerged as the premier technique for chiral separations.[11] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[12]
-
Advantages:
-
Superior Chiral Separations: SFC often provides better and faster chiral separations than chiral HPLC.[11]
-
Speed: The low viscosity of the mobile phase allows for high flow rates and very fast analysis and column equilibration times.[12]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, replacing them with environmentally benign CO2.[13][14] Collected fractions are also easier to process due to the evaporation of CO2.[15]
-
-
Disadvantages:
-
Solubility: The compound must be soluble in the supercritical fluid/co-solvent mixture, which can be a limitation for some polar molecules.[12]
-
Specialized Equipment: Requires dedicated SFC instrumentation.
-
Verdict: If enantiomeric purity is a critical quality attribute, SFC is the method of choice, far surpassing the capabilities of standard achiral HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and provides mass spectral data for identification. Given that this compound is a halogenated organic compound, GC-MS could be a powerful tool.[16]
-
Advantages:
-
High Sensitivity & Selectivity: Mass spectrometry is an extremely sensitive and selective detection method, excellent for identifying unknown impurities.[17]
-
Structural Information: Provides valuable structural information from the mass fragmentation patterns, which is crucial for impurity identification.[18]
-
-
Disadvantages:
-
Analyte Volatility & Thermal Stability: The primary requirement for GC is that the analyte must be volatile and thermally stable. Compounds that decompose at high temperatures cannot be analyzed. The predicted boiling point of the target molecule is high, which may pose a challenge.[19]
-
Not Ideal for Routine Purity: While excellent for identification, GC-MS is often less precise for routine quantitative purity assays compared to HPLC.
-
Verdict: GC-MS is not the primary choice for routine purity analysis of this compound but serves as an essential complementary technique for the structural elucidation of unknown impurities or degradants that are sufficiently volatile.
Comparative Summary
| Feature | HPLC | UPLC | SFC | GC-MS |
| Primary Application | Routine Purity & Assay | High-Throughput Purity | Chiral Purity | Impurity Identification |
| Speed | Moderate | Very Fast[7] | Very Fast[12] | Fast to Moderate |
| Resolution | Good | Excellent[8] | Excellent (especially chiral) | Very High |
| Sensitivity | Good | Excellent[9] | Good | Excellent[17] |
| Solvent Usage | High | Low[8] | Very Low[14] | Very Low |
| Chiral Separation | Requires special columns/methods | Requires special columns/methods | Primary Strength [11] | Requires chiral column |
| Instrumentation Cost | Standard | High[10] | High | High |
Pillar 3: Method Validation & Protocols
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[20] Validation is a regulatory requirement and demonstrates that the method is reliable, reproducible, and accurate.[4][21] The process follows guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[5]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[20] | Peak purity index > 0.999, baseline resolution between peaks. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range.[20] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked samples.[5] | Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.[4] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20] | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters.[5] | System suitability parameters remain within limits. |
Experimental Protocols
Protocol 1: HPLC Purity Determination
-
Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Mix HPLC-grade acetonitrile and water in a 1:1 ratio.
-
Standard Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh 10 mg of the sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
Instrumental Setup:
-
Set up the HPLC system according to the parameters in the "Optimized HPLC Method Parameters" table.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be ≤ 2.0%.
-
Determine the tailing factor (should be ≤ 2.0) and theoretical plates (should be ≥ 2000).
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
-
Calculation of Purity:
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
The purity analysis of this compound is a critical step in its development as a pharmaceutical intermediate. While a well-validated HPLC method provides a reliable and robust platform for routine quality control, it is essential for modern laboratories to understand the capabilities of alternative technologies. UPLC offers unparalleled speed and resolution for high-throughput environments. For a chiral molecule like this, SFC stands out as the superior technique for assessing enantiomeric purity, offering both speed and green chemistry benefits. Finally, GC-MS serves as a vital, complementary tool for the definitive identification of volatile impurities. By selecting the appropriate analytical tool based on the specific requirements of the analysis—be it routine QC, high-throughput screening, or chiral separation—researchers can ensure the quality, safety, and efficacy of the final drug product.
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A Researcher's Guide to the Spectroscopic Comparison of Spirooxindole Derivatives
Spirooxindole derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, lauded for their diverse biological activities. The unique three-dimensional architecture, featuring a spirocyclic center at the C3 position of the oxindole ring, imparts distinct pharmacological properties. A thorough spectroscopic characterization is paramount for unambiguous structure elucidation, stereochemical assignment, and establishing structure-activity relationships (SAR). This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the comprehensive evaluation of spirooxindole derivatives.
The Central Role of Spectroscopy in Spirooxindole Chemistry
The complexity of spirooxindole structures, often containing multiple chiral centers, necessitates a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a definitive characterization. This guide will delve into the nuances of each method, highlighting their strengths and providing practical insights for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of spirooxindole derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.
¹H NMR Spectroscopy: Mapping the Proton Environment
The chemical shifts (δ) and coupling constants (J) of protons in a spirooxindole derivative are highly sensitive to their chemical and spatial environment.
-
Aromatic Protons: The protons on the oxindole core and any appended aromatic rings typically resonate in the downfield region (δ 6.5–8.5 ppm)[1][2]. The substitution pattern on the oxindole ring significantly influences the chemical shifts and coupling patterns of these protons.
-
Spirocyclic System Protons: The protons on the spiro-fused ring exhibit a wide range of chemical shifts depending on the nature of the ring and its substituents. For instance, in pyrrolizidine spirooxindoles, aliphatic protons can resonate between δ 1.50 and 4.86 ppm[1][2].
-
NH Proton: The proton of the oxindole amide (-NH) typically appears as a singlet in the range of δ 7.5–10.8 ppm, and its chemical shift can be influenced by solvent and hydrogen bonding.[1][2]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides crucial information about the carbon framework of spirooxindole derivatives.
-
Carbonyl Carbons: The two carbonyl carbons of the oxindole and the spiro-fused ring are readily identifiable by their characteristic downfield chemical shifts, typically appearing between δ 170 and 200 ppm.[1][2]
-
Spiro Carbon: The quaternary spiro carbon, a defining feature of this class of compounds, is typically observed between δ 60 and 80 ppm. Its identification can be confirmed by the absence of a directly attached proton in a Heteronuclear Single Quantum Coherence (HSQC) spectrum.[1]
-
Aromatic and Aliphatic Carbons: The chemical shifts of the remaining aromatic and aliphatic carbons provide further confirmation of the overall structure. Aromatic carbons generally resonate between δ 105 and 165 ppm, while aliphatic carbons appear in the upfield region of the spectrum.[1][2]
Advanced NMR Techniques for Stereochemical Assignment
Due to the frequent presence of multiple stereocenters, one-dimensional NMR is often insufficient for complete stereochemical assignment. Two-dimensional (2D) NMR techniques are indispensable for this purpose.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify adjacent protons within the spirocyclic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, aiding in the assembly of the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the chiral centers.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Spirooxindole Derivatives
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Oxindole NH | 7.5 - 10.8 | - |
| Aromatic CH | 6.5 - 8.5 | 105 - 165 |
| Spirocyclic CH | 1.5 - 5.0 | 25 - 75 |
| Spiro Carbon (C) | - | 60 - 80 |
| Oxindole C=O | - | 170 - 185 |
| Other C=O | - | 180 - 200 |
Note: These are general ranges and can vary depending on the specific structure and substituents.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in spirooxindole derivatives.
-
N-H Stretching: The stretching vibration of the N-H bond in the oxindole ring typically appears as a sharp to broad band in the region of 3200–3400 cm⁻¹.[3]
-
C=O Stretching: The carbonyl groups are the most prominent features in the IR spectrum. The lactam carbonyl of the oxindole ring usually absorbs in the range of 1680–1720 cm⁻¹. Additional carbonyl groups in the spiro-fused ring will give rise to separate absorption bands, often at slightly different wavenumbers.[1][3]
-
C-N Stretching: The C-N stretching vibration of the oxindole ring can be observed in the 1300–1400 cm⁻¹ region.
-
Aromatic C=C Stretching: The stretching vibrations of the aromatic C=C bonds are typically found in the 1450–1600 cm⁻¹ range.
The presence and position of these characteristic absorption bands provide strong evidence for the formation of the spirooxindole scaffold.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems. Spirooxindole derivatives typically exhibit absorption maxima in the UV region. The position and intensity of these absorptions are influenced by the nature and substitution pattern of the chromophores present in the molecule. For instance, spirooxindole derivatives containing a 5(4H)-oxazolone moiety show distinct UV-Vis spectra.[4] The electronic properties can be further investigated by comparing the experimental spectra with theoretical calculations, such as those obtained from Time-Dependent Density Functional Theory (TD-DFT).[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is an essential tool for determining the molecular weight of spirooxindole derivatives and for obtaining structural information through fragmentation analysis.
-
Molecular Ion Peak: Electrospray ionization (ESI) and other soft ionization techniques are commonly used to generate the protonated molecule [M+H]⁺, which allows for the accurate determination of the molecular weight.[1][2]
-
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, the loss of a carbon monoxide (CO) molecule is a common fragmentation pathway for these compounds.[5] The fragmentation patterns can be complex, but they can help to confirm the connectivity of the different parts of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.[6][7]
Experimental Protocols
General Procedure for NMR Sample Preparation
-
Weigh approximately 5-10 mg of the spirooxindole derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer.
General Procedure for IR Spectroscopy (ATR)
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
General Procedure for UV-Vis Spectroscopy
-
Prepare a dilute solution of the spirooxindole derivative in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
General Procedure for Mass Spectrometry (ESI)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the electrospray ionization source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the typical workflow for the spectroscopic characterization of a novel spirooxindole derivative.
Caption: Workflow for the spectroscopic characterization of spirooxindole derivatives.
Conclusion
The comprehensive spectroscopic analysis of spirooxindole derivatives is a critical and indispensable step in their synthesis and development as potential therapeutic agents. A judicious combination of NMR, IR, UV-Vis, and Mass Spectrometry provides the necessary data to unambiguously determine their structure, stereochemistry, and electronic properties. This guide has outlined the key principles and practical considerations for each technique, offering a framework for researchers to confidently characterize these complex and valuable molecules. The insights gained from a thorough spectroscopic investigation are fundamental to advancing the field of medicinal chemistry and unlocking the full therapeutic potential of the spirooxindole scaffold.
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A Comparative Guide to Catalysts for Spirooxindole Synthesis: A Senior Application Scientist's Perspective
Spirooxindoles represent a cornerstone of medicinal chemistry and natural product synthesis, with their rigid three-dimensional structures making them ideal scaffolds for interacting with biological targets.[1] The efficient and stereoselective construction of these complex architectures is a significant challenge in organic synthesis. This guide provides an in-depth comparative analysis of the leading catalytic systems for spirooxindole synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, practical experimental protocols, and performance data of both organocatalytic and transition metal-catalyzed approaches, empowering you to make informed decisions for your synthetic strategies.
The Strategic Importance of Catalyst Selection in Spirooxindole Synthesis
The choice of catalyst is paramount in spirooxindole synthesis, directly influencing the reaction's efficiency, stereoselectivity, and substrate scope. The two primary catalytic paradigms, organocatalysis and transition metal catalysis, offer distinct advantages and operate through different mechanistic pathways. Understanding these differences is key to designing successful synthetic routes.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative that often utilizes naturally occurring chiral scaffolds. These catalysts are typically less sensitive to air and moisture, making them experimentally convenient.
Transition metal catalysis , on the other hand, provides a vast toolbox of reactive intermediates and bond-forming strategies. The ability to fine-tune the steric and electronic properties of the catalyst through ligand modification allows for a high degree of control over the reaction outcome.
This guide will explore representative examples from both domains, providing a head-to-head comparison of their capabilities.
Organocatalytic Approaches: The Power of Non-Metal Catalysis
Organocatalysis has revolutionized the asymmetric synthesis of spirooxindoles by providing a green and often highly effective alternative to metal-based systems.[2] These catalysts typically operate through the formation of key intermediates like enamines, iminiums, or by activating substrates through hydrogen bonding. We will focus on two of the most successful classes of organocatalysts: chiral phosphoric acids and bifunctional thioureas/squaramides.
Chiral Phosphoric Acids (CPAs): Brønsted Acid Catalysis at its Finest
Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that have proven to be exceptionally effective in a wide range of enantioselective transformations, including the synthesis of spirooxindoles.[3] Their mode of action relies on the formation of a well-defined chiral microenvironment through hydrogen bonding, which effectively shields one face of the reactive intermediate, leading to high levels of stereocontrol.[3]
Mechanistic Rationale:
The catalytic cycle of a CPA-catalyzed reaction typically involves the protonation of a substrate to generate a more electrophilic species. In the context of spirooxindole synthesis, the CPA can activate an isatin derivative, making it more susceptible to nucleophilic attack. The chiral backbone of the CPA then directs the approach of the nucleophile, leading to the enantioselective formation of the product.[4]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed [3+2] Cycloaddition
This protocol describes the asymmetric synthesis of spiro[pyrrolidin-3,3'-oxindoles] via a three-component 1,3-dipolar cycloaddition reaction.[4]
Materials:
-
Methyleneindolinone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Amino ester (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (10 mol%)
-
Toluene (0.1 M)
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried reaction tube, add the methyleneindolinone, 4 Å molecular sieves, and the chiral phosphoric acid catalyst.
-
Add toluene to the reaction tube and cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde and the amino ester to the reaction mixture.
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole.
Bifunctional Thioureas and Squaramides: Cooperative Catalysis in Action
Bifunctional thiourea and squaramide catalysts are another class of highly effective organocatalysts for spirooxindole synthesis. These catalysts possess both a hydrogen-bond donor (the thiourea or squaramide moiety) and a Brønsted base (typically a tertiary amine) within the same molecule.[5] This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol.[5]
Mechanistic Rationale:
In a typical reaction, the basic amine moiety of the catalyst deprotonates the nucleophile, increasing its reactivity. Simultaneously, the thiourea or squaramide group activates the electrophile (e.g., an isatin derivative) through hydrogen bonding. This cooperative activation brings the two reactants into close proximity within a chiral environment, facilitating the enantioselective bond-forming step.[6]
Experimental Protocol: Bifunctional Thiourea-Catalyzed Michael Addition
This protocol describes the asymmetric synthesis of spirooxindoles via a Michael addition of a nucleophile to a methyleneindolinone.[7]
Materials:
-
Methyleneindolinone (1.0 equiv)
-
Michael Donor (e.g., a 1,3-dicarbonyl compound) (1.2 equiv)
-
Bifunctional Thiourea Catalyst (e.g., Takemoto's catalyst) (10 mol%)
-
Dichloromethane (0.1 M)
Procedure:
-
To a reaction vial, add the methyleneindolinone and the bifunctional thiourea catalyst.
-
Add dichloromethane to the vial and stir the mixture at room temperature.
-
Add the Michael donor to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired spirooxindole.
Transition Metal-Catalyzed Strategies: A Realm of Diverse Reactivity
Transition metal catalysts offer a complementary and powerful approach to spirooxindole synthesis, enabling a wide array of transformations that are often not accessible with organocatalysts.[8] The ability to fine-tune the catalyst's properties through ligand design provides a high degree of control over reactivity and selectivity.[8] We will highlight the use of rhodium and nickel catalysts as representative examples of this class.
Rhodium Catalysis: Mastering Carbene and Carbenoid Chemistry
Rhodium catalysts are particularly well-suited for reactions involving diazo compounds, which serve as precursors to rhodium carbenes or carbenoids. These highly reactive intermediates can then undergo a variety of transformations, such as cycloadditions and C-H insertions, to generate complex spirooxindole structures.[9]
Mechanistic Rationale:
The catalytic cycle typically begins with the reaction of a diazo compound with a rhodium(II) catalyst to form a rhodium carbene intermediate. This electrophilic species can then react with a nucleophile, such as an indole or an enol, to form a new C-C bond. Subsequent intramolecular reactions, such as cyclization or rearrangement, lead to the formation of the spirooxindole product. The chiral ligands on the rhodium catalyst control the stereochemistry of the reaction.[9]
Experimental Protocol: Rh(II)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes the synthesis of spirooxindoles via a rhodium-catalyzed [3+2] cycloaddition of an ylide with a methyleneindolinone.[10]
Materials:
-
Methyleneindolinone (1.0 equiv)
-
Diazo Compound (1.2 equiv)
-
Rh2(OAc)4 (2 mol%)
-
Chiral Ligand (e.g., a chiral phosphoric acid) (4 mol%)
-
Dichloromethane (0.1 M)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Rh2(OAc)4 and the chiral ligand.
-
Add dichloromethane and stir the mixture at room temperature for 30 minutes.
-
Add the methyleneindolinone to the catalyst solution.
-
Slowly add a solution of the diazo compound in dichloromethane to the reaction mixture via a syringe pump over a period of 2 hours.
-
Stir the reaction at room temperature until the diazo compound is completely consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole.
Nickel Catalysis: Versatility in Cross-Coupling and Cycloaddition Reactions
Nickel catalysts have gained prominence in spirooxindole synthesis due to their cost-effectiveness and versatile reactivity.[8] They can catalyze a variety of reactions, including cycloadditions, Michael additions, and cross-coupling reactions. The use of chiral ligands allows for the enantioselective synthesis of a wide range of spirooxindoles.[8]
Mechanistic Rationale:
The mechanism of nickel-catalyzed reactions can vary depending on the specific transformation. In the case of a [3+2] cycloaddition, a nickel(0) catalyst can coordinate to both the 1,3-dipole and the dipolarophile, bringing them into proximity for the cycloaddition to occur. The chiral ligands on the nickel center control the facial selectivity of the reaction, leading to the formation of a single enantiomer of the product.[8]
Experimental Protocol: Ni(II)-Catalyzed Enantioselective Michael/Aldol Cascade
This protocol describes the synthesis of thiochromanyl-spirooxindoles using a chiral nickel catalyst.[8]
Materials:
-
Methyleneindolinone (1.0 equiv)
-
Thiosalicylaldehyde (1.2 equiv)
-
Ni(OAc)2·4H2O (10 mol%)
-
Chiral Ligand (e.g., a bis(imidazolidine)pyridine) (11 mol%)
-
Toluene (0.1 M)
Procedure:
-
To a reaction vial, add Ni(OAc)2·4H2O and the chiral ligand.
-
Add toluene and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to -40 °C.
-
Add the methyleneindolinone and the thiosalicylaldehyde to the catalyst solution.
-
Stir the reaction at -40 °C for the specified time (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole.
Comparative Performance Analysis
To provide a clear comparison of the different catalytic systems, the following table summarizes key performance indicators for the synthesis of representative spirooxindoles. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions. However, this table provides a general overview of the capabilities of each catalyst class.
| Catalyst Type | Representative Reaction | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Limitations |
| Chiral Phosphoric Acid | [3+2] Cycloaddition | 80-98 | 90-98 | Metal-free, operationally simple, high enantioselectivity.[4] | Can require cryogenic temperatures, catalyst loading can be high. |
| Bifunctional Thiourea | Michael Addition | 85-99 | 90->99 | Mild reaction conditions, low catalyst loading, excellent stereocontrol.[6] | Substrate scope can be limited. |
| Rhodium(II) Complex | [3+2] Cycloaddition | 70-95 | 85-98 | High efficiency, broad substrate scope for diazo compounds.[10] | Requires synthesis of diazo precursors, catalyst cost. |
| Nickel(II) Complex | Michael/Aldol Cascade | 75-99 | 90-99 | Cost-effective, versatile reactivity.[8] | Can be sensitive to air and moisture, ligand synthesis can be complex. |
Conclusion and Future Outlook
Both organocatalysis and transition metal catalysis have proven to be indispensable tools for the asymmetric synthesis of spirooxindoles. The choice between these two approaches will depend on the specific target molecule, the desired level of stereocontrol, and practical considerations such as cost and experimental simplicity.
Organocatalysis , particularly with chiral phosphoric acids and bifunctional thioureas, offers a robust and often more environmentally friendly approach, with impressive levels of enantioselectivity. These methods are particularly well-suited for academic and early-stage drug discovery research.
Transition metal catalysis , with catalysts based on rhodium, nickel, and other metals, provides access to a broader range of chemical transformations and can be highly effective for the synthesis of complex spirooxindole architectures. These methods are often favored in process development and large-scale synthesis.
The future of spirooxindole synthesis will likely involve the continued development of novel catalysts with even greater efficiency and selectivity. Furthermore, the integration of these catalytic systems into tandem or one-pot processes will enable the rapid construction of molecular complexity from simple starting materials. As our understanding of catalytic mechanisms deepens, we can expect to see the emergence of even more powerful and predictable methods for the synthesis of this important class of molecules.
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In vitro anticancer activity comparison of spiro[cyclopropane-1,3'-indolin]-2'-one analogs
An In-Depth Comparative Guide to the In Vitro Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs
Introduction: The Emergence of a Privileged Scaffold in Oncology
The spirooxindole core, a unique three-dimensional heterocyclic motif, has garnered significant attention in medicinal chemistry due to its prevalence in numerous natural products and pharmacologically active molecules.[1] Among its many variations, the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold stands out for its potent and diverse biological activities, particularly as an anticancer agent.[2][3] The rigid spirocyclic system, which fuses a cyclopropane ring to the 3-position of an oxindole core, provides a structurally novel framework that can be extensively modified to optimize interactions with various biological targets.[1]
This guide provides a comparative analysis of the in vitro anticancer activity of various spiro[cyclopropane-1,3'-indolin]-2'-one analogs. We will delve into their cytotoxic profiles across different human cancer cell lines, explore the underlying mechanisms of action—including the induction of apoptosis and cell cycle arrest—and detail the key experimental protocols used for their evaluation. The objective is to offer researchers and drug development professionals a comprehensive resource grounded in experimental data to inform future discovery efforts in this promising class of compounds.
Comparative Analysis of In Vitro Anticancer Activity
A significant body of research has demonstrated the antiproliferative effects of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against a panel of human cancer cell lines. The potency of these analogs is highly dependent on the nature and position of substituents on both the oxindole and cyclopropane moieties. The data summarized below highlights the cytotoxic efficacy of several representative analogs, providing a basis for understanding their structure-activity relationships (SAR).
Table 1: In Vitro Cytotoxicity of Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Description | Activity (IC₅₀/GI₅₀ in µM) | Assay | Reference |
| 6b | DU-145 (Prostate) | 2',6'-Dichloro substitution | <20 | MTT | [2] |
| 6u | DU-145 (Prostate) | 4-Trifluoromethyl substitution | <20 | MTT | [2] |
| 3b | DU-145 (Prostate) | 2',6'-Dichloro substitution | <10 | Not Specified | [4] |
| 3i | DU-145 (Prostate) | 4-Nitro substitution | <10 | Not Specified | [4] |
| 4b | HCT116 (Colon) | Specific spirooxindole derivative | 51 | MTT | [5] |
| 4i | HCT116 (Colon) | Specific spirooxindole derivative | 63 | MTT | [5] |
| 4b | Caco2 (Colon) | Specific spirooxindole derivative | 55 | MTT | [5] |
| 4i | Caco2 (Colon) | Specific spirooxindole derivative | 68 | MTT | [5] |
| SSSK16 | MCF-7 (Breast) | Halogenated isatin derivative | 0.44 | SRB | [6][7] |
| SSSK17 | MCF-7 (Breast) | Halogenated isatin derivative | 0.04 | SRB | [6][7] |
| 12p | Breast Cancer | Benzimidazole substitution | Potent Cytotoxicity | Not Specified | [8] |
| 8u | HepG-2 (Liver) | Piperazine/morpholine carboxamide | 1.88 | Not Specified | [8] |
From the compiled data, a clear SAR emerges. Halogen substitution on the isatin ring, as seen in compounds SSSK16 and SSSK17, appears to confer potent activity against the MCF-7 breast cancer cell line.[6][7] Similarly, substitutions on the phenyl ring attached to the cyclopropane moiety, such as dichloro (compounds 6b and 3b) and trifluoromethyl or nitro groups (compounds 6u and 3i), result in significant cytotoxicity against the DU-145 prostate cancer cell line.[2][4] These findings underscore the critical role that specific functional groups play in the anticancer efficacy of this scaffold.
Mechanisms of Action: Unraveling the Pathways to Cell Death
The anticancer properties of spiro[cyclopropane-1,3'-indolin]-2'-one analogs are not merely a result of non-specific cytotoxicity but are driven by precise interactions with key cellular pathways that regulate cell proliferation and survival.
Disruption of the p53-MDM2 Interaction
A primary mechanism for many spirooxindole compounds is the inhibition of the protein-protein interaction between the tumor suppressor p53 and its negative regulator, murine double minute 2 (MDM2).[9] In healthy cells, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, keeping its levels low.[10] Many cancer cells overexpress MDM2 to inactivate p53. Spirooxindole analogs can fit into the hydrophobic pocket of MDM2 where p53 binds, disrupting this interaction. This liberates p53, allowing it to accumulate and trigger downstream effects like cell cycle arrest and apoptosis, effectively restoring its tumor-suppressing function.[10]
Caption: Cell cycle arrest and apoptosis induction workflow.
Multi-Targeted Kinase Inhibition
The structural versatility of the spirooxindole scaffold allows it to target other crucial cancer-related proteins, notably kinases. [1]Certain analogs have been designed to inhibit Polo-like kinase 4 (Plk4), a key regulator of centrosome duplication whose dysregulation can lead to aneuploidy and cancer progression. [5]Other derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2 and EGFR, which are vital for tumor angiogenesis and growth. [8][11][12]This multi-targeted capability makes them attractive candidates for overcoming drug resistance. [1]
Key Experimental Protocols
To ensure the reproducibility and validity of in vitro findings, standardized protocols are essential. The following are detailed methodologies for two cornerstone assays used in the evaluation of these compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., DU-145, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Spiro[cyclopropane-1,3'-indolin]-2'-one analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells that have lost membrane integrity (late apoptotic/necrotic).
Materials:
-
Human cancer cell lines
-
Test compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Conclusion and Future Directions
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold represents a highly promising framework for the development of novel anticancer therapeutics. Comparative in vitro studies have identified numerous analogs with potent, low micromolar activity against a range of human cancer cell lines. The mechanistic versatility of these compounds, which includes the ability to reactivate the p53 tumor suppressor pathway, induce cell cycle arrest and apoptosis, and inhibit key oncogenic kinases, positions them as valuable candidates for multi-targeted cancer therapy. [1] Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve their bioavailability and in vivo efficacy. Further exploration of their activity in drug-resistant cancer models and as part of combination therapies is also warranted. Continued investigation into the rich chemical space of spirocyclopropyl-oxindoles holds significant promise for delivering the next generation of effective and selective anticancer agents.
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A Researcher's Guide to Structure-Activity Relationships of Spirooxindoles: From Anticancer to Antimicrobial Agents
The spirooxindole scaffold represents a cornerstone in medicinal chemistry, recognized for its rigid three-dimensional structure and its prevalence in a multitude of natural products and pharmacologically active molecules.[1][2][3] This unique architecture makes it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1][4] Consequently, spirooxindole derivatives have garnered immense interest, demonstrating a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for spirooxindole derivatives across different therapeutic areas. We will dissect the key structural modifications that govern biological activity, present comparative experimental data, and provide validated protocols to empower researchers in their drug discovery endeavors.
The Spirooxindole Core: A Blueprint for Diversity
The versatility of the spirooxindole scaffold lies in its susceptibility to chemical modification at several key positions. The fundamental structure consists of an oxindole moiety with a spiro-fused ring at the C3 position. The primary points for derivatization include:
-
The Oxindole Nitrogen (N1): Substitution at this position can influence the compound's lipophilicity and hydrogen-bonding capabilities.
-
The Oxindole Aromatic Ring (Positions C4-C7): Introducing various substituents, particularly halogens, can significantly impact binding affinity with target proteins.[2]
-
The Spiro-fused Ring System: The nature and substitution pattern of the spiro-fused heterocycle (e.g., pyrrolidine, piperidine, or cyclopropane) are critical determinants of target specificity and potency.[8]
Caption: Key modification points on the spirooxindole scaffold.
Anticancer Activity: Potent Inhibition of the MDM2-p53 Interaction
A highly successful application of spirooxindole chemistry is the development of small-molecule inhibitors that disrupt the protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[5][9] The MDM2 protein negatively regulates p53, and its inhibition can reactivate p53's tumor-suppressing functions.[5]
The SAR for these inhibitors is well-defined. The spirooxindole core mimics the key interactions of the p53 peptide in the hydrophobic pocket of MDM2.[10]
Key SAR Insights for MDM2 Inhibition:
-
Stereochemistry is Crucial: The spatial arrangement of substituents at the spiro-pyrrolidine ring dramatically affects binding affinity, with differences of over 100-fold observed between diastereomers.[9]
-
Halogenation on the Oxindole Ring: The introduction of chlorine or bromine atoms at the C6 position of the oxindole ring enhances binding. These halogens occupy a hydrophobic sub-pocket, mimicking the interaction of p53's Leu26 residue.[11]
-
Substituents on the Spiro-Pyrrolidine Ring: Specific substitutions on the pyrrolidine ring are designed to mimic the Phe19 and Trp23 residues of p53, which are essential for binding to MDM2.[10][12]
Comparative Performance of Spirooxindole-Based MDM2 Inhibitors
The following table summarizes the inhibitory activity of representative spirooxindole analogues against the MDM2 target and their cytotoxic effects on various cancer cell lines. This data highlights how subtle structural changes lead to significant differences in potency.
| Compound ID | Key Structural Features | MDM2 Binding (IC50/Ki) | Cytotoxicity (IC50) | Cell Line | Reference |
| MI-219 | 6-Chloro, specific stereochemistry | 5 nM (Ki) | ~200-500 nM | Various p53 wild-type | [13] |
| MI-888 | Optimized stereoisomer of MI-219 | 0.44 nM (Ki) | 82 nM | SJSA-1 (Osteosarcoma) | [9] |
| Compound 4z | Spirooxindole-cyclopentene-isoxazole hybrid | 1.12 µM | 1.83 µM | HCT116 (Colon) | [14] |
| Compound 4j | Spirocyclopropylthiooxindole | Not Reported | 2.05 µM | HCT116 (Colon) | [15] |
| Compound 70a | Furan-containing chalcone hybrid | Not Reported | 4.3 µM | MCF-7 (Breast) | [1] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of potency; lower values indicate higher potency.
Caption: SAR flowchart for spirooxindole-based MDM2 inhibitors.
Antimicrobial Activity: A Broad Spectrum of Action
Spirooxindole derivatives also exhibit significant potential as antimicrobial agents, with activity reported against a range of bacteria and fungi.[16][17] The SAR in this context is distinct from that of anticancer agents, highlighting the scaffold's versatility.
Key SAR Insights for Antimicrobial Activity:
-
Spiro-fused Heterocycle: The nature of the spiro-fused ring is a key determinant. Pyrrolizine and indolizine moieties have been shown to confer potent antibacterial activity.[18]
-
Substituents on External Rings: The presence of electron-withdrawing or electron-donating groups on phenyl rings attached to the spiro system can modulate activity. For example, dichloro-substituted compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.[7]
-
Core Modifications: Hybrids incorporating other known antimicrobial pharmacophores, such as a 1,4-naphthoquinone moiety, can lead to compounds with outstanding broad-spectrum activity.[16]
Comparative Performance of Spirooxindole-Based Antimicrobial Agents
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected spirooxindole derivatives against common bacterial pathogens.
| Compound Class | Key Structural Features | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Pyrrolizine Hybrids | Spiro-pyrrolizine core | 0.291 µM | > 50 µM | [18] |
| Naphthoquinone Hybrids | Spiro-pyrrolidine fused to 1,4-naphthoquinone | Potent (1.6-6.4x Ciprofloxacin) | Potent | [16] |
| Dichloro-substituted | Dichloro substitutions on phenyl ring | 12.5 | 12.5 | [7] |
| Compound 21d | Bromine on oxindole, phenyl-ether on spiro ring | 0.49 µM (S. pneumoniae) | 7.88 µM (P. aeruginosa) | [13] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower values indicate greater potency.
Experimental Protocols: A Foundation for SAR Studies
Reliable and reproducible bioassays are the bedrock of any SAR study. The MTT assay is a fundamental colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells, which serves as a proxy for cell viability.[19][20]
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol provides a standardized workflow for determining the half-maximal inhibitory concentration (IC50) of spirooxindole derivatives against cancer cell lines.
I. Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[21]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and microplate reader
II. Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[19][22]
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[20][21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.[21]
-
Crucial Controls: Include wells for a vehicle control (medium with the same final concentration of DMSO as the test wells) and a positive control (a known cytotoxic drug).[19]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[19][20] A reference wavelength of 630 nm can be used to subtract background noise.[24]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[19]
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The spirooxindole scaffold is a remarkably versatile platform for the development of novel therapeutics. SAR studies have successfully guided the optimization of potent MDM2 inhibitors for cancer therapy and have identified distinct structural requirements for broad-spectrum antimicrobial agents. The key to advancing these compounds lies in understanding the nuanced relationships between three-dimensional structure, target engagement, and biological function.
Future research will likely focus on developing dual-target inhibitors, such as combined HDAC/MDM2 inhibitors, to overcome drug resistance.[12] Furthermore, exploring novel spiro-fused heterocyclic systems and applying advanced synthetic methodologies will continue to unlock the full therapeutic potential of this exceptional scaffold.
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A Comparative Guide to the Mass Spectrometry Analysis of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
For Researchers, Scientists, and Drug Development Professionals
The spirooxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[1][2] 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, a derivative of this class, serves as a key intermediate in the synthesis of potential therapeutic agents.[3][4] Accurate and robust analytical methods are therefore crucial for its characterization, impurity profiling, and metabolic studies.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Mass spectrometry (MS) stands out as a primary analytical technique due to its exceptional sensitivity and ability to provide detailed structural information from minute sample quantities. When coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.
Electron Ionization Mass Spectrometry (EI-MS) Analysis
Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation of the analyte molecule. While this can sometimes lead to the absence of a molecular ion peak, the resulting fragmentation pattern serves as a molecular fingerprint, invaluable for structural elucidation and library matching.
Expected Fragmentation Pattern of this compound:
The mass spectrum of an organic compound containing a bromine atom is characterized by the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the natural isotopic abundance of 79Br and 81Br.[5][6] For this compound (C₁₀H₈BrNO), the expected molecular weight is approximately 238.08 g/mol .[3] Therefore, we anticipate observing molecular ion peaks at m/z 237 and 239.
The fragmentation of the molecular ion is predicted to follow several pathways, driven by the stability of the resulting fragments. Key fragmentation mechanisms for brominated compounds and spirocyclic structures include:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom is a common fragmentation pathway for amides and amines.[7]
-
Loss of Bromine: The C-Br bond is relatively weak and can cleave to form a [M-Br]+ ion.
-
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo cleavage.
-
Retro-Diels-Alder (RDA) Reaction: While less common in this specific structure, RDA-type fragmentations can occur in cyclic systems.
A plausible fragmentation pathway is the initial loss of the bromine atom, followed by cleavage of the spirocyclic system. The presence of the bromine isotopes will result in characteristic isotopic patterns for any fragment containing the bromine atom.[5][6]
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Causality Behind Experimental Choices: The use of a non-polar column is suitable for the separation of moderately polar compounds like the target analyte. The temperature program is designed to ensure good chromatographic peak shape and resolution from potential impurities. A standard EI energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared with spectral libraries.
Self-Validating System: The protocol's validity is confirmed by the consistent retention time of the analyte and the characteristic isotopic pattern of bromine-containing fragments in the mass spectrum.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]+ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion, providing detailed structural information.[8]
Experimental Protocol: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
LC Separation:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
Causality Behind Experimental Choices: Reverse-phase chromatography is a robust method for separating a wide range of organic molecules. The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source. Ramping the collision energy allows for the observation of both low-energy and high-energy fragmentation pathways.
Self-Validating System: The accuracy of the mass measurement of the precursor and fragment ions, along with the predictable fragmentation pattern, validates the experimental setup.
Visualizing the Fragmentation Pathway
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Comparing metal-catalyzed versus organocatalyzed synthesis of spirooxindoles
An In-Depth Comparative Guide to the Synthesis of Spirooxindoles: Metal-Catalysis versus Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The spirooxindole framework is a privileged heterocyclic motif, forming the core of numerous natural alkaloids and pharmaceuticals with significant biological activities, including anti-cancer, anti-viral, and anti-microbial properties.[1][2][3] The construction of its characteristic spirocyclic system at the C3-position of the oxindole ring presents a fascinating challenge in synthetic chemistry.[3] Over the past two decades, two powerful catalytic strategies have emerged as the frontrunners for the enantioselective synthesis of these complex structures: transition metal-catalysis and organocatalysis.[4][5][6]
This guide provides a comprehensive comparison of these two dominant methodologies. We will delve into their core principles, mechanistic pathways, and practical applications, supported by experimental data and protocols. Our objective is to equip researchers and drug development professionals with the insights needed to select the most appropriate synthetic strategy for their specific target molecules and research goals.
Part 1: The Power of Metals: Transition Metal-Catalyzed Synthesis
Transition metal catalysis offers an effective and versatile approach to spirooxindole synthesis.[2] These catalysts, typically employing metals like zinc (Zn), gold (Au), silver (Ag), nickel (Ni), palladium (Pd), or iron (Fe), function primarily as Lewis acids to activate substrates or participate in redox cycles.[1][7] This activation facilitates a variety of bond-forming reactions, leading to the desired spirocyclic frameworks.[8]
Mechanistic Principles of Metal-Catalysis
The synthesis of spirooxindoles using transition metals often proceeds through multi-step cascade reactions, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[1] A common strategy involves the activation of an isatin derivative by the metal catalyst, which enhances its electrophilicity and primes it for nucleophilic attack.
Consider a dinuclear zinc-catalyzed synthesis as a representative example. The zinc catalyst acts as a Lewis acid, coordinating to the carbonyl group of isatin. This coordination increases the carbonyl's reactivity, facilitating a cascade of reactions that ultimately constructs the spirooxindole skeleton with high control over stereochemistry.[1]
Caption: Generalized catalytic cycle for metal-catalyzed spirooxindole synthesis.
Scope and Practical Considerations
Transition metal catalysts have demonstrated broad applicability in synthesizing a wide array of spirooxindole derivatives.
-
Advantages :
-
High Efficiency : Many metal-catalyzed reactions proceed with high yields and turnover numbers.
-
Broad Substrate Scope : They are often compatible with a wide range of starting materials.[1]
-
Versatile Reactivity : Metals can catalyze a diverse set of transformations, including cycloadditions and cascade reactions.[1]
-
-
Limitations :
-
Cost and Toxicity : Precious metals like gold and palladium can be expensive. Residual metal contamination in the final product is a significant concern in pharmaceutical applications, often requiring rigorous purification.[7]
-
Sensitivity : Some metal catalysts are sensitive to air and moisture, necessitating inert reaction conditions.
-
Representative Experimental Protocol: Dinuclear Zinc-Catalyzed Synthesis of Tetrahydrofuran Spirooxindoles
This protocol is adapted from the work of Wang and colleagues for the synthesis of chiral tetrahydrofuran spirooxindoles.[1]
-
Catalyst Preparation (In Situ) : In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), a chiral ligand (10 mol%) is dissolved in anhydrous dichloromethane (CH₂Cl₂). Diethyl zinc (20 mol%) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes at room temperature to form the active dinuclear zinc catalyst.
-
Reaction Assembly : To the catalyst solution, the β,γ-unsaturated-α-ketoamide (1.0 equiv) is added, followed by the α-hydroxyaryl ketone (1.2 equiv).
-
Reaction Execution : The reaction mixture is stirred at 20 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification : Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Isolation : The crude product is purified by silica gel column chromatography to afford the desired spirooxindole product.
Part 2: The Rise of Organocatalysis: A Metal-Free Alternative
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a powerful metal-free alternative for asymmetric synthesis.[9] This field has seen explosive growth, with organocatalytic methods becoming a mainstay for the construction of complex chiral molecules like spirooxindoles.[9][10]
Mechanistic Principles of Organocatalysis
Organocatalysts operate through various distinct activation modes, most commonly involving the formation of transient, reactive intermediates such as enamines or iminium ions.[10] Bifunctional catalysts, which possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a thiourea, squaramide, or phosphoric acid), are particularly effective in spirooxindole synthesis.[11][12][13] These catalysts can simultaneously activate both the nucleophile and the electrophile, bringing them into close proximity within a highly organized, chiral transition state.
For instance, in a reaction catalyzed by a quinine-derived squaramide, the tertiary amine of the quinine moiety deprotonates the nucleophile, while the squaramide engages the electrophile via hydrogen bonding.[11][12] This dual activation facilitates highly stereoselective carbon-carbon bond formation.[14]
Caption: Dual activation model in bifunctional organocatalysis.
Scope and Practical Considerations
Organocatalysis has enabled the synthesis of an incredible diversity of spirooxindole structures, often through elegant cascade or domino reactions that build molecular complexity rapidly.[15][16][17]
-
Advantages :
-
Metal-Free : Products are free from toxic metal contaminants, a major advantage for drug development.[12]
-
Environmental Benignity : Catalysts are often biodegradable and reactions can sometimes be performed under greener conditions, even in aqueous media.[18][19]
-
High Stereoselectivity : Organocatalysts excel at creating stereocenters with high enantiomeric and diastereomeric purity.[11][14]
-
Stability : Most organocatalysts are stable to air and moisture, simplifying experimental setup.
-
-
Limitations :
-
Catalyst Loading : Catalyst loadings can sometimes be higher (5-20 mol%) compared to highly active metal catalysts.[18]
-
Reaction Times : Reactions may require longer times to reach completion.
-
Substrate Scope : While broad, the scope can sometimes be more sensitive to the electronic and steric properties of the substrates compared to metal catalysis.
-
Representative Experimental Protocol: Squaramide-Catalyzed Asymmetric Synthesis of Spirooxindole Oxazolidines
This protocol is based on a method for synthesizing spirooxindole embedded oxazolidines using a quinine-derived squaramide catalyst.[14]
-
Reaction Assembly : In a vial, the isatin-derived N-Boc ketimine (1.1 equiv, 0.11 mmol), γ-hydroxy enone (1.0 equiv, 0.1 mmol), and the quinine-derived squaramide catalyst (10 mol%, 0.01 mmol) are combined.
-
Solvent Addition : Anhydrous toluene (0.5 mL) is added to the vial.
-
Reaction Execution : The mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC.
-
Workup and Purification : Once the reaction is complete, the solvent is removed in vacuo.
-
Isolation : The resulting residue is directly purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure spirooxindole product.
Part 3: Head-to-Head Comparison: Metal-Catalysis vs. Organocatalysis
The choice between a metal-based or an organic catalyst is not always straightforward and depends on a multitude of factors. The following table summarizes the key characteristics of each approach to guide this decision-making process.
| Feature | Metal-Catalysis | Organocatalysis |
| Catalyst Nature | Transition metal complexes (Lewis acids, redox-active) | Small chiral organic molecules (non-metallic) |
| Primary Advantage | High reactivity, broad scope, high turnover frequency | High stereoselectivity, metal-free products, operational simplicity |
| Key Limitation | Potential product contamination, cost, air/moisture sensitivity | Higher catalyst loading, sometimes longer reaction times |
| Stereocontrol | Good to excellent; often ligand-controlled | Typically excellent; controlled by catalyst's chiral scaffold |
| Functional Group Tolerance | Generally good, but can be sensitive to coordinating groups | Excellent; less prone to deactivation by heteroatoms |
| "Green" Credentials | Varies; concerns over metal toxicity and waste | Generally favorable; catalysts are often biodegradable |
| Cost-Effectiveness | Can be high for precious metals (Pd, Au, Rh) | Catalyst cost varies, but often cheaper than precious metals |
| Ideal Application | Rapid construction of diverse libraries, total synthesis | Asymmetric synthesis, pharmaceutical applications requiring high purity |
Conclusion and Future Outlook
Both transition metal-catalysis and organocatalysis are exceptionally powerful and complementary tools for the synthesis of spirooxindoles. Neither approach is universally superior; the optimal choice is dictated by the specific synthetic challenge.[5]
-
Metal-catalysis often provides the most direct and rapid route, valued for its high efficiency and broad reactivity. Its utility is particularly evident in methodologies where unique metal-specific transformations are required.
-
Organocatalysis shines in its ability to deliver products of exceptionally high enantiopurity without the risk of metal contamination, a critical factor in medicinal chemistry and drug development.[12] The operational simplicity and environmental compatibility of many organocatalytic systems are also highly attractive features.[20]
The future of spirooxindole synthesis will likely be shaped by the continued evolution of both fields and the synergy between them. Emerging areas such as photoredox catalysis, synergistic catalysis (combining a metal and an organocatalyst), and biocatalysis are opening new frontiers, promising even more efficient, selective, and sustainable routes to these vital molecular architectures.[8][10][21]
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Liandi, A. R., & Muchtaridi, M. (2024). Spirooxindoles: Recent report of green synthesis approach. Green Synthesis and Catalysis, 5(1), 1-18. [Link][19][20]
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Al-Warhi, T., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(14), 5567. [Link][25]
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Ming, Y.-C., Lv, X.-J., Wang, C., et al. (2021). Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel–Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles. Organic Letters, 23(6), 2228–2233. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
For the diligent researcher, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles for handling halogenated organic compounds and are designed to meet rigorous regulatory standards.
Understanding the Compound: Hazard Profile and Characteristics
This compound is a brominated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from closely related isomers, such as 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, provides critical safety information.
Key Hazard Information:
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Toxicity: While not classified as acutely toxic, many brominated organic compounds can be harmful if ingested or inhaled.[2][3] The toxicological properties of this specific compound have not been fully investigated.[4]
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 875071-97-9 | [5][6][7][] |
| Molecular Formula | C10H8BrNO | [5][6][7][] |
| Molecular Weight | 238.08 g/mol | [6][7] |
| Appearance | Likely a solid |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a critical process that requires careful planning and execution. The following workflow provides a comprehensive overview of the necessary steps.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Designated "Halogenated Organic Waste" container (glass or polyethylene, with a secure cap)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
-
-
Chemical fume hood
-
Spill kit for hazardous materials
Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of the solid compound and the preparation of its waste for disposal should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4]
-
Waste Segregation: this compound is a halogenated organic compound. As such, its waste must not be mixed with non-halogenated organic waste or aqueous waste.[9][10] Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[10][11]
-
Waste Collection:
-
Solid Waste: Carefully transfer any residual solid this compound into the designated waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in the halogenated organic waste container.
-
Solutions: If the compound is in solution, the entire solution should be treated as halogenated waste. Do not dispose of it down the drain.[12]
-
-
Container Labeling: As soon as the first waste is added to the container, affix a hazardous waste label.[9] The label should clearly state "Hazardous Waste" and "Halogenated Organic Compounds." List all chemical constituents and their approximate percentages.[9][10]
-
Waste Storage:
-
Final Disposal:
-
Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
-
The primary method for the disposal of halogenated organic waste is high-temperature incineration at a licensed facility.[10]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Caption: Spill management decision flow.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Personal Protection: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if the compound is a dust.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a sealable container. Avoid generating dust. For a liquid spill, cover it with an inert absorbent material (such as vermiculite or sand).[9]
-
Collection: Place all contaminated absorbent material and cleaning supplies into a designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
Abstract: This guide provides a comprehensive operational framework for the safe handling of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one. In the absence of specific toxicological data for this novel compound, this document establishes a robust safety protocol based on a structural analogy-based hazard assessment. It details the necessary personal protective equipment (PPE), engineering controls, and standard operating and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals.
Deconstructing the Hazard Profile of this compound
1.1 The Influence of the Brominated Oxindole Core
The central scaffold of the molecule is a 5-bromooxindole. Halogenated organic compounds, particularly brominated aromatics, are a class of molecules that warrant careful handling due to their potential for biological activity and persistence.[1][2] Human exposure to some brominated compounds has been linked to a range of health effects.[2]
Structurally related 5-Bromo-2-oxindole is known to cause serious eye irritation, may cause an allergic skin reaction, and can cause skin irritation.[3] While the toxicological properties of 5-bromoindole itself are not fully characterized, it is prudent to assume potential for irritation.[4][5][6][7] During thermal decomposition, brominated organic compounds can release hazardous gases such as hydrogen bromide.[4][6]
1.2 The Role of the Spiro-Cyclopropane Moiety
The spirocyclic fusion of a cyclopropane ring introduces significant ring strain into the molecule.[8] While this feature is often exploited for unique chemical reactivity, it can also contribute to instability under certain conditions. Analogous compounds like cyclopropyl methyl ketone are known to be flammable, can form explosive mixtures with air, and may cause skin, eye, and respiratory irritation.[8][9][10][11] Although this compound is a solid, dusts can also form flammable or explosive mixtures with air.
1.3 Summary of Assessed Risks
Based on the analysis of its structural components, the following table summarizes the anticipated hazards. This assessment forms the basis for the subsequent PPE and handling recommendations.
| Potential Hazard | Rationale Based on Structural Analogy | Primary Exposure Routes |
| Serious Eye Irritation | The 5-bromooxindole core is analogous to compounds known to be severe eye irritants.[3] | Direct contact with solid particles or solutions. |
| Skin Irritation / Allergic Reaction | The bromooxindole moiety suggests a potential for skin irritation and sensitization.[3] | Direct contact with solid or solutions. |
| Respiratory Tract Irritation | Inhalation of fine dust or aerosols may cause irritation, a known hazard for similar oxindoles and cyclopropyl ketones.[8][9] | Inhalation of airborne dust during weighing or transfer. |
| Unknown Chronic Toxicity | As a novel compound, long-term toxicological effects are unknown. Brominated organic compounds as a class can have adverse health effects.[2] | Inhalation, skin absorption, ingestion. |
| Hazardous Decomposition | Thermal decomposition or combustion may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[4][6] | Inhalation during a fire or overheating event. |
Core Personal Protective Equipment (PPE) Protocol
The following multi-layered PPE and engineering control strategy is designed to minimize exposure through all potential routes. These protocols are mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires employers to have a written Chemical Hygiene Plan (CHP) that specifies criteria for PPE use.[12][13][14]
2.1 Primary Engineering Controls: The Non-Negotiable First Line of Defense
All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[15] This is the most critical step in preventing respiratory exposure to fine particulates and potential vapors.
2.2 Foundational PPE: Your Daily Standard
This is the minimum required PPE for any work involving this compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with reactions under pressure.[16]
-
Hand Protection: Nitrile gloves are required as a minimum standard. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always dispose of contaminated gloves in accordance with laboratory waste procedures and wash hands thoroughly after use.[10]
-
Protective Clothing: A flame-resistant lab coat must be worn and fully fastened. Ensure it has tight-fitting cuffs to prevent accidental skin exposure at the wrist.
2.3 Task-Specific PPE for Elevated Risk Scenarios
For certain procedures, additional protective equipment is necessary.
-
Respiratory Protection: If there is a risk of generating significant aerosols or dusts that cannot be contained within a fume hood, a NIOSH-approved respirator is required.[17][18][19] The specific cartridge type (e.g., P100 for particulates, with an organic vapor cartridge) should be determined based on a formal risk assessment by your institution's Chemical Hygiene Officer.[13]
-
Body Protection: For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[20]
2.4 PPE Selection Guide
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Storage | Ventilated Cabinet | N/A | N/A | N/A | N/A |
| Weighing Solid | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Recommended if dust is visible | Standard Lab Coat |
| Transferring Solid | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Recommended if dust is visible | Standard Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves (Double) | Not required in hood | Standard Lab Coat |
| Running Reaction | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Not required in hood | Standard Lab Coat |
| Large Spill Cleanup | Evacuate & Ventilate | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Required (Full-face with appropriate cartridge) | Chemical Resistant Apron/Suit |
Standard Operating Procedure (SOP) for Handling
3.1 Preparation and Weighing
-
Designate Area: Cordon off a specific area within the chemical fume hood for handling the compound.
-
Pre-weigh Vessel: Place a clean, tared weighing vessel on an analytical balance inside the fume hood.
-
Transfer Compound: Using a spatula, carefully transfer the desired amount of this compound to the weighing vessel. Perform this action slowly to minimize dust generation.
-
Seal Container: Immediately and securely close the main stock container.
-
Clean Up: Gently wipe down the spatula and any surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any stray particles. Dispose of the cloth in the designated solid halogenated waste container.
3.2 Solution Preparation and Reaction Setup
-
Add Solvent: Carefully add the desired solvent to the vessel containing the weighed solid.
-
Ensure Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved.
-
Transfer Solution: Use a clean pipette or syringe to transfer the solution to the reaction vessel.
-
Rinse: Rinse the weighing vessel with a small amount of clean solvent and transfer the rinsing to the reaction vessel to ensure a complete transfer of the compound.
3.3 Workflow Diagram
The following diagram outlines the critical decision points and safety measures in the handling workflow.
Caption: Workflow for safe handling of the target compound.
Emergency and Disposal Procedures
4.1 Spill Management
-
Small Spill (Solid): If a small amount of solid is spilled inside the fume hood, gently cover it with an absorbent pad. Moisten the pad with a suitable solvent (like isopropanol) to prevent dust from becoming airborne. Carefully wipe up the material, place the pad in a sealed bag, and dispose of it as halogenated solid waste.
-
Small Spill (Liquid/Solution): Absorb the spill with chemical absorbent pads or pillows. Place the contaminated materials into a sealed container and dispose of as halogenated liquid waste.[15]
-
Large Spill: In the event of a large spill, especially outside of a fume hood, evacuate the immediate area. Alert laboratory personnel and your institution's environmental health and safety (EHS) office immediately. Prevent entry into the affected area and wait for trained emergency responders.
4.2 Decontamination and Waste Disposal
All waste generated from handling this compound must be treated as hazardous halogenated organic waste.
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[21][22] Mixing them significantly increases disposal costs and environmental impact.[21]
-
Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[15] Use full chemical names; do not use abbreviations.[15]
-
Container Management: Waste containers must be kept tightly sealed when not in use and stored in a designated, well-ventilated secondary containment area.[15]
-
Disposal Regulations: Disposal must be carried out in strict accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA).[14][23][24] Contact your institution's EHS office for specific disposal procedures.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
